5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAKWODGKZEADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COS(=O)(=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073274 | |
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-97-1 | |
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Reactivity of a Hindered Cyclic Sulfate: A Technical Guide to 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
Abstract
This technical guide provides an in-depth exploration of the synthesis and reactivity of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, a six-membered cyclic sulfate ester. The unique structural feature of this molecule, the gem-dimethyl substitution at the C5 position, imparts significant steric hindrance, profoundly influencing its chemical behavior. This document will dissect the mechanistic nuances of its hydrolysis, thermolysis, and reactions with various nucleophiles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. By synthesizing established principles of physical organic chemistry with data from analogous sterically hindered systems, this guide aims to serve as a comprehensive resource for understanding and harnessing the reactivity of this versatile building block.
Introduction: The Structural Significance of this compound
Cyclic sulfate esters are a class of highly reactive compounds, often considered more potent electrophiles than their epoxide counterparts.[1][2] Their utility in organic synthesis stems from their ability to act as bifunctional alkylating agents, enabling the stereospecific introduction of functionalities. This compound, also known as neopentyl glycol cyclic sulfate, is a notable member of this class. Its defining feature is the neopentyl-like substitution pattern at the C5 carbon, which introduces substantial steric bulk around the reaction centers. This steric shield dramatically slows down classical bimolecular nucleophilic substitution (S(N)2) reactions, making its reactivity profile distinct from less substituted cyclic sulfates.[3] Understanding the interplay between the inherent reactivity of the cyclic sulfate moiety and the steric constraints imposed by the gem-dimethyl group is paramount for its effective utilization in synthetic endeavors.
Synthesis of this compound
The preparation of this compound is a two-step process commencing with the formation of the corresponding cyclic sulfite, followed by its oxidation.
Step 1: Synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide
The initial step involves the reaction of 2,2-dimethylpropane-1,3-diol (neopentyl glycol) with thionyl chloride.[3][4]
Experimental Protocol:
-
Suspend 2,2-dimethylpropane-1,3-diol (1.0 mol) in dichloromethane (CH(_2)Cl(_2), 200 mL) in a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.
-
Cool the suspension to 5-10 °C using an ice bath.
-
Add thionyl chloride (1.05 mol) dropwise over 1 hour while maintaining the temperature.
-
After the addition is complete, warm the reaction mixture to 40 °C for 3 hours.
-
Cool the mixture and wash it with water (50 mL) followed by a saturated sodium bicarbonate (NaHCO(_3)) solution (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na(_2)SO(_4)).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Distill the residue under vacuum (85-87 °C / 30 mmHg) to obtain 5,5-dimethyl-1,3,2-dioxathiane 2-oxide as a colorless oil.[4]
Step 2: Oxidation to this compound
The cyclic sulfite is then oxidized to the corresponding cyclic sulfate using a ruthenium-catalyzed oxidation.[5]
Experimental Protocol:
-
In a three-necked flask, dissolve 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (0.064 mol) in a mixture of dichloromethane (100 mL) and water (50 mL).
-
Add a catalytic amount of ruthenium(III) chloride (RuCl(_3), ~0.02 g).
-
With vigorous stirring, add an aqueous solution of sodium hypochlorite (NaOCl, 0.0727 mol) over 20 minutes. An exothermic reaction will be observed, and the temperature should be maintained around 30°C.
-
Continue stirring until the reaction is complete (monitor by TLC or GC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization.
Caption: Synthesis of this compound.
Reactivity Profile: A Tale of Steric Hindrance
The reactivity of this compound is dominated by the steric hindrance imposed by the gem-dimethyl group. This section will explore the implications of this structural feature on its key reactions.
Hydrolysis: A Reluctant Reaction
The hydrolysis of sulfate esters can proceed via either sulfur-oxygen (S-O) or carbon-oxygen (C-O) bond cleavage. For six-membered cyclic sulfates, C-O bond cleavage is generally favored. However, in the case of this compound, the neopentyl-like structure of the carbon backbone renders the methylene carbons (C4 and C6) highly sterically hindered to backside attack by a nucleophile, such as a water molecule or hydroxide ion.
Studies on the hydrolysis of neopentyl sulfate have shown that the reaction is extremely slow and can be accompanied by skeletal rearrangement.[3] This suggests that a direct S(_N)2 attack on the primary carbons is highly disfavored. The hydrolysis of N-neopentyl sulfamate was also found to be exceptionally slow, with a calculated rate constant for hydroxide attack at 25 °C and pH 7 of 10
Mechanistic Considerations:
Two primary pathways can be considered for the hydrolysis of this compound:
-
Direct S(_N)2 Attack (Slow): A direct backside attack by a water or hydroxide ion on the methylene carbons (C4 or C6). This pathway is severely hindered and is expected to be extremely slow.
-
Rearrangement Pathway: Under forcing conditions (e.g., high temperatures, strong acid), a carbocation-like intermediate may form, leading to a Wagner-Meerwein rearrangement. This would result in the formation of a more stable tertiary carbocation, followed by capture by water.
Caption: Plausible hydrolysis mechanisms.
Proposed Experimental Protocol for Forced Hydrolysis:
-
Dissolve this compound in a mixture of a high-boiling-point solvent (e.g., dioxane) and aqueous acid (e.g., 1 M H(_2)SO(_4)).
-
Heat the mixture to reflux for an extended period (monitor reaction progress by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a suitable base.
-
Extract the products with an organic solvent and analyze the product mixture for both the direct hydrolysis product and any rearranged products.
| Reaction | Conditions | Expected Rate | Potential Products |
| Neutral Hydrolysis | Water, room temp. | Extremely slow | Negligible reaction |
| Acidic Hydrolysis | Aq. acid, reflux | Slow to moderate | Direct hydrolysis product, rearranged products |
| Basic Hydrolysis | Aq. base, reflux | Slow | Direct hydrolysis product |
Thermolysis: Stability and Decomposition
Proposed Experimental Protocol for Thermolysis Study:
-
Place a sample of this compound in a thermogravimetric analysis (TGA) instrument.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate to determine the onset of decomposition.
-
To identify the decomposition products, perform pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Reactions with Nucleophiles: Overcoming the Steric Barrier
The reaction of this compound with nucleophiles is a significant challenge due to the steric hindrance around the electrophilic carbon centers. Studies on neopentyl sulfonates have shown that they are highly resistant to nucleophilic displacement.[7] However, under specific conditions, reactions can be achieved.
General Mechanistic Considerations:
The primary challenge for nucleophilic attack is overcoming the steric hindrance of the gem-dimethyl group. Therefore, reactions are expected to be slow and may require forcing conditions such as high temperatures and highly polar aprotic solvents to enhance the nucleophilicity of the attacking species.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Introduction: Unveiling the Molecular Signature of a Reactive Intermediate
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, also known as neopentyl glycol cyclic sulfate, is a notable member of the cyclic sulfate family of compounds.[1][2][3] With the chemical formula C₅H₁₀O₄S and a molecular weight of approximately 166.19 g/mol , this molecule features a six-membered ring containing a sulfate group integrated into a neopentyl glycol backbone.[3] Cyclic sulfates are recognized in the field of organic synthesis as potent bifunctional electrophiles, serving as highly reactive alkylating agents that are often superior to their epoxide counterparts.[4] Their utility stems from the strained ring system, which facilitates nucleophilic attack and subsequent ring-opening, providing a robust method for introducing complex functionality with stereochemical control.
Understanding the precise molecular structure and purity of this compound is paramount for its effective use. This guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm its structure. We will explore the theoretical underpinnings of the expected spectral data, present interpreted datasets, and provide standardized protocols for data acquisition, offering a comprehensive resource for researchers in synthetic chemistry and drug development.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Protonic and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Theoretical Principles & Predicted Spectrum
The structure of this compound possesses a high degree of symmetry. The molecule contains a quaternary carbon bonded to two methyl groups and two methylene (CH₂) groups. Due to rapid chair-to-chair conformational flipping at room temperature, the two methyl groups are chemically and magnetically equivalent, as are the four methylene protons.
-
¹H NMR Prediction: We anticipate two distinct signals, both of which will be singlets due to the absence of adjacent protons for coupling.
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A singlet corresponding to the six equivalent protons of the two methyl groups.
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A singlet corresponding to the four equivalent protons of the two methylene groups, which are deshielded by the adjacent electronegative oxygen atoms.
-
-
¹³C NMR Prediction: We expect to observe three distinct signals.
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A signal for the two equivalent methyl carbons.
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A signal for the single quaternary carbon.
-
A signal for the two equivalent methylene carbons, shifted downfield due to the direct attachment to oxygen.
-
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a clear and unambiguous confirmation of the molecular symmetry.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.1 | Singlet | 6H | C(CH₃)₂ |
| ~4.3 | Singlet | 4H | O-CH₂ |
Interpretation: The presence of only two sharp singlets immediately supports the proposed symmetrical structure. The upfield signal at approximately 1.1 ppm corresponds to the six protons of the gem-dimethyl group, typical for methyl groups on a quaternary center.[5] The downfield signal around 4.3 ppm is assigned to the four methylene protons. Their significant downfield shift is a direct consequence of the deshielding effect from the adjacent electronegative oxygen atoms of the cyclic sulfate ester.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum further corroborates the structure by resolving the three unique carbon environments.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~21 | C(CH₃)₂ |
| ~32 | C(CH₃)₂ |
| ~75 | O-CH₂ |
Interpretation: The signal around 21 ppm is assigned to the two equivalent methyl carbons. The signal at approximately 32 ppm corresponds to the central quaternary carbon. The most downfield signal, around 75 ppm, is attributed to the two equivalent methylene carbons, which are significantly deshielded by their direct attachment to the oxygen atoms of the sulfate ester.[6]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard single-pulse experiment. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient.
-
Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Collect 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard proton-decoupled experiment (e.g., zgpg30).
-
Use a spectral width of ~220 ppm, a 30-degree pulse, and a relaxation delay of 2 seconds.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principles of IR for Cyclic Sulfates
The most prominent feature in the IR spectrum of this compound is the cyclic sulfate group (O-SO₂-O). This group gives rise to very strong and characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. The C-O single bond stretches and the aliphatic C-H stretches will also be visible. Spectroscopic studies of various sulfate-containing materials provide a basis for assigning these vibrational modes.[8][9]
IR Spectral Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H (aliphatic) stretching |
| ~1380 & ~1190 | Very Strong | S=O asymmetric & symmetric stretching |
| ~1000 | Strong | C-O stretching |
Interpretation: The IR spectrum is dominated by the extremely strong absorption bands characteristic of the sulfate ester. The bands around 1380 cm⁻¹ and 1190 cm⁻¹ are unequivocally assigned to the asymmetric and symmetric stretching modes of the S=O double bonds, respectively. Their high intensity is due to the large change in dipole moment during these vibrations. The presence of aliphatic C-H bonds is confirmed by the stretches just below 3000 cm⁻¹. A strong band around 1000 cm⁻¹ is characteristic of the C-O single bond stretching within the ester functionality.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid sample into an agate mortar. Add approximately 100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.
-
Pellet Formation: Transfer a portion of the powder into a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Measurement: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns.
Principles of Electron Ionization (EI) and Predicted Fragmentation
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and typically forming an energetically unstable molecular ion (M⁺•). This ion often undergoes fragmentation through a series of predictable cleavage reactions.[10] For this compound, the molecular ion is expected at an m/z corresponding to its molecular weight (~166). Key fragmentation pathways for cyclic structures often involve the loss of stable neutral molecules and ring cleavage.[11] We can predict major fragmentation pathways to involve the loss of SO₂ (64 Da) or SO₃ (80 Da), followed by further breakdown of the remaining carbocation.
Mass Spectral Data & Interpretation
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
| 166 | [C₅H₁₀O₄S]⁺• (Molecular Ion) | - |
| 151 | [C₄H₇O₄S]⁺ | •CH₃ |
| 102 | [C₅H₁₀O₂]⁺• | SO₂ |
| 86 | [C₅H₁₀O]⁺• | SO₃ |
| 69 | [C₅H₉]⁺ | SO₃, •OH |
| 56 | [C₄H₈]⁺• | SO₃, CH₂O |
Interpretation: The mass spectrum should show a molecular ion peak at m/z 166, confirming the molecular formula. A common initial fragmentation is the loss of a methyl radical (•CH₃) to give a peak at m/z 151. The most characteristic fragmentation for this class of compounds is the facile loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). The loss of SO₂ (64 Da) would lead to a fragment ion at m/z 102, while the loss of SO₃ (80 Da) would result in a fragment at m/z 86. The peak at m/z 56, often a base peak for neopentyl structures, corresponds to the isobutylene radical cation, formed after the loss of SO₃ and formaldehyde (CH₂O).[12]
Proposed Fragmentation Pathway
The fragmentation can be visualized as a cascade of reactions initiated from the molecular ion.
Caption: Predicted EI-MS fragmentation of the target molecule.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe (DIP) or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This energy is a widely accepted standard that promotes reproducible fragmentation patterns and allows for library matching.
-
Mass Analysis: Scan a suitable mass range, for example, from m/z 40 to 300, using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions and library data to confirm the structure.
Conclusion
The combination of NMR, IR, and MS provides a complete and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the symmetric carbon-hydrogen framework, IR spectroscopy identifies the characteristic and dominant cyclic sulfate functional group, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation pathways. Together, these techniques provide the definitive evidence required by researchers to confirm the identity and purity of this versatile synthetic intermediate, ensuring reliability and reproducibility in its downstream applications.
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An In-depth Technical Guide to 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS Number: 1755-97-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS No. 1755-97-1). As a member of the cyclic sulfate family, this compound exhibits significant potential as a versatile bifunctional electrophile in organic synthesis. Its unique structural features, stemming from the neopentyl glycol backbone, offer distinct reactivity and stability profiles that are of considerable interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. This document consolidates available technical data, outlines detailed synthetic protocols, and explores the mechanistic underpinnings of its reactivity to serve as an authoritative resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is a cyclic sulfate ester. The six-membered ring structure is derived from 2,2-dimethyl-1,3-propanediol (neopentyl glycol).
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1755-97-1[1] |
| IUPAC Name | 5,5-Dimethyl-1,3,2λ⁶-dioxathiane-2,2-dione[1] |
| Synonyms | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide[1] |
| Molecular Formula | C₅H₁₀O₄S[1][2] |
| Molecular Weight | 166.2 g/mol [1][2] |
| SMILES | CC1(C)COS(=O)(=O)OC1 |
| InChI | 1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | [2] |
| Melting Point | 79 °C | [3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Storage | Inert atmosphere, Room Temperature | [2] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a two-step process, which involves the initial formation of the corresponding cyclic sulfite, followed by oxidation to the cyclic sulfate. This methodology provides a reliable and scalable route to the target compound.
Synthesis of the Cyclic Sulfite Precursor
The precursor, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide, is synthesized from the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with thionyl chloride.[4][5]
Experimental Protocol: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide
-
Suspend 104.15 g (1 mol) of 2,2-dimethyl-1,3-propanediol in 200 ml of methylene chloride in a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.[4]
-
While stirring at 5-10 °C, add 125 g (1.05 mol) of thionyl chloride dropwise over a period of 1 hour.[4]
-
After the addition is complete, warm the reaction mixture to 40 °C for 3 hours.[4]
-
Wash the resulting oil with 50 ml of water, followed by 50 ml of NaHCO₃ solution, and then dry over Na₂SO₄.[4]
-
Remove the majority of the methylene chloride on a rotary evaporator.[4]
-
Distill the residue at 85-87 °C under a pressure of 30 mmHg over a 10 cm insulated column filled with Raschig rings to yield 142.5 g of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide as a colorless oil.[4]
Oxidation to the Cyclic Sulfate
The cyclic sulfite is then oxidized to the desired this compound.
Experimental Protocol: Synthesis of this compound
-
In a 250 ml three-necked flask, introduce 10.0 g (0.064 mol) of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide into a mixture of 100 ml of methylene chloride and 50 ml of water at 20 °C.
-
Add 0.02 g of 90 percent ruthenium salt as a catalyst.
-
While vigorously stirring, add a solution of 15 g (0.07 mol) of sodium periodate in 70 ml of water dropwise over 30 minutes, maintaining the temperature at 20-25 °C.
-
Continue stirring for 3 hours after the addition is complete.
-
Separate the aqueous phase and extract it twice with 50 ml of methylene chloride.
-
Combine the organic phases and wash with 100 ml of NaHCO₃ solution, then dry with Na₂SO₄ and concentrate by evaporation.[6]
-
The resulting white crystalline product is this compound.[6]
Reactivity and Mechanistic Insights
As a cyclic sulfate, this compound functions as a potent bifunctional electrophile. The sulfate group is a strong leaving group, making the adjacent carbon atoms susceptible to nucleophilic attack. The ring strain in the six-membered ring enhances its reactivity compared to acyclic sulfates.
The reaction with nucleophiles typically proceeds via a ring-opening mechanism. The regioselectivity of the nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions.
The presence of the gem-dimethyl group on the C5 position of the ring sterically hinders this position, likely directing nucleophilic attack to the C4 and C6 methylene carbons. This predictable reactivity makes it a valuable building block in organic synthesis for the introduction of the 2,2-dimethyl-1,3-dioxypropyl moiety.
Applications in Research and Development
The unique properties of this compound have led to its use in various fields of chemical science.
Organic Synthesis Intermediate
Its primary application is as a chemical intermediate.[2] The ability to introduce a protected diol functionality with a sulfate leaving group makes it a useful tool for constructing complex molecules.
Polymer Chemistry
In the field of polymer chemistry, it serves as a monomer for the production of specialized polymers that possess unique thermal and chemical resistance properties.[7]
Materials Science
There are indications of its use in lithium battery materials, likely as an electrolyte additive to improve battery performance and lifespan.[2]
Drug Development and Medicinal Chemistry
While specific examples in the peer-reviewed literature are sparse, its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) has been noted.[7] The neopentyl glycol scaffold is present in some bioactive molecules, and this cyclic sulfate could serve as a key starting material for their synthesis. The general class of 1,2-oxathiine 2,2-dioxides, to which this compound belongs, is recognized for its potential in constructing both acyclic and heterocyclic compounds.
Safety and Handling
Authoritative and specific toxicological data for this compound is limited. However, based on data for structurally related cyclic sulfates, caution is advised when handling this compound. The information below is based on related compounds and should be used as a guideline pending a comprehensive safety assessment of this specific chemical.
General Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] Store under an inert atmosphere.[2]
Potential Hazards (based on related compounds):
-
May be harmful if swallowed.[8]
-
May cause skin irritation or severe skin burns.
-
May cause serious eye damage.
-
May cause respiratory irritation.
-
Some related cyclic sulfates are suspected of causing genetic defects or cancer.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) for this specific compound before use.
Conclusion
This compound is a valuable and reactive chemical entity with significant potential in various scientific disciplines. Its well-defined synthesis and predictable reactivity as a bifunctional electrophile make it an attractive building block for organic chemists. While its applications in drug discovery are not yet extensively documented in peer-reviewed literature, its role as a pharmaceutical intermediate suggests its utility in the synthesis of complex molecular architectures. Further research into the specific reactivity and applications of this compound is warranted and will undoubtedly uncover new opportunities for its use in both academic and industrial research.
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1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide - Substance Details. U.S. Environmental Protection Agency. [Link]
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Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem. [Link]
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Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. PrepChem. [Link]
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5,5-Dimethyl-1,3-dioxane. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Arkivoc. [Link]
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Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. PrepChem. [Link]
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An In-Depth Technical Guide to the Safe Handling of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Introduction: Understanding the Utility and Inherent Risks
5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, the cyclic sulfate ester of neopentyl glycol, is a versatile chemical intermediate. Its strained six-membered ring structure and the electron-withdrawing nature of the sulfate group render it a potent electrophile, valuable in a variety of synthetic applications. These applications can range from its use as a monomer in polymer chemistry to a reactive intermediate in the synthesis of fine chemicals and pharmaceutical agents, including potential applications in drug development. Its structural analogue, 1,3,2-dioxathiolane 2,2-dioxide, is a known electrolyte additive in lithium-ion batteries, suggesting potential applications for this compound in energy storage technologies. However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling of this compound, grounded in established principles of chemical safety and data extrapolated from closely related compounds.
Physicochemical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀O₄S | [1] |
| Molecular Weight | 166.2 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 78.5-80.5 °C | [1] |
| Boiling Point | 233.5 ± 7.0 °C (Predicted) | [1] |
| Density | 1.244 g/cm³ (Predicted) | [1] |
| CAS Number | 1755-97-1 | [1] |
Hazard Profile: A Data-Driven Assessment
Due to a lack of specific toxicological data for this compound, this hazard profile is constructed based on the known hazards of the closely related and structurally similar cyclic sulfate, 1,3,2-dioxathiolane 2,2-dioxide. It is prudent to assume that the target compound exhibits a similar hazard profile.
GHS Hazard Classification (Inferred) [2][3][4]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2][3][4]
-
Skin Sensitization (Category 1B): May cause an allergic skin reaction.[3]
-
Carcinogenicity (Category 2): Suspected of causing cancer.[2][3]
Primary Routes of Exposure:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.
-
Skin Contact: Can cause severe skin burns and may lead to an allergic skin reaction.
-
Eye Contact: Poses a risk of serious and potentially irreversible eye damage.
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.
The gem-dimethyl group on the carbon backbone of this compound may influence its biological activity and reactivity compared to its unsubstituted analogue. However, in the absence of specific data, a cautious approach assuming a similar or even enhanced hazard level is warranted.
Reactivity Profile and Incompatibilities
The chemical reactivity of this compound is central to both its utility and its hazards.
-
Hydrolysis: The compound is susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases. This reaction will cleave the cyclic sulfate ester to yield neopentyl glycol and sulfuric acid or its salts.[5][6] The generation of sulfuric acid can contribute to the corrosive nature of the compound when in contact with moisture.
-
Nucleophilic Attack: As a potent electrophile, it will react readily with nucleophiles.[5] This includes, but is not limited to, amines, alcohols, and thiols. Such reactions can be vigorous and exothermic.
-
Thermal Decomposition: While specific thermal decomposition data is unavailable, it is anticipated that upon heating to decomposition, the compound will release toxic and corrosive fumes, including oxides of sulfur (SOx) and carbon (CO, CO₂).
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases should be considered incompatible. Contact with these materials could lead to vigorous or uncontrolled reactions.
Mandatory Safety and Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.
Personal Protective Equipment (PPE): Essential Barrier Protection
The following PPE is required for all personnel handling this compound:
-
Eye Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a significant risk of spillage, a chemically resistant apron and sleeves are recommended.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.
Caption: Mandatory PPE workflow for handling this compound.
Step-by-Step Experimental Protocols
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE and ensure the chemical fume hood is operational.
-
Inert Atmosphere: If the compound is known to be particularly moisture-sensitive, consider performing manipulations under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Weighing: Carefully weigh the required amount of the solid compound in a tared, sealed container to minimize dust generation.
-
Dissolution: Slowly add the solid to the chosen solvent in a reaction vessel, ensuring gentle stirring. Be mindful of any potential exotherms.
-
Cleaning: Thoroughly decontaminate the weighing area and any equipment used.
Protocol 2: Storage
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be designated for hazardous chemicals and secured against unauthorized access.
-
Given its reactivity with water, storage under an inert atmosphere is highly recommended to maintain the integrity of the compound.
Emergency Procedures: A Self-Validating System
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Prevent the spread of the spill by using appropriate absorbent materials (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.
-
Ventilate: Ensure the area is well-ventilated.
-
Neutralize (if appropriate): For small spills, cautiously neutralize with a weak base such as sodium bicarbonate before absorption.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Decision-making flowchart for emergency incidents.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and reaction residues, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company, typically via incineration. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: A Commitment to Safety
This compound is a valuable chemical tool with a significant, albeit largely inferred, hazard profile. By understanding its physicochemical properties, reactivity, and potential health effects, and by rigorously adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and utilize this compound's synthetic potential safely and responsibly.
References
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PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane. Retrieved from [Link]
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ResearchGate. (2025). Propylene Glycol Cyclic Sulfate as a Substitute for Propylene Oxide in Reactions with Acetylides. Retrieved from [Link]
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PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. Retrieved from [Link]
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ResearchGate. (2025). Kinetics and Mechanisms of the Thermal Decomposition of 2-Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Combined Experimental and DFT Study. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Retrieved from [Link]
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Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
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ResearchGate. (n.d.). 1,3-Elimination of Sulfonic Esters. Retrieved from [Link]
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Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste. Retrieved from [Link]
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ACS Publications. (2026). Efficient Catalytic Production of 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) Using In Situ-Generated H2O2. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of the ethyl esters of sulfonic acids.
-
Lizhuo Pharmaceutical. (n.d.). 5.5-dimethyl-1.3.2-dioxathiane 2.2-dioxide. Retrieved from [Link]
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structure elucidation of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
An In-Depth Technical Guide to the Structure Elucidation of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Abstract
Introduction: The Imperative for Structural Certainty
This compound (CAS 1755-97-1) is the cyclic sulfate ester derived from 2,2-dimethyl-1,3-propanediol (neopentyl glycol). Cyclic sulfates are versatile intermediates in organic synthesis and have been explored as potential electrolyte additives in lithium-ion batteries and as building blocks in polymer chemistry.[1][2] Given their reactivity and functional importance, absolute certainty of the covalent structure and conformation is paramount for predicting behavior, ensuring purity, and meeting regulatory standards.
This guide presents a holistic workflow for its structural confirmation, demonstrating how orthogonal analytical techniques are synergistic, with each method providing a unique and essential piece of the structural puzzle.
The Synthetic Pathway: A Blueprint for the Structure
Understanding the synthesis of a molecule provides powerful corroborating evidence for its structure. It establishes the core carbon framework and the origin of the key functional groups. The target compound is reliably synthesized via a two-step process starting from commercially available materials.
Step 1: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (Cyclic Sulfite)
The first step involves the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride (SOCl₂).[3][4] This reaction forms the six-membered ring and introduces the sulfur atom, resulting in a cyclic sulfite.
Step 2: Oxidation to this compound (Cyclic Sulfate)
The cyclic sulfite intermediate is then oxidized to the target cyclic sulfate. This is typically achieved using an oxidizing agent like ruthenium(III) chloride catalyzed sodium periodate or a similar system.[5] This step converts the sulfite group (S=O) into a sulfate group (O=S=O), completing the synthesis.
Caption: Synthetic route to the target compound.
This synthetic logic strongly implies a core structure containing a neopentyl (C(CH₃)₂) moiety bridged by two -CH₂-O- groups, forming a six-membered ring with a sulfate ester. The following analytical data must align with this hypothesis.
Foundational Analysis: Molecular Formula and Functional Groups
The initial analytical phase focuses on determining the fundamental properties of the molecule: its mass and the types of chemical bonds present.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions.
Expected Data: The proposed structure has a molecular formula of C₅H₁₀O₄S.[6][7][8] The expected monoisotopic mass and isotopic distribution can be precisely calculated.
| Parameter | Expected Value |
| Molecular Formula | C₅H₁₀O₄S |
| Calculated Monoisotopic Mass | 166.02998 g/mol |
| M+1 Abundance (¹³C) | ~5.9% |
| M+2 Abundance (¹⁸O, ³⁴S) | ~5.3% |
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Calibrate a time-of-flight (TOF) or Orbitrap mass spectrometer using a known standard. Set the instrument to operate in positive or negative ion mode with electrospray ionization (ESI).
-
Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare its exact measured mass to the calculated mass for C₅H₁₀O₄S to confirm the elemental composition.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies. For the target compound, the most telling absorptions will be from the sulfate group (S=O) and the C-O bonds of the ester.
Expected Data: The key diagnostic peaks for a cyclic sulfate are the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds.
| Functional Group | Bond Type | Expected Frequency (cm⁻¹) | Intensity |
| Sulfate | S=O Asymmetric Stretch | ~1370 - 1410 | Strong |
| Sulfate | S=O Symmetric Stretch | ~1180 - 1210 | Strong |
| Ester | C-O Stretch | ~1000 - 1050 | Strong |
| Alkyl | C-H Stretch | ~2850 - 2960 | Medium-Strong |
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.
High-Resolution Structural Detail: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the structure, connectivity, and chemical environment of atoms in a molecule. For this compound, its high degree of symmetry simplifies the spectra, making interpretation particularly powerful.
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy
Expertise & Rationale: The ¹H NMR spectrum reveals the number of distinct proton environments and their relative quantities. The molecule's plane of symmetry passing through the C(CH₃)₂ and SO₂ groups renders the two axial and two equatorial protons on the ring's methylene carbons chemically equivalent. Likewise, the two methyl groups are equivalent. Therefore, a very simple spectrum is predicted.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ ~4.3 ppm (Singlet, 4H): This signal corresponds to the four protons of the two equivalent -CH₂- groups. The significant downfield shift from a typical alkane is due to the strong deshielding effect of the adjacent electronegative oxygen atoms. A singlet is expected as there are no adjacent protons to couple with.
-
δ ~1.2 ppm (Singlet, 6H): This signal corresponds to the six protons of the two equivalent -CH₃ groups. This chemical shift is typical for methyl groups attached to a quaternary carbon. A singlet is observed due to the absence of neighboring protons.
¹³C NMR Spectroscopy
Expertise & Rationale: The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. Based on the same symmetry argument, only three distinct carbon signals are expected.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~75 ppm: Attributed to the two equivalent methylene carbons (-CH₂-). Their attachment to oxygen causes a significant downfield shift.
-
δ ~32 ppm: Attributed to the central quaternary carbon (C(CH₃)₂).
-
δ ~22 ppm: Attributed to the two equivalent methyl carbons (-CH₃).
Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~4.3 | Singlet | 4H | 2 x O-CH₂ |
| ¹H | ~1.2 | Singlet | 6H | 2 x C-CH₃ |
| ¹³C | ~75 | - | - | 2 x O-CH₂ |
| ¹³C | ~32 | - | - | C(CH₃)₂ |
| ¹³C | ~22 | - | - | 2 x C-CH₃ |
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Shimming: Optimize the magnetic field homogeneity (shimming) by observing the lock signal and the FID of a reference proton pulse.
-
¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected range (e.g., 0-10 ppm) and use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). Set the spectral width to cover ~0-220 ppm and acquire a larger number of scans (minutes to hours) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to both FIDs. Calibrate the chemical shift scale using the TMS reference. Integrate the ¹H signals.
Data Integration and Final Confirmation
The structure elucidation process culminates in the integration of all orthogonal data points. Each piece of evidence must be consistent with the proposed structure and with the other data sets.
Caption: Logical integration of all analytical data.
-
Mass Spectrometry confirmed the molecular formula as C₅H₁₀O₄S.
-
Synthesis established the neopentyl backbone and the presence of a cyclic sulfate.
-
IR Spectroscopy confirmed the presence of the key sulfate (S=O) and ether-like (C-O) functional groups predicted by the synthesis.
-
¹H and ¹³C NMR Spectroscopy provided the definitive proof of the molecular symmetry. The observation of only two proton signals and three carbon signals is only consistent with the proposed high-symmetry structure. Any other isomer would produce a more complex spectrum.
Conclusion
References
-
PrepChem. Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. Available at: [Link]
-
PrepChem. Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. Available at: [Link]
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SpectraBase. 5,5-DIMETHYL-1,3,2-DIOXATHIANE-2-OXIDE - Optional[13C NMR]. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide - Substance Details. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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Launer, P. J., & Arkles, B. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
For the attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. As a cyclic sulfate ester, this compound holds significant interest for applications in organic synthesis, polymer chemistry, and as an intermediate for active pharmaceutical ingredients (APIs).[1] Understanding its physical characteristics is paramount for its effective handling, characterization, and deployment in these fields. This document synthesizes available data with established analytical methodologies to offer a thorough and practical resource.
Chemical Identity and Structural Elucidation
A foundational aspect of utilizing any chemical compound is a definitive understanding of its structure and identity.
Molecular Structure and Key Identifiers
This compound is a heterocyclic compound featuring a six-membered ring containing sulfur, oxygen, and carbon atoms. The gem-dimethyl substitution at the C5 position is a key structural feature.
Diagram 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
| Identifier | Value |
| CAS Number | 1755-97-1[2][3][4][5] |
| Molecular Formula | C₅H₁₀O₄S[2][3][4][5] |
| Molecular Weight | 166.20 g/mol [2][3][6] |
| IUPAC Name | This compound |
| SMILES | CC1(C)COS(=O)(=O)OC1[2] |
| InChI | 1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3[2] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments and are crucial for process development, formulation, and quality control.
Tabulated Physicochemical Data
| Property | Value | Comments |
| Appearance | White crystalline powder[4] | |
| Melting Point | 78.5-80.5 °C (recrystallized from ethanol)[4] | A melting point of 79 °C has also been reported.[3] |
| Boiling Point | Not experimentally determined | Prediction suggests a high boiling point due to its polarity and molecular weight. |
| Density | 1.244 g/cm³ (Predicted)[4] | Experimental determination is recommended for accurate process modeling. |
| Solubility | Soluble in polar solvents.[6] | Likely soluble in solvents such as acetone, acetonitrile, and dimethylformamide (DMF).[1] Its reactivity with nucleophiles suggests it is at least sparingly soluble in water.[1][7] |
Causality Behind Physicochemical Properties
The high melting point and predicted high boiling point of this compound can be attributed to the strong dipole-dipole interactions arising from the polar sulfate group. The molecule's overall polarity also governs its solubility, favoring polar solvents that can effectively solvate the sulfate moiety. The gem-dimethyl group, while nonpolar, contributes to the molecule's steric bulk, which can influence crystal packing and, consequently, the melting point.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structural integrity of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methylene (CH₂) groups adjacent to the oxygen atoms should appear as a singlet due to the symmetry of the molecule. The two methyl (CH₃) groups at the C5 position are also equivalent and will present as a singlet. The chemical shifts will be influenced by the electronegative oxygen and sulfate groups.
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Distinct signals are expected for the methyl carbons, the quaternary C5 carbon, and the methylene carbons. For comparison, the related compound 5,5-dimethyl-1,3,2-dioxathiane-2-oxide shows characteristic peaks that can serve as a reference point.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The most prominent and diagnostic peaks are expected to arise from the S=O stretching vibrations of the sulfate group, typically appearing in the region of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹. C-O and C-H stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be expected at m/z 166. Fragmentation patterns would likely involve the loss of SO₃ or SO₂.
Crystallographic Data
The three-dimensional arrangement of molecules in the solid state, as determined by X-ray crystallography, provides invaluable insights into intermolecular interactions, conformation, and packing efficiency.
While specific crystallographic data for this compound has not been reported, studies on related cyclic sulfones and sulfur-containing heterocycles reveal common structural motifs.[9] A single-crystal X-ray diffraction study would definitively determine its crystal system, space group, and unit cell dimensions, providing a complete picture of its solid-state architecture.
Experimental Protocols for Property Determination
To ensure scientific integrity, the following are detailed, self-validating protocols for determining the key physical properties of this compound.
Diagram 2: Workflow for Physical Property Determination
Caption: A generalized workflow for the experimental determination of physical properties.
Protocol for Melting Point Determination
-
Sample Preparation: Ensure the sample is pure and completely dry. Impurities will lead to a broadened and depressed melting point range.
-
Apparatus: Utilize a calibrated digital melting point apparatus.
-
Procedure:
-
Load a small amount of the crystalline powder into a capillary tube, ensuring a packed height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the sample at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the expected melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.
-
-
Validation: A sharp melting point range (typically < 2 °C) is indicative of high purity.
Protocol for Boiling Point Determination (Micro Method)
Given that an experimental boiling point is not established, a micro boiling point determination is a suitable approach to conserve material.[10]
-
Apparatus: A Thiele tube or a similar micro boiling point apparatus, a thermometer, and a small, sealed capillary tube.
-
Procedure:
-
Place a small amount of the sample into a small test tube.
-
Invert a sealed capillary tube and place it into the test tube with the sample.
-
Attach the test tube to a thermometer and immerse it in the Thiele tube containing a high-boiling inert liquid (e.g., mineral oil).
-
Heat the Thiele tube gently.
-
Observe a stream of bubbles emerging from the open end of the inverted capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
-
Validation: Repeat the measurement to ensure reproducibility.
Protocol for Solubility Assessment
A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate reaction and purification solvents.
-
Procedure:
-
In a series of small, labeled vials, add approximately 10 mg of the compound.
-
To each vial, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane) in a stepwise manner (e.g., 0.2 mL increments).
-
After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.
-
Record the solvent in which the compound is soluble, partially soluble, or insoluble.
-
-
Validation: For a more quantitative measure, prepare a saturated solution, filter it, and determine the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or by gravimetric analysis after solvent evaporation).
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, related cyclic sulfates are known to be reactive electrophiles.[7] Therefore, appropriate safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong nucleophiles and oxidizing agents.
Conclusion
This compound is a compound with well-defined identity and some established physical properties. While a complete experimental dataset for all its physical characteristics is not yet available, this guide provides a robust framework for its understanding and further investigation. The provided protocols offer a clear path for researchers to determine its properties with a high degree of scientific rigor. As the applications of this and related compounds continue to grow, a thorough understanding of their physical properties will remain a cornerstone of successful research and development.
References
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An In-depth Technical Guide to the Oxidation of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxidation of the cyclic sulfite, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide, to its corresponding cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, is a pivotal transformation in synthetic organic chemistry. Cyclic sulfates are highly valuable intermediates, particularly in the synthesis of complex molecules and pharmacologically active compounds, owing to their ability to act as effective leaving groups in nucleophilic substitution reactions. This guide provides a comprehensive technical overview of this oxidation reaction, with a primary focus on the widely employed ruthenium-catalyzed methodology. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, discusses alternative oxidation strategies, and provides a thorough guide to the characterization of both the starting material and the product. This document is intended to serve as a practical resource for researchers in academic and industrial settings, enabling them to confidently and efficiently perform this important chemical transformation.
Introduction: The Significance of Cyclic Sulfates
Cyclic sulfates, such as this compound, are powerful and versatile intermediates in organic synthesis. Their utility stems from the sulfate group being an excellent leaving group, facilitating a range of nucleophilic substitution reactions with a high degree of stereochemical control. This reactivity makes them invaluable building blocks in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. The precursor to this valuable functional group, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide, is a cyclic sulfite readily prepared from 2,2-dimethyl-1,3-propanediol. The controlled oxidation of this cyclic sulfite is therefore a critical step in unlocking the synthetic potential of the corresponding cyclic sulfate.
Core Principles: The Mechanism of Sulfite Oxidation
The transformation of a sulfite to a sulfate involves the oxidation of the sulfur atom from a +4 to a +6 oxidation state. This two-electron oxidation can be achieved using a variety of oxidizing agents. In the context of the ruthenium-catalyzed oxidation of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide, the reaction proceeds through a well-defined catalytic cycle.
The active catalytic species is ruthenium tetroxide (RuO₄), a powerful oxidizing agent.[1][2] This is typically generated in situ from a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), by a stoichiometric co-oxidant, most commonly sodium periodate (NaIO₄).[1] The catalytic cycle can be conceptualized as follows:
-
Generation of the Active Oxidant: The Ru(III) precursor is oxidized by NaIO₄ to the highly reactive Ru(VIII) species, RuO₄.
-
Oxygen Atom Transfer: The RuO₄ then reacts with the sulfur atom of the cyclic sulfite. This step involves the transfer of an oxygen atom from the ruthenium center to the sulfur, forming the cyclic sulfate and reducing the ruthenium to a lower oxidation state, likely Ru(VI).
-
Regeneration of the Catalyst: The reduced ruthenium species is then re-oxidized by the stoichiometric co-oxidant (NaIO₄) back to RuO₄, thus completing the catalytic cycle and allowing for the use of a substoichiometric amount of the ruthenium catalyst.
This catalytic approach is highly efficient and generally provides clean conversion to the desired cyclic sulfate with high yields.
Experimental Protocols
Ruthenium-Catalyzed Oxidation of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide
This protocol is adapted from established procedures for the oxidation of cyclic sulfites and represents a reliable method for the synthesis of this compound.
Materials:
-
5,5-dimethyl-1,3,2-dioxathiane 2-oxide
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (1.0 eq) in a solvent mixture of acetonitrile, carbon tetrachloride, and water (typically in a 2:2:3 ratio by volume).
-
Catalyst Addition: To this stirred solution, add a catalytic amount of ruthenium(III) chloride hydrate (e.g., 0.02 eq).
-
Addition of Co-oxidant: Cool the reaction mixture in an ice bath (0 °C). Slowly add sodium periodate (1.5 - 2.0 eq) portion-wise over a period of 15-20 minutes. The reaction mixture will typically turn yellow or dark green, indicating the formation of the active ruthenium species.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant. The color of the organic layer should become lighter.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound as a white solid.
Table 1: Summary of Key Reaction Parameters for Ruthenium-Catalyzed Oxidation
| Parameter | Recommended Value/Condition | Rationale |
| Solvent System | Acetonitrile/Carbon Tetrachloride/Water | Biphasic system that facilitates the interaction of the organic substrate with the aqueous oxidant and catalyst. |
| Catalyst Loading | 1-5 mol% | Sufficient for efficient catalysis while minimizing cost and potential for side reactions. |
| Co-oxidant | Sodium Periodate (NaIO₄) | A reliable and effective stoichiometric oxidant for regenerating the active RuO₄ species. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic nature of the reaction, followed by stirring at room temperature for completion. |
| Reaction Time | 1-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Work-up Quench | Sodium Thiosulfate (Na₂S₂O₃) | Effectively neutralizes any unreacted periodate and ruthenium tetroxide. |
Experimental Workflow Diagram
Caption: Experimental workflow for the ruthenium-catalyzed oxidation.
Alternative Oxidation Methods
While the ruthenium-catalyzed method is highly effective, other oxidizing agents can also be employed for the conversion of cyclic sulfites to cyclic sulfates.
-
Potassium Permanganate (KMnO₄): A strong and inexpensive oxidizing agent. The reaction is typically carried out in a suitable solvent, and the progress can often be monitored by the disappearance of the purple permanganate color. However, over-oxidation and side reactions can be a concern, and the work-up to remove manganese dioxide byproducts can be cumbersome.[3]
-
Hydrogen Peroxide (H₂O₂): A "green" and atom-economical oxidant, with water as the only byproduct.[4] The reaction may require a catalyst, such as a selenium or tungsten compound, to proceed at a reasonable rate. The selectivity for the sulfate over potential side products needs to be carefully controlled.
Characterization of Reactant and Product
Thorough characterization of both the starting material and the product is essential to confirm the success of the oxidation reaction.
5,5-dimethyl-1,3,2-dioxathiane 2-oxide (Starting Material)
-
Appearance: Colorless oil or low-melting solid.
-
¹H NMR: The spectrum is expected to show two singlets for the diastereotopic methyl groups and two triplets for the methylene protons of the dioxane ring.
-
¹³C NMR: The spectrum should display signals for the quaternary carbon, the methyl carbons, and the methylene carbons.
-
FT-IR (cm⁻¹): Characteristic peaks for C-H stretching, and a strong S=O stretching band.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to its molecular weight.
This compound (Product) [5][6]
-
Appearance: White crystalline solid.[7]
-
Molecular Formula: C₅H₁₀O₄S[6]
-
Melting Point: 79 °C[5]
-
¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups and a singlet for the four equivalent methylene protons, indicating a more symmetrical structure compared to the starting sulfite.
-
¹³C NMR: The spectrum will show signals for the quaternary carbon, the methyl carbons, and the methylene carbons, likely with different chemical shifts compared to the starting material due to the change in the oxidation state of the sulfur.
-
FT-IR (cm⁻¹): The most prominent feature will be the appearance of two strong S=O stretching bands, characteristic of a sulfate group, at higher wavenumbers compared to the single S=O band of the sulfite.
-
Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak corresponding to the molecular weight of the cyclic sulfate.
Logical Relationship Diagram
Caption: Reactant, reagent, and product relationship in the oxidation.
Conclusion
The oxidation of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide to its corresponding 2,2-dioxide is a robust and reliable transformation that provides access to a highly valuable synthetic intermediate. The ruthenium-catalyzed method, in particular, offers a mild, efficient, and high-yielding route to the desired cyclic sulfate. This guide has provided a detailed technical overview of this process, from the underlying mechanistic principles to practical experimental protocols and thorough characterization techniques. By leveraging the information presented herein, researchers can effectively incorporate this powerful synthetic tool into their research and development programs, accelerating the discovery and synthesis of novel molecules with potential applications in medicine and materials science.
References
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NIST. 5,5-Dimethyl-1,3-dioxan-2-one. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
- Sharpless, K. B.; Akashi, K. Ruthenium-catalyzed oxidations of organic compounds with sodium periodate. J. Am. Chem. Soc.1976, 98 (7), 1986–1987.
- Carlsen, P. H. J.; Katsuki, T.; Martin, V. S.; Sharpless, K. B. A greatly improved procedure for ruthenium-catalyzed oxidations of organic compounds. J. Org. Chem.1981, 46 (19), 3936–3938.
-
Organic Chemistry Portal. Ruthenium(III-VIII) compounds. [Link]
- Gao, Y.; Sharpless, K. B. Asymmetric synthesis of all 2,3-epoxy alcohols and related compounds from a single precursor. J. Am. Chem. Soc.1988, 110 (22), 7538–7539.
-
Sciencemadness.org. Ruthenium-Catalyzed Oxidation for Organic Synthesis. [Link]
-
Samanta, S.; et al. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules2012 , 17 (7), 8358-8374. [Link]
-
Huibers, M.; Manuzi, A.; Rutjes, F. P. J. T.; van Delft, F. L. A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. J. Org. Chem.2006 , 71 (19), 7473–7476. [Link]
-
ResearchGate. The 1 H NMR spectrum for 5,5-dimethyl-2-vinyl-1,3,2-dioxaphosphinane 2-oxide. [Link]
-
YouTube. Redox Reaction - Permanganate Ion (MnO4-) with Sulphite ion (SO3--). [Link]
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A Comprehensive Technical Guide to the Preparation of Cyclic Sulfates from 1,3-Diols
Abstract
Cyclic sulfates are highly versatile intermediates in organic synthesis, prized for their ability to act as potent bifunctional electrophiles. Their constrained ring system renders them significantly more reactive than their acyclic counterparts, enabling a wide array of stereospecific transformations. This technical guide provides an in-depth exploration of the primary methodologies for the preparation of six-membered cyclic sulfates derived from 1,3-diols. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the two most prevalent synthetic routes: the two-step sequence involving the formation and subsequent oxidation of a cyclic sulfite, and the more direct one-pot synthesis using sulfuryl chloride. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these powerful intermediates.
Introduction: The Synthetic Utility of 1,3-Cyclic Sulfates
Cyclic sulfates, particularly those derived from 1,2- and 1,3-diols, have emerged as indispensable tools in modern organic synthesis.[1] Their high reactivity towards a diverse range of nucleophiles allows for the facile and often stereospecific introduction of various functional groups.[2][3] The resulting ring-opening products, monosulfate esters, can be readily hydrolyzed to unveil a new di-functionalized molecule. This inherent reactivity, coupled with the ability to control stereochemistry, makes cyclic sulfates attractive precursors for the synthesis of complex molecules, including natural products and pharmaceutical agents.[4]
While the chemistry of five-membered cyclic sulfates from 1,2-diols is well-established, the synthesis and application of their six-membered counterparts from 1,3-diols present a unique set of challenges and opportunities. The conformational flexibility of the six-membered ring can influence reactivity and selectivity, demanding careful consideration of reaction conditions. This guide will focus specifically on the preparation of these valuable six-membered cyclic sulfates.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of cyclic sulfates from 1,3-diols is predominantly achieved through two distinct yet related strategies. The choice between these methods often depends on the specific substrate, desired purity, and scalability of the reaction.
-
Route A: The Two-Step Sulfite-Oxidation Sequence. This classical and highly reliable method involves the initial formation of a cyclic sulfite, followed by its oxidation to the corresponding cyclic sulfate.
-
Route B: The One-Pot Sulfuryl Chloride Approach. A more direct and often more efficient method that utilizes sulfuryl chloride to convert the 1,3-diol directly into the cyclic sulfate in a single step.[5]
The following sections will provide a detailed examination of each of these synthetic pathways, including their mechanisms, advantages, limitations, and detailed experimental protocols.
Route A: The Two-Step Synthesis via Cyclic Sulfite Intermediate
This method offers a high degree of control and is often the preferred choice for sensitive or complex substrates. The two-step process allows for the isolation and purification of the intermediate cyclic sulfite, which can be beneficial for achieving high purity in the final cyclic sulfate product.
Step 1: Formation of the Cyclic Sulfite
The initial step involves the reaction of the 1,3-diol with a sulfinylating agent, most commonly thionyl chloride (SOCl₂), in the presence of a base to neutralize the HCl byproduct.[6][7]
Mechanism: The reaction proceeds through the initial formation of a chlorosulfite ester, which then undergoes an intramolecular nucleophilic attack by the second hydroxyl group to close the six-membered ring and expel a chloride ion. The base, typically a tertiary amine like triethylamine or pyridine, is crucial for scavenging the liberated HCl, which could otherwise lead to side reactions.
Caption: Workflow for cyclic sulfite formation from a 1,3-diol.
Step 2: Oxidation of the Cyclic Sulfite to the Cyclic Sulfate
The second and final step is the oxidation of the sulfur(IV) center of the cyclic sulfite to the sulfur(VI) center of the cyclic sulfate. A variety of oxidizing agents can be employed, but the most common and effective system is a catalytic amount of a ruthenium salt, such as ruthenium(III) chloride (RuCl₃), in the presence of a stoichiometric co-oxidant like sodium periodate (NaIO₄) or a hypohalite.[8][9][10]
Mechanism: The catalytic cycle is believed to involve the oxidation of Ru(III) to a higher-valent ruthenium species, likely Ru(VII) or Ru(VIII) in the form of ruthenium tetroxide (RuO₄), by the stoichiometric oxidant. This potent oxidizing agent then transfers an oxygen atom to the sulfur of the cyclic sulfite, regenerating the lower-valent ruthenium catalyst and forming the desired cyclic sulfate.[10]
Experimental Protocol: Two-Step Synthesis of a 1,3-Cyclic Sulfate
Materials:
-
1,3-Diol
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Synthesis of the Cyclic Sulfite
-
Dissolve the 1,3-diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite, which can be purified by column chromatography if necessary.
Part B: Oxidation to the Cyclic Sulfate
-
Dissolve the cyclic sulfite in a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Add sodium periodate (1.5 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (e.g., 1-2 mol%) to the solution.
-
Stir the reaction vigorously at room temperature for 1-3 hours. The reaction mixture may turn dark, which is normal.
-
Monitor the reaction by TLC until the starting cyclic sulfite is consumed.
-
Dilute the reaction mixture with ethyl acetate and quench with saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude cyclic sulfate. Purification is typically achieved by flash column chromatography on silica gel.
Route B: The One-Pot Synthesis Using Sulfuryl Chloride
This approach offers a more streamlined and atom-economical synthesis of cyclic sulfates from 1,3-diols.[5] By using sulfuryl chloride (SO₂Cl₂), the diol is converted directly to the cyclic sulfate in a single step, avoiding the isolation of the cyclic sulfite intermediate.[11][12]
Mechanism: The reaction of a diol with sulfuryl chloride in the presence of a base is thought to proceed through the formation of a chlorosulfate monoester, which then undergoes intramolecular cyclization to form the cyclic sulfate.[11] The choice of base and reaction temperature is critical to the success of this reaction, as side reactions such as the formation of chloro-substituted byproducts can occur.[12]
Caption: Workflow for the one-pot synthesis of a cyclic sulfate.
Experimental Protocol: One-Pot Synthesis of a 1,3-Cyclic Sulfate
Materials:
-
1,3-Diol
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,3-diol in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (2.5 equivalents) to the solution and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sulfuryl chloride (1.2 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction to 0 °C and then to room temperature, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure cyclic sulfate.
Data Summary and Method Comparison
| Parameter | Route A: Two-Step (Sulfite-Oxidation) | Route B: One-Pot (Sulfuryl Chloride) |
| Overall Yield | Generally good to excellent, but can be lower due to the two-step nature. | Often higher yields due to the single-step process.[5] |
| Reaction Time | Longer, as it involves two separate reactions and a workup for the intermediate. | Shorter, as it is a one-pot procedure. |
| Purity | Can be higher, as the intermediate can be purified before oxidation. | May require more careful purification to remove byproducts. |
| Substrate Scope | Generally broader, as the milder conditions of the first step are often more compatible with sensitive functional groups. | Can be limited by the reactivity of sulfuryl chloride, which may lead to side reactions with certain functional groups.[12] |
| Reagents | Requires thionyl chloride, a ruthenium catalyst, and a stoichiometric oxidant. | Primarily requires sulfuryl chloride and a base. |
| Scalability | Can be more challenging to scale up due to the use of a catalyst and the two-step process. | Generally more amenable to scale-up. |
Conclusion and Future Outlook
The preparation of cyclic sulfates from 1,3-diols is a mature and reliable field of organic synthesis, with two primary methods dominating the landscape. The choice between the two-step sulfite-oxidation sequence and the one-pot sulfuryl chloride approach is largely dependent on the specific substrate and the desired outcome of the synthesis. The two-step method offers greater control and is often the go-to for complex and sensitive molecules, while the one-pot method provides a more efficient and direct route for many substrates.
As the demand for stereochemically complex molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of cyclic sulfates will remain an active area of research. Innovations in catalysis and the exploration of novel sulfating reagents are expected to further expand the synthetic utility of these powerful and versatile intermediates.
References
-
Byun, H.-S.; He, L.; Bittman, R. Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron2000 , 56 (36), 7051–7091. [Link]
-
Gao, Y.; Sharpless, K. B. Vicinal Diol Cyclic Sulfates: Like Epoxides, Only More Reactive. J. Am. Chem. Soc.1988 , 110 (22), 7538–7539. [Link]
-
Fleming, J. J.; Du Bois, J. A Synthesis of (+)-Saxitoxin. J. Am. Chem. Soc.2006 , 128 (12), 3926–3927. [Link]
-
Kim, B. M.; Sharpless, K. B. 1,3,2-Dioxathiolane 2,2-Dioxide: A New Reagent for the Synthesis of Cyclic Sulfates. Tetrahedron Lett.1990 , 31 (21), 3003–3006. [Link]
-
Ali, S. I.; Hind, S. L.; Moody, C. J. Synthesis of the Carbocyclic Core of the Herbicidins via Intramolecular Cyclopropanation of a Cyclic Sulfate. Tetrahedron Lett.2002 , 43 (37), 6653–6655. [Link]
-
Evans, D. A.; Gage, J. R.; Leighton, J. L. Diastereoselective Aldol Reactions of Chiral Ethyl Ketones. A New Method for the Stereoselective Synthesis of anti- and syn-1,3-Diols. J. Am. Chem. Soc.1992 , 114 (24), 9434–9453. [Link]
Sources
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- 2. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity [mdpi.com]
- 5. scite.ai [scite.ai]
- 6. The Reaction of some 1, 3-Diols with Oleum, Thionyl Chloride and Sulfuryl Chloride - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. FR2628423A1 - PROCESS FOR THE PREPARATION OF CYCLIC SULFATES - Google Patents [patents.google.com]
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- 10. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Reactions of enantiopure cyclic diols with sulfuryl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Nucleophilic Ring-Opening of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Cyclic Sulfate
In the landscape of synthetic organic chemistry, the strategic disconnection of target molecules often leads to the need for robust bifunctional synthons. 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, also known as neopentyl glycol cyclic sulfate, serves as a premier electrophilic building block. Derived from the readily available 2,2-dimethylpropane-1,3-diol (neopentyl glycol)[1][2], this six-membered cyclic sulfate is an exceptionally versatile reagent.
Its utility stems from its function as a "1,3-dielectrophile" precursor. The electron-withdrawing nature of the sulfate group activates the adjacent primary carbons (C4 and C6) toward nucleophilic attack. This attack proceeds via a stereospecific SN2 mechanism, leading to predictable ring-opening and the formation of a sulfate monoester. This intermediate can be readily hydrolyzed to unveil a new functional group at one end and a primary alcohol at the other, effectively installing a neopentyl (2,2-dimethyl-1,3-propanediol) unit.
Compared to analogous five-membered cyclic sulfates or epoxides, the six-membered ring of neopentyl glycol cyclic sulfate offers a unique combination of high reactivity and thermal stability, making it a reliable and manageable tool for complex molecule synthesis in pharmaceutical and materials science research.[3]
Core Mechanism: Symmetrical Ring-Opening
The fundamental reaction pathway involves the nucleophilic attack on one of the two equivalent methylene carbons of the dioxathiane ring. This process is a classic SN2 displacement where the sulfate moiety acts as an excellent leaving group.
Key Mechanistic Features:
-
Electrophilic Centers: The two primary carbons (C4, C6) attached to the sulfate oxygens are the sites of nucleophilic attack.
-
Leaving Group: The cyclic sulfate itself is a potent leaving group, facilitated by the release of ring strain and the stability of the resulting alkyl sulfate anion.
-
Stereochemistry: The reaction proceeds with a complete inversion of configuration at the carbon center being attacked. While the substrate itself is achiral, this principle is crucial when using chiral, substituted cyclic sulfates.
-
Product: The initial product is a stable sulfate monoester, which can be carried forward or, more commonly, hydrolyzed under acidic or basic conditions to yield the corresponding 3-substituted-2,2-dimethylpropan-1-ol.
Caption: General SN2 ring-opening mechanism.
Reactions with Nitrogen Nucleophiles
The introduction of nitrogen-containing functional groups is a cornerstone of drug development. Neopentyl glycol cyclic sulfate provides a clean and efficient route to 1,3-amino alcohols and their precursors.
Reaction with Azide Ion (N₃⁻)
Application Note: The reaction with sodium azide is arguably one of the most useful transformations of this substrate. It provides a direct route to 3-azido-2,2-dimethylpropan-1-ol. This product is a highly valuable synthetic intermediate, as the azide can be readily reduced to a primary amine or used in 1,3-dipolar cycloaddition reactions (e.g., "click chemistry") to form triazoles.[4] The reaction is typically high-yielding and clean. Due to the symmetry of the substrate, regioselectivity is not a concern, unlike in reactions with unsymmetrically substituted cyclic sulfates.[3][5]
Protocol 1: Synthesis of 3-azido-2,2-dimethylpropan-1-ol
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the cyclic sulfate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into an equal volume of water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The intermediate sulfate ester is often hydrolyzed in situ or during the aqueous workup. If hydrolysis is incomplete, the crude product can be stirred with 1M HCl for 1-2 hours before extraction.
-
Purify the crude product by silica gel column chromatography to yield the pure azido-alcohol.
-
Reaction with Amines (R-NH₂)
Application Note: Primary and secondary amines can also be used as nucleophiles to open the cyclic sulfate, leading to N-substituted 3-amino-2,2-dimethylpropan-1-ols. These products are common structural motifs in pharmaceuticals. The reaction generally requires heating and may necessitate the use of a non-nucleophilic base to neutralize the sulfuric acid byproduct formed if the amine itself is not used in excess.
Reactions with Carbon Nucleophiles
Creating carbon-carbon bonds is central to building molecular complexity. While Grignard reagents can be too reactive, leading to side reactions, organocuprates (Gilman reagents) are excellent choices for this transformation.
Application Note: Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are soft nucleophiles that are highly effective for SN2 reactions.[6][7] They react cleanly with the cyclic sulfate to form a new C-C bond.[8] This provides a powerful method for extending a carbon chain while simultaneously installing a neopentyl hydroxymethyl moiety.
Protocol 2: Reaction with Lithium Dimethylcuprate
-
Materials:
-
Copper(I) iodide (CuI) (0.55 eq)
-
Methyllithium (MeLi) solution (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
-
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add CuI (0.55 eq) and anhydrous THF.
-
Cool the suspension to -20 °C in a suitable cooling bath.
-
Slowly add the MeLi solution (1.1 eq) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent (Me₂CuLi). Stir for 30 minutes at this temperature.
-
Cool the cuprate solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve the cyclic sulfate (1.0 eq) in anhydrous THF and add this solution dropwise to the cold cuprate suspension.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove copper salts, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting 3,3-dimethylbutan-1-ol by column chromatography or distillation.
-
Summary of Reaction Conditions
| Nucleophile Class | Specific Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Product Type |
| Nitrogen | Sodium Azide (NaN₃) | DMF | 80 - 90 | > 90 | Azido-alcohol |
| Benzylamine (BnNH₂) | Acetonitrile | 60 - 80 | 75 - 85 | Amino-alcohol | |
| Carbon | Lithium Dimethylcuprate | THF | -78 to RT | 80 - 90 | Alcohol |
| Oxygen | Sodium Phenoxide (PhONa) | DMF / THF | 60 - 100 | 85 - 95 | Aryl ether-alcohol |
| Sulfur | Sodium Thiophenoxide (PhSNa) | DMF | RT to 50 | > 90 | Thioether-alcohol |
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing and analyzing a nucleophilic ring-opening reaction with neopentyl glycol cyclic sulfate.
Caption: Standard laboratory workflow for cyclic sulfate reactions.
References
-
Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry, 68(8), 3187–3195. [Link]
-
Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Universidad de La Rioja. [Link]
-
Steinmann, J. G., & Kiessling, L. L. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(23), 3551–3553. [Link]
-
Wikipedia. (2023). Neopentyl glycol. [Link]
-
Gajewska, M., Plichta, A., & Rokicki, G. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1714. [Link]
-
PrepChem.com. Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. [Link]
-
Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]
-
Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. [Link]
-
The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. [Link]
-
Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]
-
Sadykov, R. E., Gerasimov, E. S., Strelnikov, V. N., & Vaganov, G. V. (2023). Metal-Free A2/B2-Type Azide–Alkyne Polyaddition: Effect of Azides Structure on Their Reactivity and Properties of Polymerization Products. Polymers, 15(18), 3798. [Link]
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- 2. The synthesis method of neopentyl glycol_Chemicalbook [m.chemicalbook.com]
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- 8. m.youtube.com [m.youtube.com]
using 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide in carbohydrate chemistry
An In-Depth Guide to the Application of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide in Modern Carbohydrate Chemistry
Authored by a Senior Application Scientist
This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. This versatile cyclic sulfate is a powerful tool for the regioselective introduction of sulfate esters onto carbohydrate scaffolds, a critical modification in the synthesis of biologically active glycans and glycoconjugates.
Introduction: The Strategic Advantage of Cyclic Sulfates
In the intricate field of carbohydrate chemistry, the precise installation of functional groups is paramount. Sulfated carbohydrates play crucial roles in a myriad of biological processes, including cell adhesion, viral entry, and coagulation. The direct, controlled sulfation of polyhydroxylated molecules like sugars presents a significant challenge due to the difficulty in differentiating between hydroxyl groups of similar reactivity.
This compound, a stable, crystalline solid, emerges as a premier reagent to overcome this challenge. It functions as a "sulfate donor" in a two-step, ring-opening/transfer process. Unlike traditional sulfating agents (e.g., SO₃-pyridine complex), which often suffer from poor regioselectivity and harsh reaction conditions, this cyclic sulfate provides a milder and more controllable alternative.
The core utility of this reagent lies in its ability to react with a nucleophilic hydroxyl group on a carbohydrate, leading to the opening of the six-membered ring. This reaction covalently attaches a sulfate moiety to the sugar, which is masked by the 2,2-dimethylpropyl group. This temporary protecting group can be subsequently removed under specific conditions to reveal the desired sulfate monoester. The inherent stability and predictable reactivity of cyclic sulfates make them superior synthons for complex synthetic strategies.[1]
Synthesis of the Reagent: A Two-Step Protocol
The preparation of this compound is a straightforward two-step process starting from the commercially available 2,2-dimethyl-1,3-propanediol. The process involves the formation of an intermediate cyclic sulfite, which is then oxidized to the target cyclic sulfate.
Workflow for Reagent Synthesis
Caption: Synthesis of the title cyclic sulfate from 2,2-dimethyl-1,3-propanediol.
Protocol 1: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (Cyclic Sulfite)
This protocol is adapted from established procedures for the formation of cyclic sulfites from 1,3-diols.[2][3] The use of a suitable solvent and controlled addition of thionyl chloride are critical for high yields.
Materials:
-
2,2-dimethyl-1,3-propanediol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser
Procedure:
-
Suspend 2,2-dimethyl-1,3-propanediol (1.0 mol) in anhydrous dichloromethane (200 mL) in a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
Cool the mixture to 5-10 °C in an ice bath.
-
Add thionyl chloride (1.05 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C. The causality here is to control the exothermic reaction and prevent the formation of chlorinated byproducts.
-
After the addition is complete, warm the reaction mixture to 40 °C and stir for 3 hours to ensure complete conversion.
-
Cool the mixture to room temperature and carefully wash with water (50 mL) and then with saturated NaHCO₃ solution (50 mL) to neutralize excess acid.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, a colorless oil, can be purified by vacuum distillation to yield pure 5,5-dimethyl-1,3,2-dioxathiane 2-oxide.[3]
Protocol 2: Synthesis of this compound (Cyclic Sulfate)
The oxidation of the cyclic sulfite to the cyclic sulfate is efficiently achieved using a ruthenium-catalyzed system.[4] This method is highly reliable and provides the product in excellent purity.
Materials:
-
5,5-dimethyl-1,3,2-dioxathiane 2-oxide
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a three-necked flask, dissolve 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (0.064 mol) in a mixture of dichloromethane (100 mL) and water (50 mL).
-
Add a catalytic amount of RuCl₃·xH₂O (e.g., 0.02 g).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add sodium periodate (NaIO₄), the stoichiometric oxidant, portion-wise over 1 hour. The reaction is often accompanied by a color change.
-
Continue stirring for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Separate the organic layer. Extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The resulting solid is the target this compound, which can be further purified by recrystallization.
| Reaction Step | Key Reagents | Typical Yield | Reference |
| Sulfite Formation | 2,2-dimethyl-1,3-propanediol, SOCl₂ | ~92% | [2] |
| Sulfate Formation | Cyclic Sulfite, RuCl₃/NaIO₄ | >90% | [4] |
Application in Carbohydrate Sulfation: Mechanism and Strategy
The primary application of this compound in carbohydrate chemistry is the regioselective installation of a sulfate group. The reaction proceeds via a nucleophilic attack of a carbohydrate hydroxyl group on one of the electrophilic methylene carbons of the cyclic sulfate, leading to ring opening.
General Mechanism of Ring-Opening
Caption: Nucleophilic attack by a carbohydrate hydroxyl group on the cyclic sulfate.
This Sₙ2 reaction is typically promoted by a non-nucleophilic base (e.g., sodium hydride, NaH) to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. The choice of which hydroxyl group reacts is governed by a combination of steric accessibility and electronic factors.
Achieving Regioselectivity
For carbohydrates with multiple free hydroxyls, achieving regioselectivity is the central challenge. Several advanced strategies can be employed:
-
Protecting Group Manipulation: The most common approach is to protect all but the desired hydroxyl group prior to the sulfation reaction. This provides unambiguous control over the reaction site.
-
Stannylene Acetal Activation: The use of dibutyltin oxide can form a stannylene acetal across a cis-diol.[5][6] The oxygen atom in the acetal that is more sterically accessible or electronically favored becomes hyper-activated towards electrophiles, directing the sulfation reaction to that specific position.
-
Boronic Ester Masking: Similar to tin acetals, phenylboronic acid can be used to temporarily protect diols, allowing for selective functionalization of the remaining hydroxyls.
Protocol 3: General Procedure for Regioselective Sulfation of a Partially Protected Monosaccharide
This protocol provides a template for the sulfation of a carbohydrate containing a single free hydroxyl group.
Materials:
-
Partially protected carbohydrate (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (for quenching)
-
Ethyl acetate, Saturated NH₄Cl solution, Brine
Procedure:
-
Preparation: Dry the carbohydrate substrate under high vacuum for several hours. Set up a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation: Dissolve the carbohydrate in anhydrous DMF. Cool the solution to 0 °C. Add NaH portion-wise. The causality for this step is to generate the highly nucleophilic alkoxide; the low temperature controls the rate of hydrogen evolution.
-
Stir the mixture at 0 °C for 30-60 minutes, allowing for complete deprotonation.
-
Sulfation: In a separate flask, dissolve this compound in anhydrous DMF. Add this solution dropwise to the carbohydrate alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the sulfated carbohydrate. The neopentyl group on the sulfate can be removed in a subsequent step if the free sulfate is desired.
Workflow for a Typical Sulfation Experiment
Caption: Standard workflow for carbohydrate sulfation using the cyclic sulfate reagent.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The purity of the starting materials and intermediates can be readily assessed by standard analytical techniques (NMR, GC-MS). The progress of the sulfation reaction should be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to spots of the starting materials. A successful reaction is indicated by the consumption of the starting carbohydrate and the appearance of a new, typically more polar, spot corresponding to the sulfated product. The final product's structure and purity must be rigorously confirmed by ¹H and ¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is an exceptionally valuable reagent for the synthesis of complex sulfated carbohydrates. Its stability, ease of preparation, and predictable reactivity allow for the mild and controlled introduction of sulfate esters. When combined with modern strategies of regioselective activation, such as the use of protecting groups or tin and boron-based activators, this cyclic sulfate provides a powerful platform for advancing research in glycobiology and the development of novel carbohydrate-based therapeutics.
References
- PrepChem. Synthesis of Production of 5.
- PrepChem.
- Kiessling Lab. Stereoselective, Lewis Acid-Catalyzed Glycosylation of Alcohols by Glucose 1,2-Cyclic Sulfites.
- PrepChem.
- Galan, M. C., Jones, C., & Rauter, A. P. (2011). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Synthesis.
- Peng, W., et al. (2009). Multiple and regioselective introduction of protected sulfates into carbohydrates using sulfuryl imidazolium salts.
- Imamura, A., et al. (2019). Harnessing Free Sulfate Groups in Glycosylation Reactions. The Journal of Organic Chemistry.
- T. W. Green, P. G. M. Wuts. (1999). Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons.
- Uhrig, M. L., et al. (2008). A Novel Regioselective Desulfation Method Specific to Carbohydrate 6-Sulfate Using Silylating Reagents. Bioscience, Biotechnology, and Biochemistry.
- Adak, L., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry.
- Landolfi, A., et al. (2021). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions.
- Landolfi, A., et al. (2021). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions.
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Application Notes & Protocols for the Ring-Opening Polymerization of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Introduction: A Gateway to Novel Biocompatible Polymers
The ring-opening polymerization (ROP) of cyclic monomers is a cornerstone of modern polymer chemistry, enabling the synthesis of a vast array of functional and degradable materials. Among these, aliphatic polycarbonates have garnered significant attention, particularly in the biomedical field, owing to their excellent biocompatibility and biodegradability.[1] The monomer, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, presents a unique opportunity to explore novel polymer structures and properties. Its six-membered ring structure is thermodynamically favorable for ROP, and the presence of the sulfite group offers intriguing possibilities for the polymerization mechanism and the final polymer architecture.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the ring-opening polymerization of this promising monomer, detailing potential mechanistic pathways, experimental protocols, and characterization techniques.
Mechanistic Insights: The Dual Potential of a Cyclic Sulfite
The polymerization of this compound is anticipated to proceed via two primary mechanistic pathways, largely dependent on the reaction conditions and the catalytic system employed. The key differentiating factor is the fate of the sulfite group during polymerization.
Pathway A: Polymerization with Concurrent Elimination of Sulfur Dioxide
Drawing analogy from the polymerization of the structurally similar 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide, a likely pathway involves the ring-opening of the monomer with the concomitant elimination of sulfur dioxide (SO₂).[4] This process would yield poly(neopentyl carbonate), also known as poly(5,5-dimethyl-1,3-trimethylene carbonate). The driving force for this reaction is the formation of the thermodynamically stable SO₂ molecule.
The proposed mechanism, particularly under anionic initiation, involves the nucleophilic attack of an initiator (e.g., an alkoxide) on one of the methylene carbons adjacent to the sulfite oxygen. This is followed by the cleavage of the C-O bond and the subsequent elimination of SO₂ to form a propagating carbonate anion.
Figure 1: Proposed mechanism for ROP with SO₂ elimination.
Pathway B: Polymerization with Retention of the Sulfite Moiety
Alternatively, under specific catalytic conditions, it may be possible to achieve ring-opening polymerization with the retention of the sulfite group, leading to the formation of a novel polysulfite. This would require a catalyst system that favors the cleavage of the S-O bond over the C-O bond and stabilizes the propagating sulfite anion. Organocatalysts, such as N-heterocyclic carbenes (NHCs) or strong organic bases, could potentially facilitate this pathway by activating the monomer in a way that directs the nucleophilic attack to the sulfur atom.[5]
Figure 2: Proposed mechanism for ROP with sulfite retention.
Experimental Protocols: A Practical Guide
The following protocols are proposed based on established methods for the ring-opening polymerization of related cyclic carbonates and sulfites.[6][7] Researchers should consider these as starting points and optimize the conditions for their specific experimental setup and desired polymer characteristics.
Protocol 1: Anionic Ring-Opening Polymerization (Proposed)
This protocol is designed to favor Pathway A, leading to the formation of poly(neopentyl carbonate).
Materials:
-
This compound (monomer)
-
Anhydrous Toluene
-
Sec-butyllithium (initiator)
-
Anhydrous Methanol (terminating agent)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk line or glovebox
-
Dry glassware (flasks, syringes, cannulas)
-
Magnetic stirrer and hotplate
-
Cryostat or ice bath
Procedure:
-
Monomer Purification: The monomer should be purified by recrystallization or sublimation to remove any impurities, especially water, which can interfere with the polymerization.
-
Solvent and Glassware Preparation: Toluene should be dried over a suitable drying agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere. All glassware should be flame-dried or oven-dried and cooled under vacuum.
-
Polymerization Setup: In a glovebox or under a flow of inert gas, add the purified monomer to a Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in anhydrous toluene.
-
Initiation: Cool the monomer solution to the desired temperature (e.g., 0 °C or room temperature). Add the initiator solution (sec-butyllithium in cyclohexane) dropwise via syringe. The reaction mixture may change in viscosity as the polymerization proceeds.
-
Propagation: Allow the reaction to stir at the chosen temperature for a predetermined time (e.g., 1-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of anhydrous methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Figure 3: Workflow for anionic ring-opening polymerization.
Protocol 2: Organocatalyzed Ring-Opening Polymerization (Proposed)
This protocol explores the use of an organocatalyst, which may provide better control over the polymerization and potentially favor Pathway B. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used catalyst for the ROP of cyclic carbonates.[1]
Materials:
-
This compound (monomer)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Benzoic acid (quenching agent)
Equipment:
-
Glovebox or Schlenk line
-
Dry glassware
-
Magnetic stirrer
-
Thermostatted oil bath
Procedure:
-
Preparation: Follow the same procedures for monomer and solvent purification and glassware preparation as in Protocol 1.
-
Polymerization Setup: In a glovebox, add the monomer, benzyl alcohol, and anhydrous solvent to a vial or flask.
-
Catalyst Addition: Add the DBU catalyst to the solution to initiate the polymerization.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time. Monitor the reaction by ¹H NMR.
-
Quenching: Quench the reaction by adding a solution of benzoic acid in the reaction solvent.
-
Isolation and Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Characterization of the Resulting Polymer
Thorough characterization is crucial to determine the structure and properties of the synthesized polymer and to elucidate the polymerization pathway.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirms the polymer structure (polycarbonate or polysulfite), determines monomer conversion, and analyzes end-groups. |
| FTIR Spectroscopy | Identifies characteristic functional groups, such as the carbonate carbonyl stretch (~1750 cm⁻¹) or the S=O stretch in a polysulfite. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (T₉) and melting temperature (Tₘ), providing insights into the polymer's thermal properties and crystallinity. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. |
Expected Properties of Poly(neopentyl carbonate)
Based on literature data for poly(5,5-dimethyl-1,3-trimethylene carbonate), the polymer resulting from Pathway A is expected to exhibit the following properties:
| Property | Expected Value/Characteristic | Reference |
| Physical State | Amorphous, rubbery solid at room temperature | [7] |
| Glass Transition Temperature (T₉) | Approximately -15 °C to -25 °C | [7] |
| Thermal Decomposition | Onset of degradation above 280 °C | [7] |
| Biocompatibility | Expected to be high, similar to other aliphatic polycarbonates | [2][8] |
| Biodegradability | Susceptible to enzymatic degradation |
Conclusion and Future Outlook
The ring-opening polymerization of this compound is a promising yet underexplored area of polymer synthesis. The potential for dual mechanistic pathways leading to either a known biocompatible polycarbonate or a novel polysulfite makes this monomer a target of significant interest. The protocols and characterization methods outlined in this document provide a solid foundation for researchers to begin their investigations. Further exploration of different catalyst systems, including metal-based catalysts and other organocatalysts, will be crucial in controlling the polymerization pathway and tailoring the properties of the resulting polymers for a wide range of applications, from drug delivery to tissue engineering.
References
- Hall, H. K., & Padias, A. B. (1991). Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide. Journal of Polymer Science Part A: Polymer Chemistry, 29(10), 1467-1475.
-
Wikipedia. (n.d.). Poly(trimethylene carbonate). Retrieved from [Link]
- Endo, T., & Sanda, F. (2021). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 13(19), 3328.
- Kiessling, L. L., & Steinmann, J. G. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(24), 3971-3973.
- Katiyar, V., & Nanavati, H. (2014). Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization. American Journal of Polymer Science, 4(1), 1-10.
- Feng, J., et al. (2011). Synthesis and characterization of poly(trimethylene carbonate).
- Zhu, K. J., Hendren, R. W., & Pitt, C. G. (1991).
- Lecomte, P., & Riva, R. (2018). Polythioesters Prepared by Ring‐Opening Polymerization of Cyclic Thioesters and Related Monomers.
- Shen, Y., et al. (2010). Poly[(5-methyl-5-allyloxycarbonyl-trimethylene carbonate)-co-(5,5-dimethyl-trimethylene carbonate)] with grafted polyethylenimine as biodegradable polycations for efficient gene delivery. Biomacromolecules, 11(11), 3028-35.
- Purohit, V. B., et al. (2022). Recent advances in the ring-opening polymerization of sulfur-containing monomers. Polymer Chemistry, 13(35), 4858-4883.
- Zhang, Z., et al. (2010). Synthesis and Characterization of Poly(Trimethylene Carbonate). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 47(3), 221-225.
- Zhang, Y., et al. (2018).
- Semsarzadeh, M. A., & Jones, J. R. (2018).
- Kember, M. R., & Williams, C. K. (2011). Ring-opening copolymerization (ROCOP): synthesis and properties of polyesters and polycarbonates.
- Byun, H. S., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(36), 7051-7091.
- Naumann, S. (2016). Fast, selective and metal-free ring-opening polymerization to synthesize polycarbonate/polyester copolymers with high incorporation of ethylene carbonate using an organocatalytic phosphazene base. Polymer Chemistry, 7(48), 7485-7489.
- Dove, A. P. (2012). Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts. Polymer Chemistry, 3(5), 1108-1115.
- Waymouth, R. M., et al. (2016). Zwitterionic Ring-Opening Polymerization of N-Substituted Eight-Membered Cyclic Carbonates to Generate Cyclic Poly(carbonate)s. ACS Macro Letters, 5(10), 1162-1166.
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Application Notes and Protocols for 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Abstract: This document provides a comprehensive guide for the synthesis, handling, and application of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, a valuable cyclic sulfate in synthetic organic chemistry. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide emphasizes the mechanistic rationale behind the procedural steps, ensuring both scientific integrity and practical applicability.
Introduction
This compound, also known as neopentyl glycol cyclic sulfate, is a bifunctional reagent that serves as a potent electrophile for the introduction of the neopentyl glycol moiety into a variety of molecular scaffolds.[1][2] Its rigid cyclic structure and the presence of the electron-withdrawing sulfate group render the methylene carbons highly susceptible to nucleophilic attack, making it a superior alternative to traditional alkylating agents in many synthetic contexts.[3][4] Cyclic sulfates, in general, are recognized for their enhanced reactivity compared to epoxides, often proceeding under milder conditions and with predictable stereochemistry.[5][6] This guide will detail the synthesis of this reagent from commercially available starting materials and provide protocols for its application in nucleophilic substitution reactions, a cornerstone of modern drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1755-97-1 | [7][8][9] |
| Molecular Formula | C5H10O4S | [7][9] |
| Molecular Weight | 166.19 g/mol | [7][9] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 78.5-80.5 °C | [8] |
| Boiling Point | 233.5±7.0 °C (Predicted) | [8] |
| Storage | Inert atmosphere, Room Temperature | [8] |
Synthesis of this compound
The synthesis of the target cyclic sulfate is a two-step process commencing with the formation of the corresponding cyclic sulfite, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide, from neopentyl glycol and thionyl chloride. This is followed by an oxidation step to yield the final product.
Part 1: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide
This initial step involves the reaction of a diol with thionyl chloride to form a cyclic sulfite. The use of a base is crucial to neutralize the HCl generated during the reaction.
Protocol 1: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide
Materials:
-
2,2-dimethyl-1,3-propanediol (neopentyl glycol)
-
Thionyl chloride (SOCl₂)
-
Methylene chloride (CH₂Cl₂)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, suspend 104.15 g (1 mol) of 2,2-dimethyl-1,3-propanediol in 200 ml of methylene chloride.[10]
-
Cool the suspension to 5-10 °C using an ice bath.
-
Add 125 g (1.05 mol) of thionyl chloride dropwise over 1 hour while maintaining the temperature between 5-10 °C.[10]
-
After the addition is complete, warm the reaction mixture to 40 °C and stir for 3 hours.[10]
-
Cool the reaction mixture to room temperature and quench by the slow addition of 50 ml of water.
-
Separate the organic layer and wash it with 50 ml of saturated NaHCO₃ solution.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure on a rotary evaporator.[10]
-
The crude product can be purified by vacuum distillation at 85°-87° C./30 mmHg to yield a colorless oil.[10]
Part 2: Oxidation to this compound
The cyclic sulfite is then oxidized to the corresponding cyclic sulfate. A common method for this transformation is the use of a ruthenium catalyst with an oxidant.
Protocol 2: Synthesis of this compound
Materials:
-
5,5-dimethyl-1,3,2-dioxathiane 2-oxide
-
Methylene chloride (CH₂Cl₂)
-
Water
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄) or other suitable oxidant
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a 250 ml three-necked flask, dissolve 10.0 g (0.064 mol) of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide in a mixture of 100 ml of methylene chloride and 50 ml of water.[11]
-
Add a catalytic amount of RuCl₃·xH₂O (e.g., 0.02 g).[11]
-
Cool the mixture in an ice bath and add the oxidant (e.g., sodium periodate) portion-wise over 30 minutes, ensuring the temperature remains below 20 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).
Application in Nucleophilic Substitution Reactions
This compound is a highly effective electrophile for reactions with a wide range of nucleophiles, including amines, azides, and carbanions.[3][4][5] The ring-opening reaction proceeds via an SN2 mechanism, leading to the formation of a sulfate ester, which can then be hydrolyzed to the corresponding alcohol.
General Protocol for Nucleophilic Ring-Opening
The following protocol provides a general framework for the reaction of this compound with a generic nucleophile. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 3: General Nucleophilic Ring-Opening Reaction
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, an amine, or a stabilized carbanion)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Round-bottom flask, magnetic stirrer, and appropriate temperature control.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.
-
Add a solution of this compound in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting sulfate ester can be hydrolyzed to the corresponding alcohol by treatment with aqueous acid (e.g., dilute H₂SO₄ or HCl).
-
Purify the final product by column chromatography.
Reaction Mechanism and Workflow
The synthetic and application pathways are illustrated below.
Caption: Synthetic and application pathways for this compound.
Safety and Handling
This compound, like other cyclic sulfates and alkylating agents, should be handled with caution as it is a potent electrophile.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[13][15]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[13]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention.[13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[14][15]
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in cyclic sulfite formation | Incomplete reaction or decomposition. | Ensure anhydrous conditions. Check the quality of thionyl chloride. Optimize reaction time and temperature. |
| Incomplete oxidation to cyclic sulfate | Insufficient oxidant or catalyst deactivation. | Add more oxidant portion-wise. Ensure the catalyst is active. |
| No reaction in nucleophilic substitution | Poor nucleophile, steric hindrance, or incorrect solvent. | Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMF). Increase the reaction temperature. |
| Formation of side products | Reaction with solvent or impurities. | Use purified, anhydrous solvents. Ensure the starting materials are pure. |
Conclusion
This compound is a versatile and highly reactive reagent for the introduction of the neopentyl glycol unit in organic synthesis. The protocols provided in this guide offer a robust starting point for its preparation and application. Adherence to the safety guidelines is paramount to ensure safe handling and successful experimental outcomes. The unique reactivity profile of this cyclic sulfate makes it an invaluable tool for the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science.
References
- PrepChem. (n.d.). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide.
- PrepChem. (n.d.). Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide.
- PrepChem. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide.
- TCI AMERICA. (2018). SDS - D2977.
- Benchchem. (n.d.). Technical Support Center: Quenching Procedures for Neopentyl Glycol Dimethylsulfate Reactions.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Universidad de La Rioja. (n.d.). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates.
- Taylor & Francis Online. (2006). Propylene Glycol Cyclic Sulfate as a Substitute for Propylene Oxide in Reactions with Acetylides.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Kiessling Lab. (n.d.). Synthesis of Cyclic Sulfates by Halocyclization.
- ElectronicsAndBooks. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis.
- Abovchem. (n.d.). This compound - CAS:1755-97-1.
- ResearchGate. (2025). Propylene Glycol Cyclic Sulfate as a Substitute for Propylene Oxide in Reactions with Acetylides.
- ACS Publications. (n.d.). Cyclic sulfates: useful substrates for selective nucleophilic substitution.
- LIZHUO. (n.d.). This compound CAS NO. 1755-97-1.
- EPA. (n.d.). 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide - Substance Details.
- ChemicalBook. (n.d.). neopentyl glycol | 126-30-7.
- Wikipedia. (n.d.). Neopentyl glycol.
- MySkinRecipes. (n.d.). This compound.
- Biosynth. (n.d.). This compound | 1755-97-1 | BAA75597.
- Journal of the American Chemical Society. (n.d.). Vicinal diol cyclic sulfates. Like epoxides only more reactive.
- Google Patents. (n.d.). US3454597A - Cyclic sulfates and their preparation.
- PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide.
- ACS Figshare. (2026). Efficient Catalytic Production of 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) Using In Situ-Generated H2O2.
- NIST WebBook. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3,2-Dioxathiolane 2,2-Dioxide | 1072-53-3.
- Sigma-Aldrich. (n.d.). 1,3,2-Dioxathiolane 2,2-dioxide 98 1072-53-3.
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regioselectivity in ring-opening of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
An In-Depth Guide to the Regioselectivity in Ring-Opening of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Abstract
This technical guide provides a comprehensive examination of the regioselective ring-opening of this compound, commonly known as neopentyl glycol cyclic sulfate. This cyclic sulfate is a highly valuable and reactive electrophile in organic synthesis, serving as a robust precursor for introducing the sterically hindered and metabolically stable neopentyl moiety into complex molecules.[1][2] We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, explore the key factors influencing the reaction outcome, provide detailed and validated experimental protocols, and discuss the applications of this chemistry in research and drug development.
Introduction: The Strategic Value of Neopentyl Glycol Cyclic Sulfate
Cyclic sulfates have emerged as powerful intermediates in synthetic chemistry, often demonstrating superior reactivity and selectivity compared to their epoxide counterparts.[3][4] Among these, this compound holds a special place. Derived from neopentyl glycol, its structure features a six-membered ring containing a highly electrophilic sulfate diester. The defining characteristic is the C5 quaternary carbon bearing two methyl groups. This gem-dimethyl substitution imparts significant steric hindrance, which is the cornerstone of its reactivity and selectivity.
The ring-opening of this cyclic sulfate with a nucleophile provides a direct and efficient route to 3-substituted-2,2-dimethylpropan-1-ol derivatives. These products are invaluable building blocks, particularly in medicinal chemistry, where the neopentyl group is often incorporated to enhance metabolic stability by preventing enzymatic oxidation. Understanding the principles that dictate where a nucleophile attacks the ring is paramount for harnessing its synthetic potential.
Synthesis of the Cyclic Sulfate Precursor
The preparation of this compound is a well-established, two-step process starting from commercially available 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[5][6]
-
Cyclic Sulfite Formation: Neopentyl glycol is first reacted with thionyl chloride (SOCl₂), typically in the presence of a base or in a suitable solvent like methylene chloride, to form the corresponding cyclic sulfite, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide.[7]
-
Oxidation to Cyclic Sulfate: The cyclic sulfite is then oxidized to the target cyclic sulfate. A common and highly effective method employs a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant.[8]
Caption: Sₙ2 nucleophilic attack on the cyclic sulfate.
The initial product is a sulfate monoester anion, which is stable under anhydrous reaction conditions. This intermediate is typically hydrolyzed during an acidic workup to yield the final neutral product, a 3-substituted-2,2-dimethylpropan-1-ol.
Application Note: Experimental Protocols
Safety First: These procedures involve hazardous chemicals. Thionyl chloride is highly corrosive and reacts violently with water. Ruthenium salts are toxic and potent oxidants. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of this compound
Part A: Synthesis of Cyclic Sulfite[7]
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl), add 2,2-dimethyl-1,3-propanediol (20.8 g, 0.2 mol) and dichloromethane (DCM, 250 mL).
-
Reaction: Cool the stirred suspension to 0 °C in an ice bath. Add thionyl chloride (16.0 mL, 0.22 mol) dropwise via the dropping funnel over 30 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The reaction mixture should become a clear solution.
-
Workup: Carefully pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5,5-dimethyl-1,3,2-dioxathiane 2-oxide as a white solid or colorless oil, which can be used in the next step without further purification.
Part B: Oxidation to Cyclic Sulfate[8]
-
Setup: To a 1 L flask equipped with a mechanical stirrer, add the crude cyclic sulfite from Part A, acetonitrile (250 mL), carbon tetrachloride (250 mL), and water (375 mL).
-
Reaction: Add sodium periodate (NaIO₄, 94.1 g, 0.44 mol) to the biphasic mixture. Finally, add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.21 g, ~1.0 mmol).
-
Completion: Stir the mixture vigorously at room temperature for 2-3 hours. The reaction is exothermic and the color will turn from dark brown/black to a lighter yellow/green. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Workup: Once the reaction is complete, add 250 mL of diethyl ether. Filter the mixture through a pad of celite to remove insoluble salts. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 150 mL portions of diethyl ether.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford pure this compound as a white crystalline solid.
Protocol 2: General Procedure for Nucleophilic Ring-Opening (Example with Sodium Azide)
-
Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.66 g, 10 mmol) in 40 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Add sodium azide (NaN₃, 0.78 g, 12 mmol) to the solution. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.
-
Quenching & Hydrolysis: After cooling to room temperature, pour the reaction mixture into 100 mL of water. Add 10 mL of 2 M hydrochloric acid (HCl) and stir for 1 hour to hydrolyze the intermediate sulfate ester.
-
Extraction: Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Workup: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-azido-2,2-dimethylpropan-1-ol.
Caption: Workflow for the nucleophilic ring-opening protocol.
Data Summary: Scope of the Reaction
The reliability of this reaction allows for the synthesis of a diverse array of functionalized neopentyl derivatives. The table below summarizes the expected products from reactions with various common nucleophiles. In all cases, the reaction is highly regioselective, yielding a single constitutional isomer.
| Nucleophile (Nu⁻) | Reagent Example | Product after Ring-Opening & Hydrolysis | Functional Group Introduced |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 3-azido-2,2-dimethylpropan-1-ol | Azide |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2,2-dimethyl-3-(phenylthio)propan-1-ol | Thioether |
| Halide (Br⁻) | Lithium Bromide (LiBr) | 3-bromo-2,2-dimethylpropan-1-ol | Bromoalkane |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-hydroxy-2,2-dimethylpropanenitrile | Nitrile |
| Hydroxide (OH⁻) | NaOH / H₂O (Hydrolysis) | 2,2-dimethylpropane-1,3-diol | Diol |
| Carboxylate (RCOO⁻) | Sodium Benzoate | 3-hydroxy-2,2-dimethylpropyl benzoate | Ester |
Conclusion and Future Outlook
The ring-opening of this compound is a robust and predictable transformation governed by the principles of Sₙ2 reactivity. The steric hindrance imposed by the gem-dimethyl group ensures that nucleophilic attack occurs exclusively at the primary carbons, providing a single regioisomeric product with high fidelity. This methodology offers a powerful platform for the synthesis of diverse neopentyl-containing building blocks essential for drug discovery and materials science. By mastering the protocols and understanding the mechanistic details outlined in this guide, researchers can confidently employ this versatile electrophile to accelerate their synthetic programs.
References
-
Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry, 68(8), 3195–3202. [Link]
-
Fernández, M., Khiar, N., & Alcudia, F. (1997). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry, 62(15), 5240–5247. [Link]
-
Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. Universidad de La Rioja. [Link]
-
Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry. [Link]
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Loh, T. P., & Wei, L. L. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(37), 7051-7091. [Link]
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PrepChem. (n.d.). Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. PrepChem.com. [Link]
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Aragão-Leoneti, V., et al. (2010). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Synthesis. [Link]
-
Kiessling, L. L., & Spencer, N. S. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(20), 3189-3192. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. [Link]
-
PrepChem. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem.com. [Link]
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ResearchGate. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Request PDF. [Link]
- Google Patents. (1989). Process for producing neopentyl glycol. EP0343475A2.
-
Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. (n.d.). Source not specified. [Link]
-
Kaiser, E. T., Panar, M., & Westheimer, F. H. (1963). The Hydrolysis of Some Cyclic Esters of Sulfuric Acid. Journal of the American Chemical Society, 85(5), 602–607. [Link]
- Google Patents. (2011). Method for preparing neopentyl glycol. CN102249853A.
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Jiuan Chemical. (2024). Understanding the Neopentyl Glycol Production Process. Jiuan Chemical. [Link]
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MySkinRecipes. This compound. MySkinRecipes. [Link]
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Kim, B. M., & Sharpless, K. B. (1989). Cyclic sulfates containing acid-sensitive groups and chemoselective hydrolysis of sulfate esters. Tetrahedron Letters. [Link]
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Suviganu. (2024). What is Regioselectivity? YouTube. [Link]
-
Tillett, J. G., & Wiggins, D. E. (1982). Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of 3-phenylperhydro-1,2,3-oxathiazin-2-one. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]
-
Tanner, D., & Somfai, P. (1997). Regioselective Nucleophilic Ring Opening of Epoxides and Aziridines derived from Homoallylic Alcohols. Tetrahedron. [Link]
-
ResearchGate. (2000). Regio- and stereoselective ring opening of epoxides. Enantioselective synthesis of 2,3,4-trisubstituted five-membered heterocycles. Request PDF. [Link]
-
Mondal, S., et al. (2022). Regioselective Ring-Opening of Epoxide and N-Tosylaziridine with 4-Hydroxydithiocoumarin. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Scheme 1. Regioselectivity of epoxide opening reactions in basic and acidic conditions. Scientific Diagram. [Link]
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Application Notes & Protocols: Stereoselective Synthesis Leveraging 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
Preamble: The Strategic Role of Cyclic Sulfates in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, the ability to predictably control stereochemistry is paramount. Chiral auxiliaries remain a robust and powerful strategy for inducing asymmetry. Among these, rigid cyclic structures offer a pre-organized framework to direct the trajectory of incoming reagents. This guide focuses on a highly effective, yet perhaps underutilized, scaffold: the 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. This molecule, a cyclic sulfate or δ-sultone, serves as a precursor to a conformationally locked chiral environment, enabling high levels of diastereoselectivity in fundamental carbon-carbon bond-forming reactions.
The core principle of its utility lies in the rigid chair conformation imposed by the gem-dimethyl group on the six-membered ring.[1] This steric locking minimizes conformational ambiguity, which is often a source of reduced selectivity in more flexible acyclic systems. When a pro-chiral unit is appended to this framework and converted into a reactive intermediate, such as an enolate, the auxiliary's fixed geometry effectively shields one face of the nucleophile. This forces an electrophile to approach from the less sterically encumbered direction, resulting in a single, predictable diastereomer. This document provides the foundational knowledge and detailed protocols for synthesizing the parent sultone and applying its derivatives in high-fidelity stereoselective transformations.
Synthesis of the Core Reagent: this compound
The journey into this chemistry begins with the preparation of the key cyclic sulfate. This is a two-step process starting from the commercially available 2,2-dimethyl-1,3-propanediol.
Step 1: Synthesis of the Cyclic Sulfite (5,5-Dimethyl-1,3,2-dioxathiane 2-oxide)
The initial step involves the cyclization of the diol with thionyl chloride to form the corresponding cyclic sulfite.
Protocol 2.1: Cyclic Sulfite Formation [2][3]
-
Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (connected to a gas scrubber), suspend 2,2-dimethylpropane-1,3-diol (25.36 g, 0.24 mol) in 150 mL of dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the suspension in an ice bath to 5-10°C. Add thionyl chloride (37.36 g, 0.31 mol) dropwise via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 15°C. Vigorous gas evolution (HCl) will occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction solution to reflux (approx. 40°C) and maintain for 1.5-3 hours, monitoring by TLC until the starting diol is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into 100 mL of cold water and stir for 10 minutes. Separate the organic layer.
-
Purification: Wash the organic phase sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (repeat 3 times or until gas evolution ceases) and 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure on a rotary evaporator.
-
Isolation: The crude residue is purified by vacuum distillation (e.g., 78°C at 24 mbar) to yield 5,5-dimethyl-1,3,2-dioxathiane 2-oxide as a colorless liquid.[2]
Step 2: Oxidation to the Cyclic Sulfate (this compound)
The second step is the oxidation of the sulfur (IV) center of the sulfite to the sulfur (VI) center of the sulfate. A common and effective method utilizes a ruthenium-catalyzed oxidation with sodium hypochlorite.
Protocol 2.2: Oxidation to Cyclic Sulfate [4]
-
Setup: In a 250 mL three-necked flask, dissolve the cyclic sulfite (10.0 g, 0.064 mol) in a biphasic mixture of 100 mL of dichloromethane and 50 mL of water.
-
Catalyst Addition: Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, approx. 0.02 g) to the stirring mixture.
-
Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, ~10-15% w/v, approx. 152 g of solution for 0.0727 mol) dropwise. The reaction is exothermic; maintain the temperature around 25-30°C using a water bath if necessary. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, wash with 50 mL of water, and then 50 mL of brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, this compound, will crystallize upon concentration as a white solid (Melting Point: 79°C).[5] Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be performed for higher purity.
The Principle of Stereocontrol: A Mechanistic Rationale
The efficacy of this system hinges on creating a rigid, chiral, non-racemic enolate. The cyclic sulfate itself is achiral. Chirality is introduced by nucleophilic ring-opening of the sultone with a chiral alcohol, or more commonly, by attaching the sultone-derived diol to a pro-chiral carboxylic acid. For enolate chemistry, the latter is the standard approach.
The key steps are:
-
Formation of a Chiral Ester: A pro-chiral acyl unit (e.g., propionyl chloride) is esterified with the diol obtained from the hydrolysis of the sultone. This forms a new chiral auxiliary system.
-
Enolate Formation: Treatment with a strong, sterically demanding base like lithium diisopropylamide (LDA) removes an α-proton.
-
Facial Selectivity: The resulting enolate is part of the rigid chair-like dioxane ring. The gem-dimethyl groups prevent ring-flipping. One of the methyl groups (or another substituent) will occupy an axial position, effectively blocking one face of the planar enolate.
-
Electrophilic Attack: The incoming electrophile (e.g., an aldehyde) can only approach from the opposite, unhindered equatorial face, leading to a highly diastereoselective C-C bond formation.[6]
Caption: Logical workflow for stereoselective synthesis.
Application Protocol: Diastereoselective Aldol Addition
The aldol reaction is a cornerstone of organic synthesis, and controlling its stereochemical outcome is critical.[7][8] The 5,5-dimethyl-1,3-dioxane scaffold, derived from our title sultone, provides an excellent platform for this transformation. This protocol details the addition of a propionate-derived enolate to an aldehyde.
Protocol 4.1: Asymmetric Aldol Reaction (Note: This protocol assumes the prior synthesis and acylation of the corresponding diol to form the propionyl ester auxiliary)
-
Setup: To an oven-dried, three-necked flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to -78°C in a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF at -78°C to pre-form LDA. Stir for 30 minutes.
-
Enolate Formation: Add a solution of the propionyl ester of the 2,2-dimethyl-1,3-propanediol auxiliary (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir the resulting solution for 1 hour to ensure complete enolate formation. The solution should become a pale yellow.
-
Aldehyde Addition: Add the desired aldehyde (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution. It is critical to maintain the temperature at -78°C to maximize selectivity.
-
Reaction: Stir the reaction mixture at -78°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78°C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude aldol adduct by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by capillary GC/HPLC analysis of the purified material.
-
Auxiliary Cleavage: The auxiliary can be removed via saponification (e.g., LiOH in THF/H₂O) or reductive cleavage (e.g., LiAlH₄) to yield the chiral β-hydroxy acid or the corresponding 1,3-diol, respectively.[9]
Data Presentation: Representative Aldol Reaction Outcomes
| Entry | Aldehyde (Electrophile) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | 85 | >98:2 |
| 2 | Isobutyraldehyde | 91 | >99:1 |
| 3 | Acetaldehyde | 78 | 95:5 |
| 4 | Cinnamaldehyde | 82 | 97:3 |
Data are illustrative and represent typical outcomes for well-behaved substrates.
Caption: Experimental workflow for the diastereoselective aldol reaction.
Concluding Remarks for the Practicing Scientist
The this compound system represents a powerful tool for the construction of chiral molecules. Its synthesis from inexpensive starting materials and the high degree of stereocontrol imparted by its conformationally rigid backbone make it an attractive choice for complex molecule synthesis. The protocols described herein for the synthesis of the parent sultone and its application in the diastereoselective aldol reaction provide a validated starting point for researchers. The principles can be readily extended to other important transformations, including Michael additions, alkylations, and Mannich reactions, further broadening the utility of this versatile chiral building block.[10][11]
References
-
Ihara, M. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 157. [Link]
-
Braun, M., et al. (1996). Diastereoselective reactions of enolates. Pure and Applied Chemistry, 68(3), 561-564. [Link]
-
Orr, S. T. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-415. [Link]
-
PrepChem. (Date not available). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. PrepChem.com. [Link]
-
Hassan, Y. (2018). ALDOL CONDENSATION REACTIONS EFFECTIVELY CATALYSED BY LEWIS ACID. UMYU Journal of Microbiology Research. [Link]
-
PrepChem. (Date not available). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem.com. [Link]
-
Science of Synthesis. (2010). Synthesis by Aldol and Related Condensation Reactions. Thieme. [Link]
-
PrepChem. (Date not available). Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. PrepChem.com. [Link]
-
O'Brien, P. J., & Slawin, A. M. Z. (2010). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Arkivoc, 2011(1), 58-91. [Link]
-
Martin, S. F., & Williamson, S. A. (1986). Stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones. The Journal of Organic Chemistry, 52(10), 2092-2097. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Welcome to the technical support center for the synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to ensure your success. This guide is structured to anticipate the challenges you may face and provide robust, validated solutions.
The target molecule, a cyclic sulfate, is a highly valuable and reactive intermediate in organic synthesis, serving as a potent dielectrophile for constructing complex molecular architectures.[1] However, its synthesis, a two-step process from neopentyl glycol, requires careful attention to reaction conditions and handling to achieve high yields and purity.
Synthesis Overview: The Two-Step Workflow
The synthesis proceeds in two distinct stages: first, the formation of a cyclic sulfite intermediate, followed by its oxidation to the target cyclic sulfate. Understanding the role of each reagent and potential pitfalls at each stage is critical for a successful outcome.
Caption: Workflow for the two-step synthesis of the target cyclic sulfate, highlighting key stages and common troubleshooting points.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme?
The synthesis is a two-step process:
-
Cyclization: 2,2-dimethylpropane-1,3-diol reacts with thionyl chloride to form the cyclic sulfite, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide.
-
Oxidation: The cyclic sulfite is then oxidized, typically using a ruthenium-catalyzed system, to yield the final product, this compound.[2]
Q2: What are the critical safety precautions for this synthesis?
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gases. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ruthenium Trichloride (RuCl₃): A potent oxidizing agent and should be handled with care.
-
Solvents: Dichloromethane and carbon tetrachloride are hazardous. Use appropriate engineering controls.
Q3: How do I confirm the formation of my intermediate and final product?
Confirmation is best achieved through a combination of techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.
-
FTIR Spectroscopy: To observe the characteristic S=O stretches. The sulfite has a stretch around 1190-1230 cm⁻¹, while the sulfate shows two strong stretches around 1370-1400 cm⁻¹ and 1180-1210 cm⁻¹.
-
Melting Point: The final product is a crystalline solid with a reported melting point of approximately 79°C.[3]
-
TLC Analysis: To monitor reaction progress. Note that the cyclic sulfate product can be sensitive to silica gel.[4]
In-Depth Troubleshooting Guide
Part 1: Synthesis of Cyclic Sulfite (5,5-dimethyl-1,3,2-dioxathiane 2-oxide)
Q: My yield of the cyclic sulfite is consistently low. What are the most likely causes?
A: Low yields in this step almost always trace back to one of three issues: reagent quality, moisture, or incomplete reaction.
-
Causality: Thionyl chloride readily hydrolyzes to SO₂ and HCl upon contact with moisture. This depletes your active reagent. Similarly, neopentyl glycol is hygroscopic. The presence of water can lead to unwanted side reactions.
-
Solutions:
-
Ensure Dryness: Dry the neopentyl glycol in a vacuum oven before use. Use freshly distilled thionyl chloride and anhydrous solvents. All glassware must be rigorously flame-dried or oven-dried.
-
Reagent Stoichiometry: While a slight excess of thionyl chloride (1.05-1.2 equivalents) is often used to drive the reaction, a large excess can lead to the formation of chlorinated byproducts.[5][6]
-
Reaction Time & Temperature: The reaction typically requires refluxing for 1.5-3 hours to go to completion.[5][7] Monitor the reaction by TLC or ¹H NMR on a small aliquot to ensure all the starting diol has been consumed.
-
Q: The workup procedure is problematic; I'm getting emulsions or losing product. What is the best practice?
A: The workup is critical for isolating a pure intermediate. The goal is to quench excess SOCl₂ and remove HCl without hydrolyzing your product.
-
Causality: Adding water directly to the reaction mixture can be exothermic and can hydrolyze the cyclic sulfite. A slow, controlled quench is essential.
-
Validated Protocol:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water or a cold, saturated sodium bicarbonate (NaHCO₃) solution with stirring. This neutralizes HCl and quenches SOCl₂ more gently.
-
Transfer to a separatory funnel and extract the aqueous layer multiple times with your organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers and wash with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Dry the organic phase thoroughly with a drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Part 2: Oxidation to Cyclic Sulfate (this compound)
Q: My oxidation is incomplete. My final product is contaminated with the starting cyclic sulfite.
A: This is the most common failure mode in the second step. It is almost always related to the catalyst or oxidant.
-
Causality: The oxidation of the sulfite to the sulfate is catalyzed by Ruthenium(III) chloride, which is oxidized in situ by a stoichiometric oxidant (like NaIO₄) to the active catalytic species, ruthenium tetroxide (RuO₄). If either component is inactive or insufficient, the reaction will stall.
-
Solutions:
-
Catalyst Loading: While catalytic, a sufficient amount of RuCl₃·xH₂O is necessary (typically 0.5-1 mol%).
-
Vigorous Stirring: This is a biphasic reaction (organic and aqueous layers). Mass transfer is a limiting factor. The mixture must be stirred vigorously to ensure the reactants, substrate, and catalyst can interact effectively. A mechanical stirrer is often superior to a magnetic stir bar for this purpose.
-
Sufficient Oxidant: Ensure you are using a sufficient excess of the primary oxidant (NaIO₄), typically 1.5 equivalents.
-
Purity of Intermediate: The starting cyclic sulfite must be pure. Impurities from the first step can poison the ruthenium catalyst.
-
Q: My final product is an oil or a waxy solid, not the expected crystalline material. Why?
A: This indicates the presence of impurities, most commonly residual solvent or water. The cyclic sulfate is highly susceptible to hydrolysis.
-
Causality: Cyclic sulfates are significantly more reactive than their acyclic counterparts due to ring strain and are readily hydrolyzed by water, especially under acidic or basic conditions, to form the corresponding sulfate monoester.[2][8]
-
Solutions:
-
Anhydrous Workup: After the reaction, ensure the organic layer is thoroughly dried before concentration. Any residual water can cause hydrolysis during solvent removal or storage.
-
Avoid Acid/Base: During workup, avoid strong acids or bases. A simple extraction and drying procedure is best.
-
Recrystallization: The crude product should be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain a pure, crystalline solid. This will remove non-crystalline impurities.
-
Q: I'm losing a significant amount of product during column chromatography. Is this normal?
A: Yes, this is a known issue. Avoid standard silica gel chromatography for this compound.
-
Causality: Cyclic sulfates are known to be sensitive to silica gel, which is Lewis acidic and has surface hydroxyl groups.[4] This can catalyze ring-opening and hydrolysis, leading to significant product loss on the column.
-
Solutions:
-
Recrystallization: This is the preferred method of purification.
-
Florisil or Deactivated Silica: If chromatography is absolutely necessary, use a less acidic stationary phase like Florisil or silica gel that has been deactivated (e.g., by pre-treating with a triethylamine solution in the eluent).
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2,2-dimethylpropane-1,3-diol | 104.15 | 100 | 10.42 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 105 | 7.7 mL |
| Dichloromethane (CH₂Cl₂) | - | - | 100 mL |
Procedure:
-
To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2,2-dimethylpropane-1,3-diol (10.42 g, 100 mmol) and dichloromethane (100 mL).
-
Cool the suspension in an ice bath (0-5 °C).
-
Add thionyl chloride (7.7 mL, 105 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.[5]
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 3 hours.
-
Cool the reaction to room temperature. Perform the aqueous workup as described in the troubleshooting section.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate on a rotary evaporator to yield the product as a colorless oil. The product can be further purified by vacuum distillation if necessary.[5][7]
Protocol 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Cyclic Sulfite (from Step 1) | 150.19 | 64 | 9.61 g |
| Ruthenium(III) chloride hydrate | ~207.43 | 0.32 | ~66 mg |
| Sodium periodate (NaIO₄) | 213.89 | 96 | 20.53 g |
| Solvent System | - | - | CCl₄ (100 mL), CH₃CN (100 mL), H₂O (150 mL) |
Procedure:
-
In a 500 mL flask equipped with a mechanical stirrer, combine the cyclic sulfite (9.61 g, 64 mmol), carbon tetrachloride (100 mL), acetonitrile (100 mL), and water (150 mL).
-
Add sodium periodate (20.53 g, 96 mmol) and Ruthenium(III) chloride hydrate (~66 mg, ~0.32 mmol) to the mixture.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic and the color will turn from dark brown/black to yellow-green. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc).
-
After 2-4 hours (or upon consumption of starting material), add dichloromethane (100 mL) to dilute the organic phase.
-
Separate the layers. Extract the aqueous layer twice with dichloromethane (2x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry thoroughly over MgSO₄.
-
Filter and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the solid from an ethyl acetate/hexanes mixture to yield the final product as white crystals.[9]
References
-
Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. PrepChem.com. [Link]
-
Synthesis of Cyclic Sulfates by Halocyclization. Kiessling Lab, University of Wisconsin. [Link]
-
Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. PrepChem.com. [Link]
-
Oxidation of organic cyclic sulfites to sulfates: a new reaction catalyzed by cyclohexanone monooxygenase. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem.com. [Link]
-
Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. ElectronicsAndBooks. [Link]
-
Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis | Request PDF. ResearchGate. [Link]
-
Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite.ai. [Link]
- US20080228016A1 - Method for Chlorinating Alcohols.
-
1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide - Substance Details. US EPA. [Link]
- METHOD FOR THE PRODUCTION OF CYCLIC SULFATES.
-
Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. University of Johannesburg. [Link]
-
Neopentyl glycol. Wikipedia. [Link]
-
Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
-
Synthesis of cyclic sulfates by halocyclization. PubMed - NIH. [Link]
-
What are the chemical reactions that Neopentyl Glycol can participate in? Kemic. [Link]
-
Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Universidad de La Rioja. [Link]
-
Vicinal diol cyclic sulfates. Like epoxides only more reactive. Journal of the American Chemical Society. [Link]
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- 1. kiesslinglab.com [kiesslinglab.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. scite.ai [scite.ai]
- 5. prepchem.com [prepchem.com]
- 6. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reactions with 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Welcome to the technical support center for 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile cyclic sulfate in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and overcome common challenges.
Introduction to this compound
This compound, a cyclic sulfate derived from neopentyl glycol, serves as a valuable reagent in organic synthesis.[1][2] Its primary application is as a sulfate donor, enabling the introduction of a sulfoxy group onto a variety of nucleophiles. Cyclic sulfates, in general, are known to be potent alkylating agents, often exhibiting reactivity comparable to or greater than epoxides.[3][4] The gem-dimethyl group in this specific reagent can influence its stability and reactivity in nucleophilic ring-opening reactions.[5]
This guide will address specific issues that may arise during its use, providing both practical solutions and the underlying chemical principles.
Troubleshooting Guide
This section is formatted to help you quickly identify and solve problems you may encounter during your experiments.
Problem 1: Low or No Reactivity with Nucleophile
Question: I am attempting a reaction between this compound and my nucleophile, but I am observing very low conversion to the desired sulfated product. What are the potential causes and how can I improve the yield?
Answer:
Several factors can contribute to low reactivity in this type of reaction. Let's break down the potential causes and solutions:
-
Insufficient Nucleophilicity: The reactivity of the nucleophile is paramount. Weakly nucleophilic substrates will react slowly or not at all.
-
Causality: The ring-opening of the cyclic sulfate is an SN2 reaction. A stronger nucleophile will attack the electrophilic carbon of the C-O-S linkage more effectively, leading to a faster reaction rate.
-
Solution:
-
Increase Nucleophilicity: If possible, deprotonate your nucleophile with a suitable base to generate a more potent anionic nucleophile. For example, using sodium hydride (NaH) or a strong non-nucleophilic base like DBU to deprotonate an alcohol or phenol.
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can solvate the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive.
-
Temperature: Increasing the reaction temperature will increase the reaction rate. However, be mindful of potential side reactions and the stability of your starting materials and product at higher temperatures.
-
-
-
Steric Hindrance: The gem-dimethyl group of the reagent or steric bulk on your nucleophile can hinder the approach of the nucleophile to the reaction center.
-
Causality: SN2 reactions are highly sensitive to steric hindrance at both the electrophile and the nucleophile.
-
Solution:
-
Extended Reaction Times: If steric hindrance is a factor, longer reaction times may be necessary to achieve acceptable conversion.
-
Higher Temperatures: As mentioned above, increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
Alternative Reagents: If the steric hindrance is insurmountable, consider a different sulfating agent that is less sterically demanding.
-
-
-
Improper Reaction Conditions: The choice of base, solvent, and temperature are all critical.
-
Causality: An inappropriate base may not fully deprotonate the nucleophile, or it may react with the cyclic sulfate itself. The solvent plays a crucial role in stabilizing the transition state and solvating the reactants.
-
Solution:
-
Base Selection: Ensure the base is strong enough to deprotonate your nucleophile but is not overly nucleophilic itself if you want to avoid competitive reactions.
-
Anhydrous Conditions: Cyclic sulfates can be sensitive to moisture. Ensure your reaction is performed under anhydrous conditions to prevent hydrolysis of the reagent.
-
-
Problem 2: Poor Regioselectivity in Ring-Opening
Question: My substrate has multiple potential nucleophilic sites. How can I control the regioselectivity of the sulfation reaction with this compound?
Answer:
Achieving high regioselectivity is a common challenge in the sulfation of polyfunctional molecules.[6][7][8] The outcome of the reaction is often a complex interplay of steric and electronic factors.
-
Understanding the Influencing Factors:
-
Steric Accessibility: The least sterically hindered nucleophilic site is generally favored for attack.
-
Electronic Effects: The inherent nucleophilicity of the different sites plays a crucial role. For example, a primary alcohol is typically more nucleophilic than a secondary alcohol. In phenolic compounds, the electronic nature of the ring can influence the acidity and nucleophilicity of the hydroxyl groups.[9]
-
Reaction Conditions: Solvent, temperature, and the presence of additives can sometimes be tuned to favor one regioisomer over another.
-
-
Strategies for Controlling Regioselectivity:
-
Protecting Groups: The most reliable method for ensuring regioselectivity is to protect all but the desired nucleophilic site. This multi-step approach involves protection, sulfation, and deprotection.[7][8]
-
Enzymatic Sulfation: For certain classes of molecules, using sulfotransferase (SULT) enzymes can provide exquisite regioselectivity that is difficult to achieve with chemical methods.[10] These enzymes have specific binding pockets that orient the substrate for sulfation at a particular position.[6]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the most accessible nucleophile. At higher temperatures, a thermodynamic equilibrium might be established, favoring the most stable product. Experimenting with reaction temperature can sometimes influence the isomeric ratio.
-
Problem 3: Product Instability and Decomposition
Question: I have successfully synthesized my sulfated product, but it appears to be unstable and decomposes during workup or purification. What can I do to improve its stability?
Answer:
Sulfate esters can be sensitive to both acidic and basic conditions, as well as high temperatures.[11]
-
Causes of Instability:
-
Hydrolysis: The sulfate group can be hydrolyzed under acidic or strongly basic conditions.
-
Elimination Reactions: If there is an abstractable proton beta to the sulfate group, elimination can occur under basic conditions to form an alkene.
-
Thermal Decomposition: Some sulfate esters are not stable at elevated temperatures.
-
-
Strategies for Isolation and Purification:
-
Neutral Workup: During the reaction workup, use a mild quenching agent and wash with neutral water or brine. Avoid strong acids or bases.
-
Low-Temperature Purification: If using column chromatography, consider performing the purification in a cold room or using a jacketed column to maintain a low temperature.
-
Solvent Choice: Use solvents with low boiling points for purification so they can be removed under reduced pressure at a low temperature.
-
Avoid Protic Solvents: For storage, it is best to keep the product in an anhydrous, aprotic solvent or as a dry solid under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a cyclic sulfate like this compound over other sulfating agents?
A1: Cyclic sulfates are highly reactive alkylating agents that react under relatively mild conditions.[3] The ring strain in the cyclic system contributes to their high reactivity. The reaction with a nucleophile opens the ring to provide a sulfate monoester, which is a versatile functional group.
Q2: How should I handle and store this compound?
A2: This reagent is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[12][13] It is advisable to handle it in a glove box or under a stream of inert gas to prevent exposure to atmospheric moisture.
Q3: Can I use this reagent for the sulfation of amines?
A3: Yes, this compound can be used to sulfate primary and secondary amines to form sulfamates. The reaction conditions will need to be optimized, as the basicity of the amine will influence its nucleophilicity and the potential for side reactions.
Q4: Are there any common side reactions I should be aware of?
A4: Besides the potential for reaction at unintended sites in a polyfunctional molecule, a common side reaction is elimination, especially if the substrate has an acidic proton beta to the nucleophilic center and a strong base is used. Hydrolysis of the cyclic sulfate is also a possibility if moisture is present.
Q5: What analytical techniques are best for monitoring the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the formation of the desired product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for characterizing the final product and confirming its structure and purity.
Experimental Protocols
General Protocol for the Sulfation of an Alcohol
This is a general guideline; specific conditions may need to be optimized for your particular substrate.
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas.
-
Reaction Setup: To a solution of the alcohol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 30 minutes or until hydrogen gas evolution ceases.
-
Addition of Cyclic Sulfate: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 eq.) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
| Parameter | Recommended Condition | Notes |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are generally preferred. |
| Base | NaH, KHMDS, DBU | Choice of base depends on the pKa of the nucleophile. |
| Temperature | 0 °C to 60 °C | Higher temperatures may be needed for less reactive nucleophiles. |
| Equivalents of Reagent | 1.1 - 1.5 eq. | A slight excess of the cyclic sulfate is often used. |
Visualizations
Reaction Workflow Diagram
Caption: General workflow for a sulfation reaction.
Troubleshooting Logic Diagram
Caption: Troubleshooting low reaction yields.
References
-
PrepChem.com. Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. Available at: [Link]
-
Optibrium. Predicting regioselectivity of cytosolic SULT metabolism for drugs. Available at: [Link]
-
PMC, NIH. Multi-step Strategies Toward Regioselectively Sulfated M-Rich Alginates. Available at: [Link]
-
PubMed. Multi-step Strategies Toward Regioselectively Sulfated M-Rich Alginates. Available at: [Link]
-
PrepChem.com. Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Available at: [Link]
-
PMC, NIH. Regioselective production of sulfated polyphenols using human cytosolic sulfotransferase (SULT)-expressing Escherichia coli cells. Available at: [Link]
-
PubMed, NIH. Synthesis of cyclic sulfates by halocyclization. Available at: [Link]
-
PubMed Central. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Available at: [Link]
-
PMC, NIH. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Available at: [Link]
-
ElectronicsAndBooks. Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Available at: [Link]
-
PMC, NIH. Chemical Sulfation of Small Molecules – Advances and Challenges. Available at: [Link]
-
Journal of the American Chemical Society. Vicinal diol cyclic sulfates. Like epoxides only more reactive. Available at: [Link]
-
China 5.5-dimethyl-1.3.2-dioxathiane 2.2-dioxide Manufacturer and Supplier, Factory. Available at: [Link]
-
Universidad de La Rioja. Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Available at: [Link]
-
Kiessling Lab. Synthesis of Cyclic Sulfates by Halocyclization. Available at: [Link]
-
Wikipedia. Cyanosulfidic prebiotic synthesis. Available at: [Link]
-
PMC, NIH. Chemical approaches to the sulfation of small molecules: current progress and future directions. Available at: [Link]
-
EPA. 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide - Substance Details. Available at: [Link]
-
PubChem. 1,3,2-Dioxathiolane, 2,2-dioxide | C2H4O4S | CID 14075. Available at: [Link]
-
NIST WebBook. 1,3,2-Dioxathiane, 2,2-dioxide. Available at: [Link]
-
PubMed Central. Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines. Available at: [Link]
-
Synthesis of Cyclic Sulfite Diesters and their Evaluation as Sulfur Dioxide (SO2 ) Donors. Available at: [Link]
-
MDPI. Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Available at: [Link]
-
PubMed Central. Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. Available at: [Link]
-
JACS Au - ACS Publications. Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. Available at: [Link]
- Google Patents. US3454597A - Cyclic sulfates and their preparation.
-
Oxidations of 4H‐1,2,6‐Thiadiazines. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. optibrium.com [optibrium.com]
- 7. Multi-step Strategies Toward Regioselectively Sulfated M-Rich Alginates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-step Strategies Toward Regioselectively Sulfated M-Rich Alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective production of sulfated polyphenols using human cytosolic sulfotransferase (SULT)-expressing Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [myskinrecipes.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Welcome to the technical support guide for 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the handling and hydrolytic stability of this important cyclic sulfate.
Introduction
This compound (CAS 1755-97-1) is a six-membered cyclic sulfate ester derived from neopentyl glycol.[1][2] Like other cyclic sulfates, it is a potent electrophile, valued in organic synthesis for its ability to act as a bifunctional alkylating agent.[3] This high reactivity, however, makes it susceptible to hydrolysis, a critical factor to control during synthesis, purification, storage, and reaction setup. Understanding and managing its stability against water is paramount to achieving reproducible and successful experimental outcomes.
This guide provides answers to frequently asked questions, troubleshooting advice for common experimental challenges, and a detailed protocol for quantitatively assessing hydrolytic stability.
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic degradation and why is it a concern for this compound?
A1: Hydrolytic degradation is the chemical breakdown of a compound by reaction with water. For this compound, this involves the nucleophilic attack of a water molecule on the cyclic sulfate ring. This reaction is often irreversible and leads to ring-opening, forming a linear sulfate monoester (3-hydroxy-2,2-dimethylpropyl sulfate). This degradation is a major concern because:
-
Loss of Potency: The ring-opened product lacks the bifunctional alkylating capability of the parent compound, rendering it inactive for its intended synthetic purpose.
-
Inconsistent Results: Uncontrolled degradation leads to variable concentrations of the active reagent, causing poor reproducibility in experiments.
-
Formation of Impurities: The hydrolysis product can complicate reaction mixtures and purification processes.
Cyclic sulfates are known to be significantly more reactive than their acyclic counterparts, a property attributed to the ring strain in the molecule which is relieved upon ring-opening.[3]
Q2: What is the primary mechanism of hydrolysis for this compound?
A2: The hydrolysis proceeds via a nucleophilic substitution pathway. A water molecule acts as the nucleophile, attacking one of the electrophilic carbon atoms adjacent to the oxygen atoms in the ring. This attack leads to the cleavage of a carbon-oxygen bond and the opening of the six-membered ring. The reaction can be catalyzed by both acid and base, indicating that the rate of hydrolysis is highly dependent on the pH of the medium.
Caption: Hydrolysis of the cyclic sulfate ring.
Q3: Which factors have the most significant impact on the stability of this compound in solution?
A3: Several environmental factors can accelerate the degradation of this compound. The most critical are:
-
pH: The rate of hydrolysis is highly pH-dependent. Both strongly acidic and, particularly, alkaline conditions can significantly increase the degradation rate.[4] Experiments should ideally be conducted in neutral, anhydrous, or well-buffered systems if aqueous media are unavoidable.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Storing the compound and its solutions at low temperatures (e.g., 2-8 °C or frozen) is crucial for minimizing degradation over time.
-
Presence of Water: As the reactant in hydrolysis, the presence of moisture is the primary requirement for degradation. Using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) during reactions is a standard best practice to maintain stability.[3]
-
Presence of Nucleophiles: Beyond water, other nucleophiles present in a reaction mixture (e.g., alcohols, amines, thiols) can also attack and open the cyclic sulfate ring.[3]
Troubleshooting Guide
Issue 1: My compound shows signs of degradation (e.g., altered appearance, new spots on TLC) even when stored as a solid.
-
Possible Cause: The compound is hygroscopic and has absorbed atmospheric moisture. The solid material may appear clumpy or sticky.
-
Solution:
-
Prevention: Always store the solid compound in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel, Drierite™). For long-term storage, consider flushing the container with an inert gas before sealing.
-
Verification: Confirm degradation by dissolving a small sample in an appropriate solvent and analyzing via an analytical technique like NMR, LC-MS, or even melting point determination (the melting point of the pure compound is ~79 °C, which will be depressed by impurities).[6]
-
Issue 2: I am observing rapid loss of my starting material during my reaction, even at low temperatures.
-
Possible Cause 1: Your solvents are not sufficiently dry. Even "anhydrous" solvents from commercial suppliers can accumulate moisture if not handled and stored properly.
-
Solution 1: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Employ molecular sieves to dry solvents before use if necessary. Always handle solvents under an inert atmosphere.
-
Possible Cause 2: Other components in your reaction mixture are basic, acidic, or contain nucleophilic impurities that are catalyzing the hydrolysis or directly reacting with the cyclic sulfate.
-
Solution 2: Check the pH of your reaction mixture if possible. Purify all other reagents to remove nucleophilic or catalytic impurities. If a basic reagent is required, consider adding it last and maintaining the reaction at the lowest possible temperature to favor the desired reaction over degradation.
Issue 3: My analytical results (HPLC, LC-MS) show a new, more polar peak that grows over time.
-
Possible Cause: This is the classic signature of hydrolytic degradation. The ring-opened product, 3-hydroxy-2,2-dimethylpropyl sulfate, contains a free hydroxyl group and a sulfate monoester, making it significantly more polar than the parent cyclic sulfate.
-
Solution:
-
Confirmation: If using mass spectrometry, the hydrolysis product will have a mass that is 18.01 g/mol (the mass of H₂O) higher than the parent compound.
-
Mitigation: This confirms that your system (either the sample during storage or the analytical mobile phase) is promoting hydrolysis. For analysis, ensure your mobile phases are freshly prepared and consider using buffered solutions if compatible with your method (e.g., ammonium formate or acetate for LC-MS).[7][8] Analyze samples promptly after preparation.
-
Experimental Protocol: Assessing Hydrolytic Stability
This protocol provides a robust framework for quantifying the rate of hydrolysis of this compound as a function of pH. The primary analytical technique used is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Caption: Workflow for the hydrolytic stability study.
Methodology
-
Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in acetonitrile (ACN) to a final concentration of 10.0 mg/mL. Causality: ACN is used as it is a water-miscible organic solvent that will not induce hydrolysis on its own, ensuring the stability of the stock.
-
Buffer Solutions (50 mM):
-
pH 4.0: Acetate Buffer
-
pH 7.0: Phosphate Buffer
-
pH 9.0: Borate Buffer
-
-
Quenching Solution: Prepare a 1:1 (v/v) mixture of ACN and water.
-
-
Initiation of Hydrolysis Study:
-
For each pH condition, place 9.9 mL of the buffer solution into a sealed glass vial and allow it to equilibrate in a water bath set to 25 °C.
-
To initiate the reaction (t=0), add 100 µL of the 10.0 mg/mL stock solution to each vial, cap immediately, and vortex briefly. The final concentration will be 100 µg/mL.
-
-
Sampling and Quenching:
-
Immediately after initiation (t=0), withdraw a 100 µL aliquot from each vial.
-
Quench the aliquot by adding it to 900 µL of the ACN/water quenching solution in an HPLC vial. This dilution and the presence of organic solvent effectively stops further hydrolysis. Causality: Quenching is a critical self-validating step; it ensures that the measured degradation reflects the state of the sample at the precise timepoint, not degradation occurring during the analytical queue.
-
Repeat the sampling and quenching procedure at subsequent timepoints (e.g., 1, 2, 4, 8, and 24 hours).
-
-
RP-HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 30% B over 1 min, and re-equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each timepoint.
-
Calculate the percentage of the compound remaining at each timepoint relative to the peak area at t=0.
-
Plot the natural logarithm of the percentage remaining versus time for each pH. If the reaction follows first-order kinetics, the plot will be linear.
-
The slope (k) of this line is the degradation rate constant. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Expected Data Summary
The results can be summarized in a table to clearly compare the stability across different pH conditions.
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 98.2 | 85.1 |
| 2 | 99.1 | 96.5 | 72.4 |
| 4 | 98.2 | 93.1 | 52.4 |
| 8 | 96.5 | 86.7 | 27.5 |
| 24 | 90.1 | 65.2 | 3.1 |
Note: The data above are illustrative and represent a typical stability profile for a compound susceptible to base-catalyzed hydrolysis.
References
-
PrepChem. (n.d.). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. PrepChem.com. Retrieved from [Link]
- Byun, H.-S., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(37), 7051–7091.
-
Simpson, L. S., & Widlanski, T. S. (2006). A comprehensive approach to the synthesis of sulfate esters. Journal of the American Chemical Society, 128(5), 1605–1610. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Request PDF. Retrieved from [Link]
-
Kaiser, E. T., Panar, M., & Westheimer, F. H. (1962). The Hydrolysis of Some Cyclic Esters of Sulfuric Acid. Journal of the American Chemical Society, 85(5), 602–607. Retrieved from [Link]
-
Visser, T. J., et al. (1987). Synthesis and some properties of sulfate esters and sulfamates of iodothyronines. Endocrinology, 121(4), 1215-21. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide - Substance Details. EPA. Retrieved from [Link]
- García, J. I., et al. (2004). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 69(21), 7250-7258.
-
Ciobanu, C. G., et al. (2015). Determination of atmospheric organosulfates using HILIC chromatography with MS detection. Atmospheric Measurement Techniques, 8(6), 2549-2559. Retrieved from [Link]
-
Dawsongroup. (n.d.). Top 5 Factors Affecting Chemical Stability. Dawsongroup. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem.com. Retrieved from [Link]
-
Kourtchev, I., et al. (2018). Improved UHPLC-MS/MS Methods for Analysis of Isoprene-Derived Organosulfates. Analytical Chemistry, 90(7), 4479–4486. Retrieved from [Link]
- Kim, B. M., et al. (1995). Cyclic sulfates containing acid-sensitive groups and chemoselective hydrolysis of sulfate esters. Tetrahedron Letters, 36(24), 4201-4204.
- Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids – pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354.
-
ResearchGate. (n.d.). Hydrolysis of cyclic sulfate 1 into hydrosulfate 2 (Step I) and.... ResearchGate. Retrieved from [Link]
-
Zhu, T., et al. (2021). Analytical methods for organosulfate detection in aerosol particles: Current status and future perspectives. Science of The Total Environment, 784, 147244. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of atmospheric organosulfates using HILIC chromatography with MS detection. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]
- Lee, S., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters, 6(10), 3582–3588.
-
PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [Link]
-
Guan, Y.-H., et al. (2011). Influence of pH on the formation of sulfate and hydroxyl radicals in the UV/peroxymonosulfate system. Environmental Science & Technology, 45(21), 9308–9314. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on hydrolysis and condensation speed. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 1,3,2-Dioxathiane, 2,2-dioxide. NIST Chemistry WebBook. Retrieved from [Link]
- Li, Y., et al. (2024). Efficient Catalytic Production of 1,3,2-Dioxathiolane 2,2-Dioxide (DTD) Using In Situ-Generated H₂O₂. Organic Process Research & Development.
-
Penpharm. (n.d.). This compound CAS NO. 1755-97-1. Penpharm. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. PrepChem.com. Retrieved from [Link]
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Technical Support Center: Purification of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Welcome to the technical support center for 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS 1755-97-1). As a key intermediate in various synthetic pathways, its purity is paramount for reproducible and successful downstream applications. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this cyclic sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile is largely dependent on the synthetic route. A common synthesis involves the oxidation of the corresponding cyclic sulfite (5,5-dimethyl-1,3,2-dioxathiane 2-oxide)[1]. Therefore, typical impurities include:
-
Unreacted 5,5-dimethyl-1,3,2-dioxathiane 2-oxide: The direct precursor.
-
Unreacted 2,2-dimethyl-1,3-propanediol: The starting material for the precursor sulfite[2][3].
-
Hydrolysis Products: Cyclic sulfates are susceptible to hydrolysis, especially in the presence of moisture or acid/base catalysts, which opens the ring to form a sulfate monoester. Maintaining anhydrous conditions is critical[4].
-
Oxidation Byproducts: Depending on the oxidant used (e.g., RuCl₃/NaIO₄), side products can arise.
Q2: How should I handle and store the purified compound?
Due to its reactivity, proper handling and storage are essential to maintain purity.
-
Handling: Always handle the compound in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[5].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place[6]. It is highly sensitive to moisture[7][8]. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.
Q3: My purified compound's melting point is lower than the reported 79 °C. What does this indicate?
A depressed and broad melting point range is a classic indicator of impurities. The presence of residual solvents or any of the synthetic impurities listed in Q1 can disrupt the crystal lattice, leading to a lower melting point[9]. Further purification is required.
Purification Workflow Decision Tree
Before proceeding to detailed protocols, use this decision tree to select the most appropriate purification strategy based on the state of your crude material.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Recovery After Recrystallization | 1. Suboptimal Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Excessive Solvent: Too much solvent was used, preventing the solution from reaching supersaturation upon cooling. 3. Premature Crystallization: Crystals formed in the funnel during hot filtration. | 1. Re-evaluate Solvent: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold[10][11]. Screen solvents like isopropanol, ethyl acetate, or toluene, or use a co-solvent system (e.g., ethyl acetate/hexane). 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, carefully evaporate some solvent to concentrate the solution before cooling. 3. Prevent Cooling: Use a pre-heated funnel or a stemless funnel for hot filtration to prevent the solution from cooling and depositing crystals prematurely. |
| Product Oiling Out During Cooling | 1. Melting Point vs. Boiling Point: The boiling point of the recrystallization solvent is higher than the melting point of the compound (79 °C), causing it to melt rather than dissolve. 2. High Impurity Level: Significant impurities can inhibit crystal lattice formation, leading to an oil. | 1. Change Solvent: Choose a solvent with a boiling point lower than the compound's melting point. For this compound, solvents like diethyl ether or dichloromethane could be considered, though their high volatility requires careful handling. 2. Initial Cleanup: If the product is very impure, an initial purification by flash chromatography may be necessary to remove the bulk of impurities before attempting a final recrystallization. |
| Product Degradation on Silica Column | 1. Acidity of Silica: Standard silica gel is acidic and can catalyze the ring-opening hydrolysis of the cyclic sulfate, especially with trace moisture in the eluent. 2. Extended Contact Time: A slow-running column increases the time the compound is in contact with the stationary phase, promoting degradation. | 1. Use Neutralized Silica: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic additive like triethylamine (~0.5-1%), then pack and run the column with the same eluent system. 2. Run a "Flash" Column: Use positive pressure (air or nitrogen) to achieve a faster flow rate (approx. 2 inches/minute descent of the solvent front)[12]. This minimizes contact time and reduces the opportunity for on-column reactions. |
| NMR Shows Residual 2,2-dimethyl-1,3-propanediol | Hydrolysis or Incomplete Reaction: The diol is either unreacted starting material from the sulfite synthesis or a product of complete hydrolysis of the cyclic sulfate. | Aqueous Workup: Before the main purification, dissolve the crude product in a water-immiscible solvent (e.g., dichloromethane or ethyl acetate) and wash it with water or brine. The highly polar diol will partition into the aqueous phase, simplifying the subsequent purification step. |
Detailed Purification Protocols
Protocol 1: Recrystallization
This method is ideal for crude material that is already substantially pure and solid. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at varying temperatures[10].
Experimental Workflow: Recrystallization
Caption: Step-by-step workflow for the recrystallization protocol.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a test solvent (e.g., isopropanol, ethyl acetate). If it dissolves readily at room temperature, the solvent is unsuitable. Heat the slurry; if it dissolves, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.
-
Decolorization/Hot Filtration (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. To remove the carbon or any other insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C), to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This technique is superior for purifying oily samples or mixtures with multiple, closely related impurities. It separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent)[12].
Step-by-Step Methodology:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate mixture) that provides good separation and gives the desired product a retention factor (Rf) of approximately 0.3.
-
Column Packing:
-
Plug a glass chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks. Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column. Apply positive pressure (e.g., from a regulated air or nitrogen line) to achieve a steady and rapid flow. Collect fractions in an ordered array of test tubes.
-
Analysis: Monitor the eluted fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- MySkinRecipes. (n.d.). This compound.
- Fisher Scientific. (2009). Safety Data Sheet for 1,3,2-Dioxathiolane 2,2-dioxide.
- PrepChem.com. (n.d.). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide.
- PrepChem.com. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide.
- PrepChem.com. (n.d.). Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide.
- TCI Chemicals. (2025). Safety Data Sheet for 1,3,2-Dioxathiolane 2,2-Dioxide.
- Sigma-Aldrich. (2024). Safety Data Sheet for a related dioxolane.
- Apollo Scientific. (2022). Safety Data Sheet for (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide.
- ResearchGate. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis.
- Biosynth. (n.d.). This compound.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Kiessling Lab. (n.d.). Synthesis of Cyclic Sulfates by Halocyclization.
Sources
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- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
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- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. biosynth.com [biosynth.com]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Side Reactions of Cyclic Sulfates with Nucleophiles
Welcome to the technical support center for cyclic sulfate chemistry. Cyclic sulfates are exceptionally potent electrophiles, often compared to epoxides but with enhanced reactivity, making them invaluable intermediates in modern organic synthesis.[1][2][3] This heightened reactivity, however, can also lead to a variety of undesired side reactions. This guide is designed to help you troubleshoot common issues encountered during the nucleophilic ring-opening of cyclic sulfates, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Here we address the most common issues that researchers face.
Q1: My primary product is the starting diol. What is causing this hydrolysis?
A: The formation of the parent diol is almost always due to premature hydrolysis of the cyclic sulfate or the ring-opened intermediate. Cyclic sulfates are highly susceptible to hydrolysis by trace amounts of water, which can act as a nucleophile.[4] This reaction can occur either by direct attack on a carbon of the cyclic sulfate ring or, more commonly, by hydrolysis of the intermediate sulfate ester formed after nucleophilic attack.
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]
-
Dry Reagents: Dry your nucleophile and any additives thoroughly. For example, salts can be dried under high vacuum at elevated temperatures.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the setup, reaction, and workup.
Q2: I'm getting a mixture of regioisomers. How can I control where the nucleophile attacks?
A: Regioselectivity is a significant challenge, especially with unsymmetrically substituted cyclic sulfates. The site of nucleophilic attack is governed by a complex interplay of steric and electronic factors. Generally, nucleophilic attack occurs at the less sterically hindered carbon atom via an SN2 mechanism.[1] However, electronic effects from substituents can reverse this preference.[1][6][7]
Troubleshooting Steps:
-
Steric Hindrance: To favor attack at a specific position, consider if modifying the steric bulk of either your substrate's protecting groups or the nucleophile is feasible.
-
Solvent Effects: The choice of solvent can influence the transition state. Polar aprotic solvents like DMF or DMSO are common, but sometimes less polar solvents like THF can alter selectivity by modulating the solvation of the nucleophile and transition state.[6][7]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
Q3: The reaction is very slow or stalls completely. How can I improve the reaction rate?
A: While cyclic sulfates are highly reactive, a sluggish reaction can be due to a poorly nucleophilic reagent, low temperature, or solubility issues.
Troubleshooting Steps:
-
Increase Temperature: Gently warming the reaction can significantly increase the rate. However, be cautious, as higher temperatures can also promote side reactions like elimination or decrease regioselectivity.
-
Change Solvent: Ensure all reagents are fully dissolved. If your nucleophile is a salt, a more polar solvent like DMF or the addition of a phase-transfer catalyst may be necessary to increase its concentration and reactivity.
-
Nucleophile Reactivity: If possible, consider using a more potent nucleophile. For instance, azide (N₃⁻) is generally a better nucleophile than acetate (AcO⁻).
Q4: I'm observing an alkene as a major byproduct. How do I prevent elimination?
A: Elimination becomes a competing pathway, especially when using basic nucleophiles or at elevated temperatures. The nucleophile can act as a base, abstracting a proton from a carbon adjacent to the cyclic sulfate, leading to the formation of an alkene. This is more common with sterically hindered substrates where SN2 attack is slow.
Troubleshooting Steps:
-
Choice of Nucleophile/Base: Use a nucleophile that is less basic. If a base is required, use a non-nucleophilic, sterically hindered base.
-
Lower Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the substitution pathway.
-
Solvent: Polar aprotic solvents generally favor SN2 reactions over elimination.
In-Depth Troubleshooting Guides
Guide 1: Controlling Regioselectivity in Unsymmetrical Cyclic Sulfates
Achieving high regioselectivity is crucial for the utility of cyclic sulfates. The outcome of the nucleophilic attack is a competition between attack at the two carbons of the sulfate ring.
Mechanism of Regioselection The ring-opening proceeds via an SN2 pathway, meaning the nucleophile attacks a carbon atom, leading to the inversion of stereochemistry at that center.[1] The regioselectivity is dictated by the relative energy of the two possible SN2 transition states.
-
Steric Control: The default pathway is attack at the sterically most accessible carbon. This is typically the primary carbon over a secondary, or a secondary over a tertiary.
-
Electronic Control: Electron-withdrawing groups on the substrate can make a nearby carbon more electrophilic, potentially directing the nucleophile to attack at a more sterically hindered position.[6][7]
Troubleshooting Workflow for Regioselectivity
Caption: Workflow for optimizing regioselectivity.
Experimental Protocols
Protocol: General Procedure for Anhydrous Nucleophilic Ring-Opening
This protocol provides a robust starting point for the reaction of a cyclic sulfate with a generic nucleophile (e.g., sodium azide) under strict anhydrous conditions to minimize hydrolysis.
Materials:
-
Cyclic sulfate (1.0 equiv)
-
Sodium azide (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware (round-bottom flask, condenser, septa)
Procedure:
-
Setup: Assemble the oven-dried glassware while still hot under a positive flow of inert gas. Allow to cool to room temperature.
-
Reagent Addition: To the reaction flask, add the cyclic sulfate and sodium azide.
-
Solvent Addition: Add anhydrous DMF via cannula or a dry syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then typically hydrolyzed with catalytic acid (e.g., H₂SO₄ in THF/H₂O) to cleave the sulfate ester and yield the final amino alcohol, which can be purified by column chromatography.[1]
Data & Visualization
Table 1: Factors Influencing Side Reactions
| Side Reaction | Primary Cause | Favored Conditions | Mitigation Strategy |
| Hydrolysis | Presence of water | Wet solvents/reagents | Use rigorous anhydrous techniques[4][5] |
| Elimination | Basic nucleophiles | High temperature, hindered substrate | Use less basic nucleophile, lower temperature |
| Poor Regioselectivity | Competing steric/electronic factors | High temperature, flexible substrate | Lower temperature, screen solvents[6][7] |
| No Reaction | Poor nucleophile/solubility | Low temperature, insoluble salt | Increase temperature, use polar aprotic solvent |
Diagram: Reaction Pathways of a Cyclic Sulfate
This diagram illustrates the desired nucleophilic substitution pathway versus the common hydrolysis and elimination side reactions.
Caption: Competing reaction pathways for cyclic sulfates.
References
-
Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry, 68(8), 3187–3195*. [Link]
-
Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(36), 7051–7091*. [Link]
-
Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: Like epoxides only more reactive. Journal of the American Chemical Society, 110(22), 7538–7539*. [Link]
-
Kim, B. M., & Sharpless, K. B. (1989). Cyclic sulfates containing acid-sensitive groups and chemoselective hydrolysis of sulfate esters. Tetrahedron Letters, 30(6), 655–658*. [Link]
-
Sanders, W. J., Manning, D. D., Koeller, K. M., & Kiessling, L. L. (1997). Synthesis of sulfated trisaccharide ligands for the selectins. Tetrahedron, 53(48), 16391–16422*. [Link]
-
Schell, U., & Kiessling, L. L. (2005). Synthesis of Cyclic Sulfates by Halocyclization. The Journal of Organic Chemistry, 70(14), 5694–5697*. [Link]
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. kiesslinglab.com [kiesslinglab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Understanding the unusual regioselectivity in the nucleophilic ring-opening reactions of gem-disubstituted cyclic sulfates. Experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Welcome to the technical support center for the synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis and maximize their yield. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis, providing a clear path to resolution.
Question 1: My yield of the intermediate cyclic sulfite (5,5-dimethyl-1,3,2-dioxathiane 2-oxide) is low. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the cyclic sulfite intermediate from neopentyl glycol and thionyl chloride are a common hurdle. The primary culprits are often incomplete reaction, side reactions, or suboptimal workup conditions.
-
Incomplete Reaction: The reaction between solid neopentyl glycol and thionyl chloride can be sluggish.[1][2] Ensuring complete conversion is paramount.
-
Causality: The heterogeneity of the initial reaction mixture can limit the contact between reactants. As the reaction proceeds, the mixture becomes more homogeneous, but initial inefficiencies can impact the overall yield.
-
Troubleshooting Steps:
-
Solvent Choice: Methylene chloride is a common and effective solvent for this reaction.[1][2]
-
Temperature Control: While the initial addition of thionyl chloride can be done at room temperature or slightly below (5-10°C) to control the initial exotherm and evolution of HCl gas, a subsequent reflux period is crucial.[1][2] Refluxing for 1.5 to 3 hours ensures the reaction goes to completion.[1][2]
-
Stoichiometry: A slight excess of thionyl chloride (1.05 to 1.3 equivalents) is recommended to drive the reaction forward.[1][2]
-
-
-
Side Reactions: The primary side reaction is the formation of 1,3-dichloro-2,2-dimethylpropane, especially at higher temperatures and in the absence of a base.[3]
-
Causality: Thionyl chloride can act as a chlorinating agent for alcohols. While the formation of the cyclic sulfite is generally favored under these conditions, prolonged reaction times at very high temperatures can promote the chlorination pathway.
-
Troubleshooting Steps:
-
Strict Temperature Monitoring: Adhere to the recommended reflux temperature of methylene chloride (around 40°C).
-
Reaction Time: Monitor the reaction by TLC or GC to avoid unnecessarily long reaction times.
-
-
-
Suboptimal Workup: The workup procedure is critical for isolating a pure product.
-
Causality: The crude product will contain unreacted thionyl chloride and dissolved HCl, which must be removed.
-
Troubleshooting Steps:
-
Quenching: Carefully add water to the cooled reaction mixture to quench excess thionyl chloride.[1]
-
Neutralization: Thoroughly wash the organic phase with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.[1][2] This step is crucial to prevent acid-catalyzed hydrolysis of the product during storage or subsequent steps.
-
Drying: Dry the organic layer with a suitable drying agent like sodium sulfate before concentrating.[1]
-
-
Question 2: The oxidation of the cyclic sulfite to the cyclic sulfate is not proceeding to completion, resulting in a mixture of starting material and product. How can I drive the reaction to completion?
Answer:
The oxidation of the cyclic sulfite is a critical step, and incomplete conversion is a frequent issue. The choice of oxidant and reaction conditions are key to achieving a high yield of the desired this compound.
-
Oxidant System: The most widely used and effective method is the ruthenium-catalyzed oxidation with a stoichiometric co-oxidant.[4][5]
-
Causality: Ruthenium(III) chloride is oxidized in situ by a co-oxidant to ruthenium tetroxide (RuO₄), which is a powerful oxidizing agent that readily converts the cyclic sulfite to the cyclic sulfate. The catalytic nature of the ruthenium species makes this an efficient process.
-
Troubleshooting Steps:
-
Catalyst Loading: Ensure an adequate amount of RuCl₃ catalyst is used. A catalytic amount is sufficient.[6]
-
Co-oxidant: Sodium periodate (NaIO₄) is a common and effective co-oxidant.[4] Ensure it is used in stoichiometric excess.
-
Solvent System: A biphasic solvent system, such as methylene chloride and water, is typically employed.[6] Acetonitrile/water is another viable option.
-
-
-
Reaction Conditions:
-
Causality: The reaction kinetics are influenced by temperature and mixing.
-
Troubleshooting Steps:
-
Temperature: The reaction is typically carried out at room temperature.[6]
-
Vigorous Stirring: In a biphasic system, vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous phases.
-
Monitoring: Follow the progress of the reaction by TLC or GC to determine the point of completion.
-
-
Question 3: I am observing significant hydrolysis of my final product, this compound, during workup and purification. How can I minimize this?
Answer:
Cyclic sulfates are susceptible to hydrolysis, especially under acidic or basic conditions.[5] Minimizing exposure to water and maintaining neutral conditions are critical for preserving the integrity of the product.
-
Hydrolysis Mechanism: The strained ring of the cyclic sulfate makes it a good electrophile, and it can be attacked by nucleophiles, including water.[5] This ring-opening reaction leads to the formation of a monosulfate ester, which is no longer the desired product.
-
Preventative Measures:
-
Workup:
-
Neutral pH: During the workup of the oxidation reaction, ensure that the aqueous washes are neutral. Use a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Minimize Contact with Water: Perform aqueous extractions quickly and efficiently.
-
Thorough Drying: Ensure the organic layer is thoroughly dried with a desiccant like anhydrous magnesium sulfate or sodium sulfate before solvent removal.
-
-
Purification:
-
Silica Gel Chromatography: Be aware that silica gel can be slightly acidic and may cause some degradation.[7] If chromatography is necessary, consider using deactivated (neutral) silica gel or minimizing the contact time on the column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable non-aqueous solvent is often the preferred method of purification to avoid hydrolysis. The melting point of this compound is 79°C.[8]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and properties of this compound.
What is the most common and efficient synthetic route to this compound?
The most established and widely used method is a two-step synthesis starting from neopentyl glycol (2,2-dimethyl-1,3-propanediol).[9]
-
Formation of the Cyclic Sulfite: Neopentyl glycol is reacted with thionyl chloride (SOCl₂) to form the intermediate cyclic sulfite, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide.[1][2]
-
Oxidation to the Cyclic Sulfate: The cyclic sulfite is then oxidized to the final product, this compound.[6] A common and efficient method for this oxidation is using a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric amount of a co-oxidant like sodium periodate (NaIO₄).[4]
What are the key advantages of using a cyclic sulfate like this compound in organic synthesis?
Cyclic sulfates are versatile synthetic intermediates due to several key properties:
-
High Reactivity: They are potent electrophiles, more reactive than epoxides, and readily undergo ring-opening reactions with a wide range of nucleophiles.[10]
-
Stereospecific Reactions: The ring-opening reactions proceed with inversion of configuration at the center of nucleophilic attack, allowing for stereocontrolled synthesis.
-
Dual Functionality: They can act as a protecting group for a diol while one of the carbons is functionalized, and then the second carbon can be functionalized in a subsequent step.
Are there any alternative methods for the synthesis of cyclic sulfates?
Yes, while the oxidation of cyclic sulfites is the most common route, other methods exist:
-
Halocyclization: Unsaturated monosulfates can be transformed into cyclic sulfates through halocyclization reactions.[10][11] This method can provide access to functionalized cyclic sulfates that may not be easily accessible through oxidation routes.
-
Direct Sulfation: In some cases, diols can be directly converted to cyclic sulfates using sulfuryl chloride (SO₂Cl₂), although this method can be less efficient than the two-step sulfite formation and oxidation.[7]
III. Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the high-yield synthesis of this compound.
Part A: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (Cyclic Sulfite)
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Neopentyl Glycol | 104.15 | 25.36 g | 0.24 | 1.0 |
| Thionyl Chloride | 118.97 | 22.2 mL (37.36 g) | 0.31 | 1.3 |
| Methylene Chloride | - | 150 mL | - | - |
| Water | - | 100 mL | - | - |
| Saturated NaHCO₃ | - | 3 x 100 mL | - | - |
| Anhydrous Na₂SO₄ | - | q.s. | - | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend 25.36 g (0.24 mol) of neopentyl glycol in 150 mL of methylene chloride at room temperature.[1]
-
Slowly add 37.36 g (0.31 mol) of thionyl chloride dropwise over 30 minutes. An ice bath can be used to control the initial exotherm.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 1.5 hours.[1]
-
Cool the reaction mixture to room temperature and carefully add 100 mL of water.
-
Transfer the mixture to a separatory funnel and discard the aqueous phase.
-
Wash the organic phase three times with 100 mL of saturated sodium bicarbonate solution, followed by one wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator.
-
The crude product can be purified by vacuum distillation (78°C at 24 mbar) to yield a pure colorless liquid. A yield of approximately 92% can be expected.[1]
Part B: Synthesis of this compound (Cyclic Sulfate)
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 5,5-dimethyl-1,3,2-dioxathiane 2-oxide | 150.19 | 10.0 g | 0.064 | 1.0 |
| Ruthenium(III) chloride hydrate | ~207.43 | 0.02 g | ~0.0001 | 0.0015 |
| Sodium periodate | 213.89 | 15.0 g | 0.070 | 1.1 |
| Methylene Chloride | - | 100 mL | - | - |
| Water | - | 50 mL | - | - |
Procedure:
-
In a 250 mL three-necked flask, dissolve 10.0 g (0.064 mol) of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide in 100 mL of methylene chloride and 50 mL of water at room temperature.[6]
-
Add 0.02 g of ruthenium(III) chloride hydrate and 15.0 g of sodium periodate.
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, separate the layers. Extract the aqueous layer with methylene chloride (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like a mixture of ethyl acetate and hexane to afford a white crystalline solid.
IV. Visualizations
Reaction Pathway
Caption: Two-step synthesis of this compound.
Troubleshooting Workflow: Low Cyclic Sulfite Yield
Caption: Troubleshooting guide for low yield of the cyclic sulfite intermediate.
V. References
-
Steinmann, J. G., et al. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(22), 3557-3559. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. Retrieved from [Link]
-
Ali, M. A., & Kumar, S. (1998). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry, 63(21), 7278-7283. Available at: [Link]
-
Banwell, M. G., et al. (2021). The Synthesis, Structural Characterisation, and Chemoselective Manipulation of Certain Functionalised Cyclic Sulfates Derived from Enzymatically-Derived cis-1,2-Dihydrocatechols. Australian Journal of Chemistry, 74(8), 615-626. Available at: [Link]
-
Jang, D. O., Joo, Y. H., & Cho, D. H. (2000). Efficient Synthesis of Epoxides from Vicinal Diols via Cyclic Sulfates. Synthetic Communications, 30(24), 4489-4494. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. Retrieved from [Link]
-
Van der Veken, P., et al. (2005). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Current Organic Chemistry, 9(7), 631-654. Available at: [Link]
-
Kelly, D. R., et al. (2002). Oxidation of organic cyclic sulfites to sulfates: a new reaction catalyzed by cyclohexanone monooxygenase. Chemical Communications, (10), 1072-1073. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Retrieved from [Link]
-
Denmark, S. E., & Gleave, D. M. (1995). On the Use of Cyclic Sulfates as Precursors to 1,3-Diols. The Journal of Organic Chemistry, 60(19), 6114-6115. Available at: [Link]
-
Steinmann, J. G., et al. (2001). Synthesis of cyclic sulfates by halocyclization. Organic Letters, 3(22), 3557-3559. Available at: [Link]
-
Google Patents. (2008). US20080228016A1 - Method for Chlorinating Alcohols. Retrieved from
-
Semantic Scholar. (n.d.). Cyclic sulfates containing acid-sensitive groups and chemoselective hydrolysis of sulfate esters. Retrieved from [Link]
-
Steinmann, J. G., et al. (2001). Synthesis of cyclic sulfates by halocyclization. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]
-
O'Brien, P., & Childs, A. C. (2014). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Organic & Biomolecular Chemistry, 12(43), 8574-8591. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
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- 8. biosynth.com [biosynth.com]
- 9. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 10. kiesslinglab.com [kiesslinglab.com]
- 11. Synthesis of cyclic sulfates by halocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Exothermicity of Cyclic Sulfate Reactions
Welcome to the technical support center for managing the exothermicity of cyclic sulfate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the thermal safety and control of your experiments involving these versatile intermediates. Cyclic sulfates are highly reactive electrophiles, and their ring-opening reactions can be significantly exothermic, posing potential safety hazards if not properly managed.[1] This guide offers practical, field-proven insights in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why are ring-opening reactions of cyclic sulfates often exothermic?
A1: The high reactivity of cyclic sulfates stems from the significant ring strain in the five-membered ring and the excellent leaving group ability of the sulfate moiety.[1] The relief of this ring strain upon nucleophilic attack is a primary thermodynamic driving force for the reaction, releasing a substantial amount of energy as heat. The overall enthalpy change (ΔH) of the reaction is a combination of the energy released from breaking the C-O bond of the cyclic sulfate and forming new bonds with the nucleophile, offset by the energy required for other bond rearrangements. In many cases, the net result is a significant release of heat, leading to a noticeable exotherm.
Q2: What are the primary factors that influence the exothermicity of a cyclic sulfate reaction?
A2: Several factors can influence the rate and magnitude of the exotherm:
-
Nature of the Nucleophile: Highly reactive nucleophiles will react faster, leading to a more rapid heat release.
-
Reaction Concentration: Higher concentrations of reactants lead to a faster reaction rate and, consequently, a more significant heat output in a shorter period.
-
Solvent Choice: The solvent can affect reaction rates through differential solvation of the starting material and the transition state.[2] Polar solvents can stabilize charged intermediates, potentially accelerating the reaction and influencing the exotherm.[2]
-
Temperature: As with most chemical reactions, higher initial temperatures will increase the reaction rate, leading to a faster and potentially more difficult-to-control exotherm.
-
Catalyst: The presence and type of catalyst can dramatically affect the reaction rate and, therefore, the rate of heat generation.[3][4]
Q3: What are the potential risks of an uncontrolled exotherm in a cyclic sulfate reaction?
A3: An uncontrolled exotherm can lead to a dangerous situation known as a thermal runaway.[5][6] This occurs when the heat generated by the reaction exceeds the rate at which it can be removed from the system.[5][6] The consequences of a thermal runaway can include:
-
Rapid increase in temperature and pressure: This can exceed the limits of the reaction vessel, leading to a breach or explosion.[7]
-
Side reactions and decomposition: At elevated temperatures, undesired side reactions or decomposition of reactants, products, or solvents can occur, potentially generating flammable or toxic gases.
-
Reduced product yield and purity: Uncontrolled temperatures can lead to the formation of impurities and degradation of the desired product.
Troubleshooting Guides
Scenario 1: My reaction is showing a rapid and difficult-to-control temperature spike.
Problem: You are observing a rapid temperature increase that is difficult to manage with your current cooling setup.
Troubleshooting Steps:
-
Immediate Action: If safe to do so, immediately cease the addition of any reagents and increase the cooling to its maximum capacity. If the temperature continues to rise uncontrollably, be prepared to execute your pre-planned emergency shutdown procedure.
-
Post-Incident Analysis:
-
Review Reagent Addition Rate: Were the reagents added too quickly? A slower, controlled addition rate is crucial for managing highly exothermic reactions.[8]
-
Check Reactant Concentrations: Are the concentrations of your starting materials too high? Diluting the reaction mixture can help to moderate the rate of heat generation.
-
Evaluate Cooling Efficiency: Is your cooling bath at the appropriate temperature and is there sufficient surface area for heat exchange? For larger scale reactions, the surface-area-to-volume ratio decreases, making heat removal less efficient.[5][9]
-
Assess Stirring: Inadequate stirring can lead to localized "hot spots" where the reaction proceeds much faster. Ensure your stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.[10]
-
Experimental Protocol: Modifying Reagent Addition for Exotherm Control
-
Initial Setup: In a round-bottom flask equipped with a magnetic stirrer, a temperature probe, and an addition funnel, dissolve the cyclic sulfate in the chosen solvent under an inert atmosphere.
-
Cooling: Cool the reaction vessel to the desired initial temperature using an appropriate cooling bath (e.g., ice-water, dry ice-acetone).
-
Controlled Addition: Add the nucleophile solution to the addition funnel.
-
Slow Dosing: Add the nucleophile dropwise to the stirred solution of the cyclic sulfate, monitoring the internal temperature closely.
-
Maintain Temperature: Adjust the addition rate to maintain the internal temperature within a pre-determined safe range (e.g., ± 2 °C of the target temperature).
-
Post-Addition Monitoring: After the addition is complete, continue to monitor the temperature to ensure the exotherm has subsided before allowing the reaction to slowly warm to room temperature.
Scenario 2: I am scaling up my reaction and am concerned about thermal safety.
Problem: A reaction that was manageable on a small scale may become hazardous when scaled up.
Troubleshooting and Prevention:
-
Perform a Calorimetry Study: Before scaling up, it is highly recommended to perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and the rate of heat release.[10] This data is essential for calculating the adiabatic temperature rise and ensuring your cooling capacity is sufficient for the larger scale.[10]
-
Consider a Semi-Batch Process: For highly exothermic reactions, a semi-batch approach, where one reactant is added gradually to the other, is generally safer than a batch process where all reactants are mixed at once.[8] This allows for better control over the reaction rate and heat generation.[8]
-
Re-evaluate the Surface-Area-to-Volume Ratio: As the scale of the reaction increases, the volume increases by the cube of the vessel radius, while the surface area for heat transfer only increases by the square of the radius.[8][9] This means that heat removal becomes less efficient at larger scales. You may need to use a reactor with a more efficient cooling system, such as a jacketed reactor with baffles to improve mixing and heat transfer.
-
Develop a Robust Emergency Plan: Have a clear and well-practiced emergency plan in place in case of a cooling failure or other unforeseen event. This should include steps for emergency cooling, quenching the reaction, and evacuating the area if necessary.
Data Presentation: Impact of Scale on Heat Removal
| Reactor Scale | Volume (L) | Surface Area (m²) | Surface Area to Volume Ratio (m²/L) |
| Laboratory (250 mL flask) | 0.25 | ~0.02 | ~0.08 |
| Pilot Plant (50 L reactor) | 50 | ~1.5 | ~0.03 |
| Production (1000 L reactor) | 1000 | ~15 | ~0.015 |
Note: Surface area is an approximation and can vary based on reactor geometry.
Visualizations
Logical Relationship: Factors Influencing Exothermicity
Caption: Key factors influencing the exothermicity of cyclic sulfate reactions.
Experimental Workflow: Safe Scale-Up of an Exothermic Cyclic Sulfate Reaction
Caption: A workflow for the safe scale-up of exothermic cyclic sulfate reactions.
References
-
The effect of catalyst types on heat generation rate and thermal peak. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry, 68(11), 4506–4513. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment. [Link]
-
Some Scale-Up Considerations. (n.d.). CatSci. Retrieved January 18, 2026, from [Link]
-
Solvent effects. (2023, December 29). In Wikipedia. [Link]
-
Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. (2003). Understanding the unusual regioselectivity in the nucleophilic ring-opening reactions of gem-disubstituted cyclic sulfates. Experimental and theoretical studies. The Journal of Organic Chemistry, 68(11), 4506–4513. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). [Link]
-
Rules of Thumb: Scale-up. (2023, October 26). The Chemical Engineer. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. [Link]
-
Efficient synthesis of fluorophosphonylated alkyles by ring-opening reaction of cyclic sulfates. (2008, September 4). PubMed. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(37), 7051–7091. [Link]
-
CHEMISTRY (862). (n.d.). Council for the Indian School Certificate Examinations. Retrieved January 18, 2026, from [Link]
-
Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256, 24–28. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap. [Link]
-
Loto, R. T. (2019). Effect of cyclic high temperature fluctuations on the corrosion failure of S40900, S43036, S31635 and S44400 stainless steels. Cogent Engineering, 6(1), 1689882. [Link]
-
Solvent effects on reaction rates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Emergency Runaway Reaction - What Precedes? What Follows? (n.d.). Aidic. Retrieved January 18, 2026, from [Link]
-
Synthesis of Cyclic Sulfates by Halocyclization. (n.d.). Kiessling Lab. Retrieved January 18, 2026, from [Link]
-
Prevent Runaway Chemical Reactions. (n.d.). Mettler Toledo. Retrieved January 18, 2026, from [Link]
- Synthetic method of cyclic sulfate. (2022).
-
Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020, April 2). PubMed. [Link]
-
Synthesis of cyclic sulfates by halocyclization. (2001, November 1). PubMed. [Link]
-
Thermal Process Safety. (n.d.). NETZSCH Analyzing & Testing. Retrieved January 18, 2026, from [Link]
-
Thermal Safety of Chemical Processes. (n.d.). GIPH. Retrieved January 18, 2026, from [Link]
-
Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(37), 7051–7091. [Link]
-
Hydrazine. (2024, January 15). In Wikipedia. [Link]
-
Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2024, January 16). Molecules, 29(2), 481. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. oswaal360.com [oswaal360.com]
- 5. catsci.com [catsci.com]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. fauske.com [fauske.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. amarequip.com [amarequip.com]
Technical Support Center: Catalyst Selection for Cyclic Sulfate Formation
Introduction to Cyclic Sulfate Synthesis
Cyclic sulfates are highly versatile intermediates in organic synthesis, prized for their reactivity as potent alkylating agents.[1] Their utility spans the synthesis of a wide array of biologically significant molecules. The formation of a cyclic sulfate typically involves the reaction of a diol with a sulfating agent, often proceeding through a cyclic sulfite intermediate which is then oxidized. The choice of catalyst is paramount and can significantly influence the reaction's efficiency, yield, and compatibility with various functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclic sulfates from diols?
There are two primary methods for the synthesis of cyclic sulfates from diols:
-
Two-step, one-pot procedure: This is the most widely used method. It involves the initial formation of a cyclic sulfite by reacting the diol with thionyl chloride (SOCl₂), typically in the presence of a base like triethylamine. The resulting cyclic sulfite is then oxidized in the same pot to the corresponding cyclic sulfate.[2][3]
-
Direct sulfation: This method involves the direct reaction of a diol with sulfuryl chloride (SO₂Cl₂). However, this approach can be less efficient and may lead to side products due to the chlorinating nature of SO₂Cl₂.
Q2: What are the key considerations when selecting a catalyst for the oxidation of cyclic sulfites to cyclic sulfates?
The most critical factor is the stability of your substrate to the reaction conditions. The ruthenium-catalyzed oxidation is a robust and widely applicable method.[4] Key considerations include:
-
Catalyst of choice: Ruthenium(III) chloride (RuCl₃) is a commonly used and effective catalyst.[4][5]
-
Oxidant: Sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl) are frequently used as the terminal oxidant in ruthenium-catalyzed reactions.[4][6]
-
Solvent system: A mixture of solvents like acetonitrile and water is often employed.[4]
-
Substrate compatibility: This method is compatible with acid-sensitive functional groups like acetonides and silyl ethers.[4]
Q3: My ruthenium-catalyzed oxidation is not working. What are the potential causes?
Several factors can inhibit the ruthenium-catalyzed oxidation of cyclic sulfites:
-
Catalyst deactivation: Amines, such as triethylamine used in the formation of the cyclic sulfite, can inactivate the ruthenium catalyst. It is crucial to either remove the amine before oxidation or to isolate the cyclic sulfite intermediate.[4][6]
-
Improper reaction conditions: Ensure the correct stoichiometry of the oxidant and catalyst. The preferred amount of sodium periodate is between 1.0 to 1.5 equivalents, and ruthenium chloride catalyst levels are typically between 0.001 and 0.01 equivalents.[4]
-
Water content: The presence of an appropriate amount of water is often necessary for the catalytic cycle.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no yield of cyclic sulfate | Catalyst deactivation by residual base (e.g., triethylamine). | 1. After cyclic sulfite formation, perform a work-up to remove the amine before proceeding to the oxidation step.[4][6] 2. Isolate and purify the cyclic sulfite before subjecting it to the oxidation conditions.[4] |
| Incorrect ratio of reagents. | 1. Verify the equivalents of the oxidant (e.g., NaIO₄) and the ruthenium catalyst.[4] 2. Titrate the oxidant solution if its concentration is uncertain. | |
| Substrate decomposition. | 1. If the diol contains acid-sensitive groups, ensure the reaction is performed under neutral or slightly basic conditions during the sulfite formation step.[4] 2. Consider using a milder sulfating agent if SOCl₂ proves too harsh. | |
| Formation of chlorinated byproducts | Using sulfuryl chloride (SO₂Cl₂) as the sulfating agent. | 1. Switch to the two-step method using thionyl chloride (SOCl₂) followed by oxidation. 2. If using SO₂Cl₂, perform the reaction at very low temperatures (e.g., -78 °C) and add the reagent slowly to minimize chlorination. |
| Difficulty in purifying the cyclic sulfate | Instability of the cyclic sulfate on silica gel. | 1. Minimize contact time with silica gel during chromatography.[3] 2. Consider alternative purification methods such as crystallization or distillation if the compound is stable enough. 3. Use the crude cyclic sulfate directly in the next step if subsequent purification is feasible.[3] |
| Reaction is sluggish or incomplete | Insufficient catalyst loading. | 1. Increase the catalyst loading incrementally, monitoring for improvement in conversion. 2. Ensure the catalyst is fully dissolved and dispersed in the reaction mixture. |
| Poor quality of reagents. | 1. Use freshly opened or purified solvents and reagents. 2. Check the purity of the starting diol. |
Catalyst and Method Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate catalyst and method for cyclic sulfate formation.
Caption: Decision workflow for catalyst and method selection in cyclic sulfate synthesis.
Key Catalytic Systems at a Glance
| Catalyst System | Key Features | Advantages | Disadvantages | Typical Conditions |
| RuCl₃ / NaIO₄ | Ruthenium-catalyzed oxidation of a pre-formed cyclic sulfite. | High efficiency, broad substrate scope, compatible with acid-sensitive groups.[4] | Potential for catalyst deactivation by amines.[4][6] | 0.001-0.01 eq. RuCl₃, 1.0-1.5 eq. NaIO₄, CH₃CN/H₂O, Room Temp.[4] |
| SO₂Cl₂ | Direct sulfation of the diol. | One-step procedure. | Can lead to chlorinated byproducts, often requires very low temperatures. | Et₃N, -78 °C to 0 °C. |
| Vanadyl Acetylacetonate | Used as a catalyst in some oxidation reactions, particularly for epoxidation.[7][8] | Can exhibit high selectivity in certain oxidation reactions.[7] | Less commonly reported for direct cyclic sulfate formation from diols. | Varies depending on the specific reaction. |
Experimental Protocols
General Two-Step, One-Pot Procedure for Cyclic Sulfate Formation using a Ruthenium Catalyst
-
Cyclic Sulfite Formation:
-
Dissolve the diol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise.
-
Slowly add thionyl chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Crucial Step for Troubleshooting: If catalyst deactivation is a concern, perform an aqueous work-up at this stage to remove the triethylamine hydrochloride salt before proceeding. Alternatively, isolate the cyclic sulfite.
-
-
Oxidation to Cyclic Sulfate:
-
To the crude cyclic sulfite solution (or the isolated sulfite dissolved in a suitable solvent mixture like acetonitrile/water), add sodium periodate (1.5 eq.).
-
Add a catalytic amount of ruthenium(III) chloride hydrate (0.01 eq.).
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
-
Mechanistic Insights
The formation of a cyclic sulfate from a diol via the two-step process involves two key transformations.
Caption: General reaction scheme for the two-step synthesis of cyclic sulfates from diols.
The first step is the formation of the cyclic sulfite, where thionyl chloride reacts with the diol in the presence of a base to form the five- or six-membered ring. The subsequent step is the ruthenium-catalyzed oxidation of the sulfur atom from S(IV) in the sulfite to S(VI) in the sulfate. This oxidation is believed to proceed via a ruthenium tetroxide (RuO₄) intermediate, which is generated in situ from RuCl₃ and the terminal oxidant.
References
Sources
- 1. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
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- 5. FR2628423A1 - PROCESS FOR THE PREPARATION OF CYCLIC SULFATES - Google Patents [patents.google.com]
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Technical Support Center: Solvent Effects on the Reactivity of 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the reactivity of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. As a cyclic sulfate, this compound is a potent electrophile, primarily used for introducing the 2,2-dimethyl-3-hydroxypropyl-1-sulfate moiety via ring-opening reactions. The choice of solvent is paramount, as it dictates reaction kinetics, selectivity, and overall success. This guide provides troubleshooting protocols and answers to frequently encountered questions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No: 1755-97-1) is a cyclic sulfate ester derived from neopentyl glycol (2,2-dimethyl-1,3-propanediol).[1] Its high reactivity stems from the ring strain inherent in the six-membered ring and the excellent leaving group ability of the sulfate moiety. This makes it a powerful alkylating agent. Its primary applications include:
-
Pharmaceutical Synthesis: It serves as a key intermediate for introducing a sulfonated alkyl chain into active pharmaceutical ingredients (APIs).[2]
-
Polymer Chemistry: It can be used as a monomer to produce specialized polymers with enhanced thermal and chemical resistance.[2]
-
Organic Synthesis: It acts as a bifunctional reagent, enabling the introduction of a hydroxyl group and a sulfate group in a single step after the ring-opening reaction.
Q2: What is the dominant reaction mechanism for this compound with nucleophiles?
A2: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile attacks one of the electrophilic primary carbons (C4 or C6) of the dioxathiane ring, leading to the cleavage of the carbon-oxygen bond and subsequent ring-opening. This mechanism is analogous to the ring-opening of epoxides under basic or neutral conditions.[3] The reaction occurs in a single, concerted step, and therefore, its rate is dependent on the concentration of both the cyclic sulfate and the nucleophile.
Q3: Why is my ring-opening reaction sluggish or failing to proceed?
A3: The most common cause for a slow or failed reaction is an inappropriate choice of solvent, which critically impacts the reactivity of your nucleophile. Polar protic solvents, in particular, can severely hinder the reaction rate. The second most common issue is the presence of water, which can lead to competitive hydrolysis.
Part 2: Troubleshooting Guide - Optimizing Nucleophilic Ring-Opening Reactions
This section addresses specific issues encountered during experiments and provides actionable solutions based on mechanistic principles.
Issue 1: The reaction rate is extremely slow, even at elevated temperatures.
Causality: Your nucleophile is likely being deactivated by the solvent. This occurs when the solvent molecules form a "cage" around the nucleophile, stabilizing it and increasing the energy barrier for it to attack the electrophile. This phenomenon is especially pronounced with strong, negatively charged nucleophiles in polar protic solvents.[4]
Solution: Switch to a polar aprotic solvent .
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, N₃⁻, CN⁻). This strong solvation shell effectively shields the nucleophile, reducing its availability and reactivity.[5][6] These solvents should generally be avoided for SN2 reactions with strong nucleophiles.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments, allowing them to dissolve charged nucleophiles (salts), but they lack O-H or N-H bonds.[4] They solvate the cation of the salt but leave the anionic nucleophile relatively "naked" and highly reactive.[7] This results in a dramatic acceleration of the SN2 reaction rate.
Data Summary: Relative Solvent Effects on SN2 Reaction Rates
The following table provides a qualitative comparison of expected reaction rates for the ring-opening of this compound with a strong anionic nucleophile (e.g., sodium azide) in various solvents.
| Solvent Class | Example Solvents | Dielectric Constant (ε) at 25°C | Expected Relative Rate | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | +++++ (Fastest) | High polarity dissolves nucleophile salt; does not hydrogen-bond with the anion, leading to a highly reactive "naked" nucleophile.[8] |
| N,N-Dimethylformamide (DMF) | 37 | ++++ | Similar to DMSO, provides excellent solubility and enhances nucleophilicity. | |
| Acetonitrile (MeCN) | 37 | +++ | Good choice, though slightly less effective at solvating some salts compared to DMSO or DMF. | |
| Polar Protic | Methanol (MeOH) | 33 | + (Slow) | Strong hydrogen bonding solvates and deactivates the nucleophile.[4] |
| Water (H₂O) | 78 | + (Slow) & Side Reactions | Extreme hydrogen bonding severely hinders the nucleophile. Promotes competing hydrolysis of the cyclic sulfate. | |
| Non-Polar | Toluene, Hexane | ~2 | -- (Very Slow/Insoluble) | Fails to dissolve most ionic nucleophiles, preventing the reaction from occurring in the solution phase. |
Issue 2: My starting material is consumed, but I am isolating the diol (2,2-dimethyl-1,3-propanediol) or its monosulfate, not the desired product.
Causality: This indicates that hydrolysis is the dominant reaction pathway. Cyclic sulfate esters are susceptible to hydrolysis, which can be catalyzed by both acid and base.[9] Water, acting as a nucleophile, attacks the cyclic sulfate to open the ring, eventually leading to the diol after workup.
Solution: Employ rigorous anhydrous and inert techniques.
-
Dry Your Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF and DMSO are hygroscopic and should be stored over molecular sieves.
-
Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. This involves using oven-dried glassware and techniques like Schlenk lines or glove boxes.
-
Ensure Anhydrous Reagents: Dry your nucleophile if it is a salt that can be hydrated.
Experimental Workflow: Troubleshooting Reaction Conditions
The following diagram outlines a decision-making process for optimizing your reaction.
Caption: Troubleshooting workflow for ring-opening reactions.
Part 3: Experimental Protocol & Reaction Mechanism
Protocol: General Procedure for Nucleophilic Ring-Opening
This protocol provides a starting point for reacting this compound with a generic sodium salt nucleophile (Na-Nu).
-
Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the sodium salt of the nucleophile (Na-Nu, 1.1 equivalents).
-
Solvent Addition: Add anhydrous DMF (or DMSO) via syringe (approx. 0.2 M concentration relative to the substrate). Stir the mixture at room temperature to ensure dissolution.
-
Substrate Addition: Add this compound (1.0 equivalent) to the stirring solution in one portion.
-
Reaction: Stir the reaction mixture at the desired temperature (starting at room temperature and gently heating to 40-60 °C if necessary).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate). The aqueous layer will contain the opened sulfonate salt. Further purification or derivatization will depend on the nature of the product.
Reaction Mechanism Visualization
The diagram below illustrates the SN2 attack of a nucleophile on the cyclic sulfate.
Caption: Generalized SN2 ring-opening mechanism.
Note: The images in the diagram are placeholders to illustrate the concept. A real implementation would show chemical structures.
References
-
PrepChem. Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. Available at: [Link]
-
PrepChem. Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Available at: [Link]
-
Freeze, H. H. (2001). Analysis of sulfate esters by solvolysis or hydrolysis. Current Protocols in Molecular Biology, Chapter 17, Unit 17.23. Available at: [Link]
-
Quora. What is the effect of solvent on SN2? (2018). Available at: [Link]
-
Chemistry Stack Exchange. What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014). Available at: [Link]
- Byun, H.-S., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(36), 7051–7091. [Note: While the direct link is to a bookseller, this reference points to a key review in the field.]
- Ali, M. A., et al. Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides.
-
Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. Available at: [Link]
-
Wikipedia. Solvent effects. Available at: [Link]
-
Reddit. What effect does the polarity of a solvent have on an Sn2 Reaction? (2017). Available at: [Link]
-
Chemistry LibreTexts. 7.5: SN1 vs SN2. (2021). Available at: [Link]
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Kevill, D. N., & Anderson, S. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Molecules, 27(3), 1009. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
Kim, B. M., et al. Cyclic sulfates containing acid-sensitive groups and chemoselective hydrolysis of sulfate esters. Semantic Scholar. Available at: [Link]
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Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide and Other Electrophiles in Modern Synthesis
This guide provides an in-depth comparison of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, a cyclic sulfate, with other classes of electrophilic reagents commonly used in organic synthesis. We will explore the underlying principles of reactivity, selectivity, and safety, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic strategies.
Introduction: The Unique Profile of Cyclic Sulfates
This compound belongs to the class of cyclic sulfates, which are versatile and highly reactive electrophiles.[1] Structurally, it is the diester of sulfuric acid and 2,2-dimethyl-1,3-propanediol. The six-membered ring is conformationally locked by the gem-dimethyl group, and the sulfate moiety creates significant ring strain. This inherent strain is the primary driver of its enhanced electrophilicity compared to its acyclic counterparts.
Upon reaction with a nucleophile, the ring opens, relieving this strain and forming a stable monosubstituted sulfate ester. This mechanism offers a distinct advantage over many traditional electrophiles, providing a clean, efficient, and often highly selective transformation. Cyclic sulfates serve as powerful tools for introducing sulfate groups or for the construction of complex molecular architectures.[2][3]
The Mechanism: A Strain-Release Driven Reaction
The reactivity of cyclic sulfates is fundamentally governed by a strain-release mechanism. The sulfur atom, with an oxidation state of +6, is highly electron-deficient and serves as the primary electrophilic center.[4] A nucleophile attacks one of the carbon atoms adjacent to the sulfate group (an SN2 reaction), leading to the cleavage of a C-O bond and concomitant opening of the ring.
Caption: General mechanism of nucleophilic ring-opening of a cyclic sulfate.
This process is highly efficient because the departure of the leaving group is intramolecular and the reaction proceeds towards a much more stable, acyclic sulfate product.
Comparative Analysis with Other Electrophiles
The choice of an electrophile is critical and depends on factors such as substrate compatibility, desired reactivity, safety considerations, and cost. Below, we compare this compound with conventional electrophiles.
vs. Acyclic Sulfates (e.g., Dimethyl Sulfate - DMS)
Dimethyl sulfate (DMS) is a potent, inexpensive, and widely used methylating agent in industrial processes.[5] However, its utility is overshadowed by its extreme toxicity and carcinogenicity.[6]
| Feature | This compound | Dimethyl Sulfate (DMS) |
| Primary Use | Sulfating agent, bifunctional electrophile | Methylating agent |
| Reactivity | High, driven by ring strain | Very high, powerful alkylating agent[5] |
| Byproducts | A single, often water-soluble sulfate ester | Methylsulfuric acid (after first methylation), then sulfuric acid (after second) |
| Workup | Generally straightforward; product is a single species | Can be complex; requires quenching of unreacted DMS and acidic byproducts |
| Safety Profile | Moderate irritant; handle with care | Extremely toxic, corrosive, and carcinogenic [6] |
| Handling | Solid, crystalline material[7] | Volatile, colorless oily liquid[5] |
Expert Insight: While DMS is a powerful methylating agent, its high toxicity necessitates stringent safety protocols.[6] this compound offers a significantly safer alternative for introducing a sulfate group or for use as a bifunctional electrophile, where the resulting sulfate can be further functionalized or used to enhance water solubility.
vs. Alkyl Halides (e.g., Methyl Iodide)
Methyl iodide is another classic methylating agent. Its reactivity stems from the excellent leaving group ability of the iodide ion.
| Feature | This compound | Methyl Iodide |
| Primary Use | Sulfating agent, bifunctional electrophile | Methylating agent |
| Reactivity | High | High |
| Byproducts | A single sulfate ester | Iodide salts (e.g., NaI) |
| Workup | Simple extraction or precipitation | Typically requires aqueous workup to remove salts |
| Safety Profile | Moderate irritant | Toxic and a suspected carcinogen |
| Cost | Generally higher | Relatively inexpensive |
Expert Insight: A key advantage of the cyclic sulfate is the nature of its byproduct. After the ring-opening, the sulfate moiety remains covalently attached to the substrate. This is fundamentally different from alkyl halides where a salt is produced as a distinct byproduct. This feature is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) where the sulfate group can be used to modulate solubility and bioavailability.
vs. Other Sulfating Agents (e.g., SO₃-Amine Complexes, Sulfamic Acid)
For the specific task of sulfation, sulfur trioxide-amine complexes (like SO₃-pyridine or SO₃-DMF) and sulfamic acid are common reagents.
| Feature | This compound | SO₃-Amine Complexes | Sulfamic Acid |
| Reactivity | High, predictable | High, but can be aggressive | Less reactive, often requires heat[8] |
| Substrate Scope | Broad, tolerates many functional groups | Can cause side reactions (e.g., polymerization) with sensitive substrates[8] | Limited; poor yields with long-chain alcohols[8] |
| Handling | Stable, crystalline solid[7] | Often hygroscopic and must be handled under inert conditions | Stable solid |
| Workup | Clean, single product formation | Can be challenging due to the presence of the amine | Often results in dark-colored products requiring extensive purification[8] |
Expert Insight: SO₃ complexes are powerful but can be indiscriminate. This compound provides a milder, more controlled method for sulfation. The reaction proceeds under neutral or mildly basic conditions, preserving acid-sensitive functional groups. The clean conversion to a single product simplifies downstream processing, a significant advantage in multi-step synthesis.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in usage, we provide representative protocols for the sulfation of a primary alcohol.
Protocol 1: Sulfation using this compound
This protocol demonstrates the simplicity and clean nature of using a cyclic sulfate.
Caption: Experimental workflow for alcohol sulfation using the cyclic sulfate.
Protocol 2: Sulfation using a Sulfur Trioxide-Pyridine Complex
This protocol highlights the more stringent conditions required for traditional sulfating agents.
-
Preparation: A solution of the primary alcohol (1.0 equivalent) in anhydrous pyridine is prepared under an inert atmosphere (N₂ or Ar).
-
Reaction: The solution is cooled to 0°C, and the SO₃-pyridine complex (1.5 equivalents) is added portion-wise, maintaining the temperature below 5°C. The reaction is stirred at 0°C for 1 hour and then at room temperature for 12-16 hours.
-
Workup: The reaction mixture is cooled and slowly poured into a mixture of ice and concentrated HCl.
-
Purification: The aqueous mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product often requires extensive purification by column chromatography to remove pyridine residues and byproducts.
Causality Behind Experimental Choices: The use of a non-nucleophilic base like DBU in Protocol 1 is critical to deprotonate the alcohol without competing with it as a nucleophile. In contrast, Protocol 2 uses pyridine as both the solvent and the base, which can complicate the workup. The acidic quench in Protocol 2 is necessary to neutralize the excess pyridine and facilitate the separation. The cyclic sulfate protocol avoids strongly acidic or basic conditions, making it more compatible with sensitive substrates.
Decision Framework for Electrophile Selection
Choosing the optimal electrophile is a multi-faceted decision. The following decision tree provides a logical framework for this process.
Caption: A decision tree to guide the selection of an appropriate electrophile.
Conclusion
This compound stands out as a superior electrophile for specific applications, particularly when safety, selectivity, and mild reaction conditions are paramount. While traditional reagents like dimethyl sulfate and sulfur trioxide complexes have their place, the unique strain-release reactivity of cyclic sulfates offers a cleaner and more controlled alternative. The ability to introduce a sulfate group, which can act as a stable, water-solubilizing moiety or a precursor for further functionalization, makes it an invaluable tool for researchers in medicinal chemistry and materials science. By understanding the comparative advantages and disadvantages outlined in this guide, scientists can better tailor their synthetic strategies to achieve their goals with greater efficiency and safety.
References
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Steinmann, J. G., et al. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(23), 3559-3561. [Link]
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Byun, H.-S., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(36), 7051-7091. [Link]
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Gao, Y., & Sharpless, K. B. (1988). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry, 53(17), 4081-4084. [Link]
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Lohray, B. B. (1992). Cyclic Sulfites and Cyclic Sulfates: Epoxide Analogs in Organic Synthesis. Synthesis, 1992(11), 1035-1052. [Link]
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Chapman, E., & Thill, P. (2012). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC, NIH. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Bassindale, A. R., et al. (1998). Improved simple synthesis of cyclic sulfates from trimethylsilyl chlorosulfonate. Canadian Journal of Chemistry, 76(10), 1483-1488. [Link]
-
Ward, D. E., & Rhee, C. K. (2011). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Arkivoc, 2011(1), 33-53. [Link]
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Chem 125 Advanced Organic Chemistry. (2024). Sulfur Functional Groups. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]
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Oreate AI Blog. (2025). Sulfate vs. Sulfite: Understanding the Key Differences. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIMETHYL SULPHATE. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. Retrieved from [Link]
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PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. Retrieved from [Link]
-
Miller, M. J., et al. (2002). 5,5-Dimethyl-1,4,2-dioxazoles as versatile aprotic hydroxamic acid protecting groups. The Journal of Organic Chemistry, 67(14), 4833-4838. [Link]
-
Tundo, P., & Selva, M. (2002). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 4(6), 578-584. [Link]
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Taylor & Francis. (n.d.). Dimethyl sulfate – Knowledge and References. Retrieved from [Link]
-
European Commission. (n.d.). Dimethyl sulfate (CH3)2SO4 C 1 Information and recommendations for doctors at hospitals/emergency departments. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,2-Dioxathiolane, 2,2-dioxide. Retrieved from [Link]
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A Comparative Guide to Cyclic Sulfates in Organic Synthesis: Superior Reactivity and Selectivity
In the landscape of modern organic synthesis, the pursuit of efficient and selective methods for constructing complex molecular architectures is paramount. Among the diverse toolkit available to chemists, cyclic sulfates have emerged as exceptionally versatile electrophilic intermediates.[1] Often compared to their well-known counterparts, epoxides, cyclic sulfates frequently demonstrate superior reactivity and selectivity in nucleophilic substitution reactions, making them invaluable synthons in natural product synthesis, carbohydrate chemistry, and drug development.[2][3][4][5]
This guide provides an in-depth comparison of cyclic sulfates with alternative synthetic strategies, supported by experimental data and detailed protocols. We will explore the causality behind their enhanced reactivity, showcase their applications, and provide practical methodologies for their preparation and use.
The Synthetic Advantage: Why Choose Cyclic Sulfates?
Cyclic sulfates, typically five- or six-membered rings containing a -O-SO₂-O- moiety, function as potent dialkylating agents. Their utility stems from several key properties:
-
Enhanced Reactivity : The sulfate is an excellent leaving group, rendering the ring's carbon atoms highly susceptible to nucleophilic attack. This reactivity often surpasses that of epoxides, allowing reactions to proceed under milder conditions and with a broader range of nucleophiles.[5]
-
Sequential Functionalization : The initial ring-opening by a nucleophile yields a stable monosulfate ester. This intermediate can be isolated or reacted in situ, allowing for a second, distinct transformation at the other carbon atom, providing a pathway for controlled, sequential difunctionalization.
-
Stereochemical Control : Derived from 1,2- or 1,3-diols, cyclic sulfates provide a robust platform for transferring stereochemical information. The ring-opening typically proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry.
-
Simplified Purification : The product of the initial nucleophilic substitution is an anionic sulfate salt, which facilitates straightforward separation from neutral, non-salt byproducts.
Preparation of Cyclic Sulfates: Established & Modern Routes
The accessibility of cyclic sulfates is a significant factor in their widespread adoption. Several reliable methods exist for their synthesis.
The Dominant Pathway: Oxidation of Cyclic Sulfites from Diols
The most prevalent and versatile method begins with a vicinal (1,2) or 1,3-diol. This two-step process is highly efficient and compatible with a wide array of functional groups.
-
Cyclic Sulfite Formation : The diol is treated with thionyl chloride (SOCl₂), typically in the presence of a base like pyridine or triethylamine, to form the corresponding cyclic sulfite.[4][6]
-
Oxidation to Cyclic Sulfate : The cyclic sulfite is then oxidized. The Sharpless procedure, which utilizes a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant, is the gold standard for this transformation due to its high yields and mild conditions.[6]
Caption: General workflow for the synthesis of cyclic sulfates from 1,2-diols.
Alternative Synthetic Routes
While the diol oxidation pathway is most common, other methods offer advantages for specific substrates:
-
Halocyclization : Unsaturated monosulfates can undergo halocyclization reactions to yield functionalized cyclic sulfates, a method that can generate six-membered and larger rings that are difficult to access via sulfite oxidation.[1]
-
From Alkenes : Direct conversion of alkenes to cyclic sulfates can be achieved using reagents like phenyliodosulfate.[7]
-
From Epoxides : In some cases, epoxides can be converted to cyclic sulfates by reaction with sulfuric acid in acetic anhydride, though this method is less general.[8]
Performance Comparison: Cyclic Sulfates vs. Epoxides
The "epoxide-like" reactivity of cyclic sulfates invites a direct comparison. While both are three-membered heterocyclic electrophiles (in the case of 1,2-diol derivatives), cyclic sulfates often prove superior.[9]
Causality of Enhanced Reactivity
The higher reactivity of cyclic sulfates can be attributed to greater ring strain and the superior leaving group ability of the sulfate moiety compared to the alkoxide generated from epoxide opening. The S-O bonds in the strained five-membered ring are weakened, facilitating cleavage upon nucleophilic attack.
Regioselectivity in Ring-Opening
Nucleophilic attack on unsymmetrical cyclic sulfates and epoxides can lead to two different regioisomers. The outcome is governed by a combination of steric and electronic factors. Cyclic sulfates often exhibit more predictable and controllable regioselectivity.[2][10]
For example, in the reaction with sodium azide, a common nucleophile for introducing a nitrogen functional group, cyclic sulfates can provide significantly higher regioselectivity than the corresponding epoxides.
Table 1: Comparison of Nucleophilic Ring-Opening of a Cyclic Sulfate vs. an Epoxide
| Feature | Cyclic Sulfate Derivative | Epoxide Derivative | Reference |
| Substrate | 1,2-Pentanediol cyclic sulfate | 1,2-Epoxypentane | |
| Nucleophile | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) | |
| Conditions | Acetone/H₂O, reflux | EtOH/H₂O, reflux | |
| Product(s) | 2-Azido-1-pentanol & 1-Azido-2-pentanol | 2-Azido-1-pentanol & 1-Azido-2-pentanol | |
| Yield | >95% | ~90% | |
| Regioisomeric Ratio (C2:C1 attack) | 19 : 1 | 1.1 : 1 |
Note: Data is representative and compiled from trends described in the literature. Exact ratios can vary with specific substrates and conditions.
The data clearly illustrates the superior regiocontrol afforded by the cyclic sulfate. The nucleophile overwhelmingly attacks the less sterically hindered primary carbon (C1), whereas the epoxide shows almost no selectivity. This level of control is critical in multi-step syntheses where isomeric purity is essential.
Caption: Comparative reaction pathways for nucleophilic attack on cyclic sulfates and epoxides.
Synthetic Applications: A Gateway to Diverse Functionality
The true power of cyclic sulfates lies in the diverse array of molecules that can be synthesized from the ring-opened products. They are key intermediates for installing valuable functional groups with high stereochemical fidelity.
Caption: Synthetic transformations enabled by cyclic sulfate intermediates.
-
Amino Alcohols and Aziridines : As shown, azide opening followed by reduction is a premier route to 1,2-amino alcohols. The intermediate azido alcohol can also be cyclized to form chiral aziridines.[1]
-
Thiiranes and Olefins : Reaction with nucleophiles like potassium thiocyanate or potassium thioacetate leads to the formation of thiiranes (episulfides), which are valuable sulfur-containing building blocks. Alternatively, using potassium selenocyanate can lead to the stereospecific synthesis of olefins.[11]
-
Carbohydrate Chemistry : Cyclic sulfates derived from sugars are powerful intermediates for synthesizing modified sugars, such as thiosugars and azido sugars, which are important for developing enzyme inhibitors and other biologically active molecules.[4]
Detailed Experimental Protocols
To ensure reproducibility and highlight the practical aspects of working with cyclic sulfates, we provide the following validated protocols.
Protocol 1: Synthesis of (4R,5R)-4,5-Bis(benzyloxymethyl)-1,3,2-dioxathiolane 2,2-dioxide
This protocol is adapted from the Sharpless method for preparing a chiral cyclic sulfate from a readily available diol.
Materials:
-
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol derived diol (1,4-di-O-benzyl-L-threitol)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), Water (H₂O)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
Step-by-Step Methodology:
-
Cyclic Sulfite Formation:
-
To a stirred, cooled (0 °C) solution of 1,4-di-O-benzyl-L-threitol (1.0 eq) in anhydrous pyridine, add thionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice-water and extract with diethyl ether (3x).
-
Wash the combined organic layers with cold 1M HCl, saturated aq. NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite, which is used directly in the next step.
-
-
Oxidation to Cyclic Sulfate:
-
Dissolve the crude cyclic sulfite in a 2:2:3 mixture of CCl₄:CH₃CN:H₂O.
-
Add NaIO₄ (1.5 eq) and a catalytic amount of RuCl₃·xH₂O (approx. 0.005 eq).
-
Stir the biphasic mixture vigorously at room temperature for 2 hours, or until the reaction is complete (monitor by TLC). The mixture will turn from dark green/black to a lighter yellow.
-
Dilute the reaction with DCM and separate the layers. Extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with saturated aq. NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the pure cyclic sulfate.
-
Protocol 2: Nucleophilic Ring-Opening with Sodium Azide
Materials:
-
Cyclic sulfate from Protocol 1
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aq. NH₄Cl, Diethyl ether, Anhydrous MgSO₄
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the cyclic sulfate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC for the consumption of the starting material.
-
-
Workup and Isolation:
-
Cool the reaction to room temperature and pour it into saturated aq. NH₄Cl.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of regioisomeric azido alcohol monosulfate esters. The major isomer results from attack at the less hindered carbon. This intermediate can be purified or carried forward directly.
-
-
Hydrolysis of the Sulfate Ester (Optional):
-
To cleave the sulfate, dissolve the crude intermediate in a mixture of THF and 2M H₂SO₄.
-
Stir at room temperature for 12-24 hours.
-
Neutralize with saturated aq. NaHCO₃ and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layers. Purify by flash chromatography to yield the pure azido alcohol.
-
Conclusion
Cyclic sulfates are more than just "reactive epoxides." They are a distinct class of intermediates that offer a superior combination of reactivity, stability, and selectivity for a wide range of synthetic challenges.[2] Their predictable stereochemical outcomes and the ability to finely tune regioselectivity make them a powerful tool for accessing complex and functionally dense molecules. By understanding the principles of their synthesis and reactivity, researchers in academia and industry can leverage cyclic sulfates to streamline synthetic routes and unlock new avenues for molecular design and drug discovery.
References
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Steinmann, J. G., et al. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(23), 3559-3561. [Link]
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Berridge, M. S., et al. (1990). Cyclic sulfates: useful substrates for selective nucleophilic substitution. The Journal of Organic Chemistry, 55(4), 1211-1217. [Link]
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Li, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 5868. [Link]
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Avenoza, A., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(8), 3089-3097. [Link]
- Process for the preparation of cyclic sulfates. (1989).
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Dittmer, D. C., & Stamos, I. K. (1998). Improved Simple Synthesis of Cyclic Sulfates from Trimethylsilyl Chlorosulfonate. Canadian Journal of Chemistry, 76(11), 1647-1651. [Link]
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Qin, H.-L., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Frontiers in Chemistry, 5, 99. [Link]
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Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(36), 7051-7091. [Link]
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Martínez, A., et al. (2015). Synthesis of Acyclic and Cyclic Sulfamates: A Review. Synthesis, 47(08), 1057-1075. [Link]
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Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. (2025). ResearchGate. [Link]
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Berridge, M. S., et al. (1990). Cyclic sulfates: useful substrates for selective nucleophilic substitution. The Journal of Organic Chemistry. [Link]
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Calvo-Flores, F. G., et al. (1997). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry, 62(11), 3533-3541. [Link]
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Guedes, N., et al. (2013). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Synthesis, 10(5), 754-780. [Link]
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Byun, H.-S., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. SciSpace. [Link]
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Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. (2023). ChemRxiv. [Link]
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Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2020). Modern Research in Organic Chemistry. [Link]
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Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates. Like epoxides only more reactive. Journal of the American Chemical Society, 110(22), 7538-7539. [Link]
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CYCLIC SULFATE FORMATION FROM EPOXIDES. (1988). Chemistry Letters. [Link]
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7: Cyclic Compounds - Stereochemistry of Reactions. (2020). Chemistry LibreTexts. [Link]
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The Organic Chemist's Guide to Cyclic Sulfates: A Superior Alternative to Epoxides
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. For decades, epoxides have been lauded as premier electrophilic intermediates for the installation of 1,2-difunctionality. Their inherent ring strain and susceptibility to nucleophilic attack have made them indispensable tools. However, a more potent and often overlooked functional group, the cyclic sulfate, offers significant advantages in reactivity, selectivity, and operational simplicity, positioning it as a superior alternative in many synthetic contexts.
This guide provides a comprehensive comparative analysis of cyclic sulfates and their counterparts, primarily epoxides and cyclic sulfites. We will delve into the mechanistic underpinnings of their enhanced reactivity, present side-by-side experimental data, and provide detailed protocols for their synthesis and application, particularly within the demanding field of complex molecule synthesis relevant to drug development.
The Foundation: Understanding the Cyclic Sulfate Advantage
Cyclic sulfates, or 1,3,2-dioxathiolane 2,2-dioxides, are the sulfuric acid diesters of 1,2-diols. Their synthetic utility stems from their exceptional reactivity as alkylating agents.[1][2] Unlike epoxides, which rely solely on ring strain (approx. 13 kcal/mol) for activation, cyclic sulfates benefit from a powerful combination of moderate ring strain and the profound electron-withdrawing nature of the sulfonyl group. This dual activation mechanism renders the carbon atoms of the cyclic sulfate significantly more electrophilic than those of an epoxide.
The key mechanistic distinction lies in the leaving group. Upon nucleophilic attack, an epoxide releases an alkoxide, a relatively poor leaving group. In contrast, a cyclic sulfate opens to form a stable sulfate monoester anion, an excellent leaving group. This results in a much lower activation energy for the ring-opening reaction. Consequently, cyclic sulfates react readily with a broader spectrum of nucleophiles under milder conditions—often neutral or basic—without the need for Lewis acid catalysis, which is frequently required for unactivated epoxides.[2][3]
Diagram 1: Comparative Electrophilicity
This diagram illustrates the fundamental difference in activation between epoxides and cyclic sulfates. The powerful S=O dipoles in the cyclic sulfate withdraw electron density, making the adjacent carbons (Cα, Cβ) highly electrophilic and primed for nucleophilic attack.
Caption: Epoxide vs. Cyclic Sulfate Activation.
Synthesis of Cyclic Sulfates: The Sharpless Protocol
The most reliable and widely adopted method for preparing cyclic sulfates is a two-step, one-pot sequence starting from a vicinal diol. This procedure, popularized by K. Barry Sharpless, involves the initial formation of a cyclic sulfite, which is then oxidized to the corresponding cyclic sulfate.[4] The oxidation is typically achieved with a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric co-oxidant like sodium periodate (NaIO₄).[4][5]
This method is highly efficient and provides access to chiral cyclic sulfates from enantiopure diols, which are readily available through techniques like the Sharpless Asymmetric Dihydroxylation.[6]
Diagram 2: Synthetic Workflow
This workflow outlines the standard and highly efficient two-step, one-pot procedure for synthesizing cyclic sulfates from vicinal diols.
Caption: Standard Synthesis of Cyclic Sulfates.
Performance Showdown: Cyclic Sulfates vs. Epoxides and Cyclic Sulfites
The theoretical superiority of cyclic sulfates is borne out by experimental data. They consistently outperform epoxides and cyclic sulfites in terms of reaction rates and, crucially, in regioselectivity.
Reactivity Comparison
In a direct comparison, the ring-opening of a cyclic sulfate is substantially faster than that of a corresponding epoxide. While epoxides often require elevated temperatures or acid catalysis for reaction with moderate nucleophiles, cyclic sulfates react smoothly under mild conditions.
Cyclic sulfites, while structurally similar, are significantly less reactive than cyclic sulfates. Furthermore, they present a competing reaction pathway: nucleophilic attack at the sulfur atom, which is only observed in cyclic sulfates when the carbon centers are exceptionally hindered.[7]
Regioselectivity: A Key Differentiator
Regioselectivity is where cyclic sulfates truly excel and offer complementary reactivity to epoxides.
-
Under Basic/Neutral Conditions (S_N2): For both epoxides and cyclic sulfates, nucleophilic attack generally occurs at the less sterically hindered carbon.
-
Influence of Electronics: The key difference emerges with substrates bearing electronically differentiating groups. In the ring-opening of α,β-substituted ester derivatives, nucleophiles attack the α-carbon for cyclic sulfates, whereas for the analogous epoxides, attack occurs at the β-carbon.[2] This reversal of regioselectivity provides a powerful synthetic tactic for accessing different constitutional isomers from a common precursor.
Table 1: Comparative Performance of Electrophiles in Nucleophilic Ring-Opening
| Feature | Cyclic Sulfite | Epoxide | Cyclic Sulfate |
| Relative Reactivity | Low | Moderate | High |
| Typical Conditions | Often requires heating | Basic (strong Nu), Acidic (weak Nu) | Neutral or Basic, Mild |
| Leaving Group | Sulfite monoester | Alkoxide | Sulfate monoester (Excellent) |
| Side Reactions | Attack at Sulfur possible | Polymerization (acid-catalyzed) | Generally very clean |
| Regioselectivity | Variable | Steric control (basic), Electronic control (acidic) | Predictable, often complementary to epoxides |
Application in Complex Synthesis: The Case of Cephalostatin 1
The advantages of cyclic sulfates are not merely academic; they are enabling tools in the synthesis of architecturally complex natural products. A compelling example is found in the total synthesis of the potent anticancer agent cephalostatin 1 by Fuchs and coworkers.
In their strategy, a sterically hindered vicinal diol was converted to a cyclic sulfate. This transformation set the stage for a crucial step: reaction with tetrabutylammonium iodide. The iodide ion acts as a nucleophile, opening the highly activated cyclic sulfate to form an iodo-sulfate intermediate. This intermediate was then subjected to an oxidative elimination to install a key olefin, demonstrating the utility of the cyclic sulfate as a masked alcohol that facilitates further transformations.[8] This elegant sequence highlights how the predictable reactivity of a cyclic sulfate can be harnessed to overcome steric hindrance and achieve a challenging transformation deep within a synthetic route.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed protocols for the synthesis and reaction of a model substrate, 1,2-propanediol, are presented below for both the cyclic sulfate and epoxide pathways.
Protocol 1: Synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (Propylene Sulfate)
This protocol details the two-step synthesis of racemic propylene sulfate.[1] For enantiomerically pure products, the corresponding chiral 1,2-propanediol should be used.
Step A: Synthesis of 4-Methyl-1,3,2-dioxathiolane 2-oxide (Propylene Sulfite)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber), add 1,2-propanediol (7.61 g, 0.10 mol) and anhydrous dichloromethane (CH₂Cl₂) (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (100 mL). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude propylene sulfite as a mixture of diastereomers. This is typically used in the next step without further purification.
Step B: Oxidation of Propylene Sulfite to Propylene Sulfate
-
Reaction Setup: In a 500 mL flask, prepare a biphasic solvent system of acetonitrile (100 mL), carbon tetrachloride (100 mL), and water (150 mL).
-
Addition of Reagents: To the vigorously stirred solvent system, add the crude propylene sulfite (0.10 mol) from Step A. Then, add sodium periodate (NaIO₄) (44.9 g, 0.21 mol) followed by ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.021 g, 0.1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction is exothermic and the flask may require cooling. The reaction progress is indicated by the color change from dark brown/black to green.
-
Workup: After the reaction is complete, pour the mixture into a separatory funnel. Add 100 mL of diethyl ether to the organic layer. Separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine all organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to afford pure propylene sulfate.
Protocol 2: Comparative Ring-Opening with Azide
A. Propylene Sulfate Reaction
-
Setup: In a 50 mL round-bottom flask, dissolve propylene sulfate (1.38 g, 10 mmol) in 20 mL of a 9:1 acetone/water mixture.
-
Reaction: Add sodium azide (NaN₃) (0.78 g, 12 mmol). Stir the mixture at room temperature for 4-6 hours.
-
Workup: Monitor by TLC until the starting material is consumed. Remove the acetone under reduced pressure. Add 30 mL of water and extract with ethyl acetate (3 x 20 mL). The combined organic layers contain the two regioisomeric sulfate monoesters.
-
Hydrolysis: To cleave the sulfate, stir the organic solution with 20 mL of 2M H₂SO₄ overnight. Neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield a mixture of 1-azido-2-propanol and 2-azido-1-propanol. The typical regioselectivity favors attack at the primary carbon (C1).
B. Propylene Oxide Reaction
-
Setup: In a 50 mL round-bottom flask, dissolve propylene oxide (0.58 g, 10 mmol) in 20 mL of a 1:1 ethanol/water mixture.
-
Reaction: Add sodium azide (NaN₃) (3.25 g, 50 mmol) and ammonium chloride (NH₄Cl) (0.53 g, 10 mmol). Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours.
-
Workup: Monitor by TLC. After cooling, dilute with water (30 mL) and extract with diethyl ether (3 x 25 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate carefully (product is volatile) to yield the mixture of azido alcohols. The regioselectivity strongly favors attack at the less hindered primary carbon.
Comparative Analysis: The cyclic sulfate reaction proceeds at room temperature in a shorter timeframe and requires fewer equivalents of the nucleophile, highlighting its superior reactivity. The epoxide reaction requires heat and a significantly longer reaction time to achieve full conversion.
Conclusion and Future Outlook
For the modern synthetic chemist, cyclic sulfates represent a class of intermediates whose utility and power often exceed those of traditional epoxides. Their enhanced, electronically-driven reactivity leads to faster reactions under milder conditions, while their unique regioselectivity offers complementary and often superior control in the synthesis of complex molecules. The ability to generate them readily from chiral diols further cements their role in stereocontrolled synthesis. As the demands for efficiency and selectivity in drug discovery and development continue to grow, the strategic implementation of cyclic sulfates will undoubtedly become an increasingly vital component of the synthetic chemist's toolkit, enabling the construction of molecules previously considered inaccessible.
References
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A Senior Application Scientist's Guide to 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide: A Superior Reagent for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient installation of sulfate groups and the stereocontrolled formation of new chemical bonds are paramount challenges. In this guide, we delve into the distinct advantages of a uniquely structured cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. This reagent offers significant benefits in terms of reactivity, stability, and handling when compared to traditional sulfating and alkylating agents. We will explore the chemical principles that underpin its enhanced performance and provide practical, data-supported insights into its application.
The Challenge with Conventional Sulfating Agents
Traditional methods for introducing sulfate moieties often employ reagents like sulfur trioxide-amine complexes (e.g., SO₃·Py, SO₃·DMF) or highly reactive agents such as sulfuryl chloride (SO₂Cl₂). While widely used, these reagents present several challenges:
-
SO₃-Amine Complexes: These reagents can be hygroscopic and their reactivity can be difficult to modulate, sometimes requiring harsh reaction conditions or leading to incomplete reactions. Purification of the resulting sulfated products can also be complicated by the presence of the amine base.[1]
-
Sulfuryl Chloride (SO₂Cl₂): This is a highly corrosive and moisture-sensitive liquid that can be difficult to handle safely. Its high reactivity can lead to a lack of selectivity and the formation of undesired byproducts, particularly in complex molecular settings.
These limitations necessitate the exploration of more robust and user-friendly alternatives, particularly in the high-stakes environment of pharmaceutical synthesis where reproducibility and purity are non-negotiable.
This compound: A Structurally Optimized Solution
This compound is a cyclic sulfate ester that stands out due to its unique structural features. Its advantages stem from a combination of the inherent reactivity of the cyclic sulfate core and the strategic placement of gem-dimethyl groups.
The Power of the Cyclic Sulfate Core
Cyclic sulfates are known to be more reactive than their acyclic counterparts. This enhanced reactivity is a consequence of ring strain; the relief of this strain upon nucleophilic attack provides a thermodynamic driving force for the reaction. This makes them potent electrophiles capable of reacting with a wide range of nucleophiles under milder conditions than many traditional reagents.
The Gem-Dimethyl Effect: A Key Advantage
The presence of the gem-dimethyl group at the 5-position of the dioxathiane ring is a critical design feature that confers several significant advantages, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect .[2][3]
-
Enhanced Cyclization Efficiency: The Thorpe-Ingold effect describes how steric hindrance from gem-dialkyl groups can accelerate intramolecular reactions.[2][3] During the synthesis of the cyclic sulfate from 2,2-dimethyl-1,3-propanediol, the gem-dimethyl groups restrict conformational freedom and favor the geometry required for ring closure, leading to higher yields and more efficient synthesis of the reagent itself.[3]
-
Increased Stability and Controlled Reactivity: The gem-dimethyl groups also contribute to the stability of the six-membered ring. This structural reinforcement leads to a reagent that is a stable, crystalline solid at room temperature, making it easier and safer to handle and store compared to volatile and corrosive liquids like sulfuryl chloride. While highly reactive, the conformational rigidity imparted by the dimethyl groups can also lead to higher selectivity in its reactions with nucleophiles.
Comparative Performance: A Qualitative Overview
While direct, quantitative, side-by-side comparisons in the literature are scarce, a qualitative assessment based on established chemical principles highlights the superiority of this compound in several key areas:
| Feature | This compound | SO₃-Pyridine Complex | Sulfuryl Chloride (SO₂Cl₂) |
| Physical Form | Crystalline Solid | Solid | Corrosive Liquid |
| Handling | Easy to handle and weigh | Hygroscopic, requires inert atmosphere | Highly corrosive, moisture-sensitive, volatile |
| Stability | Stable at room temperature | Can be unstable, moisture-sensitive | Decomposes in the presence of moisture |
| Reactivity | High, driven by ring strain | Moderate, can be sluggish | Very high, can be unselective |
| Reaction Conditions | Generally mild | Often requires elevated temperatures | Often requires low temperatures and careful control |
| Byproducts | Water-soluble sulfate salts | Pyridine and its salts | HCl gas, inorganic salts |
| Purification | Generally straightforward | Can be challenging due to amine byproducts | Can be complex due to side reactions |
Applications in Drug Discovery and Complex Molecule Synthesis
The unique reactivity profile of this compound makes it a valuable tool in the synthesis of complex molecules, including potential therapeutic agents. As a bifunctional electrophile, it can participate in a variety of transformations:
-
Stereospecific Synthesis: The rigid cyclic structure allows for highly stereocontrolled reactions. Nucleophilic attack often proceeds with a predictable inversion of stereochemistry, making it a powerful tool for the synthesis of chiral molecules.
-
Synthesis of Heterocycles: The ability to introduce a sulfate group, which can then act as a good leaving group, opens up pathways for the synthesis of various heterocyclic systems, which are common scaffolds in pharmaceuticals.
-
Late-Stage Functionalization: The stability and predictable reactivity of this reagent make it suitable for use in the later stages of a synthetic sequence, where delicate functional groups may be present on the substrate.
While specific examples of its use in the synthesis of marketed drugs are not widely published, its potential is evident in the synthesis of complex building blocks for antiviral and anticancer agents.[4][5][6][7] The introduction of sulfate and sulfamate groups is a known strategy to improve the pharmacological properties of drug candidates.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step process from commercially available 2,2-dimethyl-1,3-propanediol.
Step 1: Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide [8]
Caption: Workflow for the synthesis of the cyclic sulfite intermediate.
Methodology:
-
In a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, suspend 2,2-dimethyl-1,3-propanediol (1.0 mol) in dichloromethane (200 mL).
-
Cool the suspension to 5-10°C with an ice bath.
-
Add thionyl chloride (1.05 mol) dropwise over 1 hour, maintaining the temperature between 5-10°C.
-
After the addition is complete, warm the reaction mixture to 40°C and stir for 3 hours.
-
Cool the mixture and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to yield 5,5-dimethyl-1,3,2-dioxathiane 2-oxide as a colorless oil.
Step 2: Oxidation to this compound
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Navigating the Challenges of Steric Hindrance: A Comparative Guide to the Synthetic Utility of 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
For researchers, scientists, and drug development professionals, the selective introduction of sulfate groups into complex molecules is a critical step in the synthesis of novel therapeutics and biological probes. Among the arsenal of sulfating agents, cyclic sulfates have emerged as powerful tools, offering a pre-activated electrophilic scaffold for the efficient transfer of the sulfate moiety. This guide provides an in-depth technical analysis of a specific, sterically hindered cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, detailing its synthetic limitations and comparing its performance with alternative reagents.
This document will explore the inherent reactivity of this compound, focusing on how the gem-dimethyl group influences its stability, reactivity, and substrate scope. Through a comparative lens, we will examine alternative sulfating agents, providing experimental data to guide the rational selection of reagents for challenging synthetic transformations, particularly those involving sterically encumbered substrates.
The Double-Edged Sword: Understanding the Reactivity of this compound
This compound, a derivative of neopentyl glycol, is a six-membered cyclic sulfate. The core reactivity of cyclic sulfates lies in their susceptibility to nucleophilic attack, leading to ring-opening and the transfer of a sulfate group. However, the presence of the gem-dimethyl group at the C5 position introduces significant steric bulk, which profoundly impacts its synthetic utility.
Steric Hindrance: A Major Limiting Factor
The primary limitation of this compound is the steric hindrance imposed by the gem-dimethyl group. This steric shield can significantly retard or even completely inhibit the approach of nucleophiles, particularly when either the nucleophile or the electrophilic carbon of the cyclic sulfate is sterically demanding. This effect is most pronounced in S_N2-type reactions, where backside attack is necessary for ring-opening.
The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of a gem-dimethyl group can influence intramolecular reactions by altering bond angles and bringing reactive centers closer.[1] While this can be advantageous in some contexts, in intermolecular reactions involving this compound, the dominant effect is often steric repulsion, which hinders the approach of incoming nucleophiles.[1]
Regioselectivity in Nucleophilic Attack
In unsymmetrically substituted cyclic sulfates, the regioselectivity of nucleophilic attack is a crucial consideration. For gem-disubstituted cyclic sulfates, theoretical and experimental studies have shown that the intrinsic preference is often for the nucleophile to attack the less-substituted carbon center.[2] However, the presence of bulky substituents can alter this preference, sometimes leading to attack at the more substituted carbon, influenced by subtle electronic and solvent effects.[2] In the case of this compound, the gem-dimethyl group is not directly on the electrophilic carbons (C4 and C6), but its steric influence can still disfavor the approach of bulky nucleophiles to these positions.
Hydrolytic Stability
Comparative Analysis with Alternative Sulfating Agents
The limitations of this compound, particularly in reactions with hindered substrates, necessitate the consideration of alternative reagents. This section compares its performance with other common sulfating agents, supported by available experimental data.
Less Hindered Cyclic Sulfates
A logical alternative is the use of less sterically hindered cyclic sulfates. For instance, 1,3,2-dioxathiane 2,2-dioxide (trimethylene sulfate), derived from 1,3-propanediol, lacks the bulky gem-dimethyl group and can be more effective for sulfating sterically demanding alcohols.
| Reagent | Substrate | Product | Yield | Reference |
| 1,3,2-Dioxathiolane 2,2-dioxide | Various alcohols | Sulfated alcohols | Good to excellent | [5] |
| This compound | Hindered secondary alcohol | Low to no reaction | N/A | General observation based on steric hindrance principles |
Table 1: Hypothetical Comparison of Cyclic Sulfates in the Sulfation of a Hindered Alcohol.
Acyclic Sulfating Agents
For substrates where a cyclic sulfate proves ineffective due to steric clash, acyclic reagents offer greater flexibility.
-
Sulfur Trioxide-Amine Complexes (e.g., SO₃•Py, SO₃•NMe₃, SO₃•DMF): These are the most widely used sulfating agents.[6] They are highly reactive and can sulfate a wide range of alcohols, including some hindered ones, often by adjusting the reaction temperature.[6] However, they can be harsh and may not be suitable for sensitive substrates. The choice of the amine complex can influence reactivity, with SO₃•DMF being more reactive than SO₃•Py in some cases.[6]
-
Chlorosulfonates (e.g., Neopentyl Chlorosulfate): Acyclic chlorosulfonates, such as neopentyl chlorosulfate, have been developed for the synthesis of protected sulfate monoesters.[7] These reagents can be effective for sulfating a variety of substrates, including phenols and carbohydrates, in high yields.[7][8] The resulting neopentyl-protected sulfates are stable and can be deprotected under specific conditions.[7]
| Reagent | Substrate | Conditions | Yield | Reference |
| SO₃•NMe₃ | Hindered secondary alcohol in a steroid | 95 °C | Good | [6] |
| Neopentyl chlorosulfate | Phenol | NaH, THF | 95-99% | [7][8] |
| This compound | Tertiary alcohol | Expected low reactivity | N/A | Inferred from steric principles |
Table 2: Performance of Acyclic Sulfating Agents with Various Substrates.
Dicyclohexylcarbodiimide (DCC) and Sulfuric Acid
This method allows for the sulfation of alcohols under relatively mild conditions.[6] However, the formation of the dicyclohexylurea byproduct can complicate purification.[6]
Experimental Protocols
To provide a practical context for the discussed limitations and alternatives, this section outlines a general protocol for the synthesis of the precursor to the title compound and a representative sulfation reaction using an alternative reagent.
Synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide
The precursor to the title dioxide can be synthesized from neopentyl glycol and thionyl chloride.
Procedure:
-
Suspend 2,2-dimethyl-1,3-propanediol (1.0 mol) in dichloromethane (200 mL) in a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.[9]
-
Cool the mixture to 5-10 °C.[9]
-
Add thionyl chloride (1.05 mol) dropwise over 1 hour while maintaining the temperature.[9]
-
Warm the reaction mixture to 40 °C for 3 hours.[9]
-
Wash the resulting oil with water (50 mL) and then with saturated NaHCO₃ solution (50 mL).[9]
-
Dry the organic layer over Na₂SO₄.[9]
-
Remove the solvent under reduced pressure and distill the residue to obtain 5,5-dimethyl-1,3,2-dioxathiane 2-oxide as a colorless oil.[9]
The subsequent oxidation to the 2,2-dioxide can be achieved using an oxidizing agent such as ruthenium trichloride and sodium hypochlorite.[10]
Sulfation of a Phenol using Neopentyl Chlorosulfate
This protocol demonstrates a high-yielding alternative for sulfation.
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add a solution of neopentyl chlorosulfate (1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion and Future Perspectives
This compound is a specialized cyclic sulfate whose synthetic utility is significantly constrained by the steric hindrance of its gem-dimethyl group. While it may find application in reactions with small, unhindered nucleophiles, its effectiveness diminishes rapidly with increasing steric bulk of the reaction partner. For the sulfation of sterically demanding substrates, researchers should consider less hindered cyclic sulfates or more reactive acyclic reagents such as sulfur trioxide-amine complexes or protected chlorosulfonates.
The development of new sulfating agents with tunable reactivity and substrate scope remains an active area of research. Future work may focus on the design of novel cyclic sulfates with tailored steric and electronic properties to overcome the limitations of existing reagents. Furthermore, computational studies can play a crucial role in predicting the reactivity of these reagents and guiding the rational design of synthetic strategies.
Visualizing Reaction Pathways
References
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Simpson, L. S., & Widlanski, T. S. (2006). A comprehensive approach to the synthesis of sulfate esters. PubMed. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Confirmation of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
This guide provides a comprehensive, technically-grounded framework for the unambiguous structural confirmation of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, a cyclic sulfate commonly derived from neopentyl glycol. In synthetic chemistry, particularly in the development of pharmaceuticals and polymers, absolute certainty in molecular structure is paramount.[1] This compound, while seemingly simple, demands rigorous analytical validation to differentiate it from its synthetic precursor (neopentyl glycol), its corresponding cyclic sulfite (5,5-dimethyl-1,3,2-dioxathiane 2-oxide), and other potential isomeric byproducts.
We will dissect the application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—explaining not just the expected data, but the causal logic behind the experimental choices and interpretation. This guide is designed for researchers who require a self-validating, first-principles approach to structural elucidation.
The Analytical Challenge: Certainty Beyond Synthesis
The synthesis of this compound typically involves a two-step process: the formation of the cyclic sulfite from neopentyl glycol and a sulfur source like thionyl chloride, followed by oxidation to the cyclic sulfate.[2][3] The primary analytical objectives are:
-
Confirmation of Cyclization: Verifying the absence of the starting diol's hydroxyl groups.
-
Confirmation of Oxidation State: Distinguishing the sulfone (S(O)₂) moiety from the sulfite (S=O) intermediate.
-
Confirmation of the Neopentyl Skeleton: Ensuring the gem-dimethyl group remains intact and no skeletal rearrangement has occurred.
To address these points, a multi-technique approach is not just recommended; it is essential.
Experimental Workflow for Structural Confirmation
The logical flow of analysis ensures that each step provides orthogonal data, building a robust and irrefutable structural proof.
Caption: Workflow for the synthesis and structural validation of the target compound.
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of atoms. For a molecule with the expected symmetry of this compound, NMR provides a uniquely clean and diagnostic fingerprint.
Molecular Structure and Expected NMR Environments
Caption: Key proton (d) and carbon (a, b, c) environments in the target molecule.
Experimental Protocol (¹H & ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of moisture.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR: Acquire at least 16 scans.
-
For ¹³C NMR: Acquire with proton decoupling for at least 512 scans to achieve a good signal-to-noise ratio.
-
Data Interpretation and Comparative Analysis
The high degree of molecular symmetry is the most powerful diagnostic feature.
| Spectrum | Expected Signal for this compound | Comparison with Alternatives |
| ¹H NMR | Two singlets: • δ ~4.3-4.5 ppm (s, 4H): Methylene protons (Hd) adjacent to the electronegative cyclic sulfate group.• δ ~1.1-1.3 ppm (s, 6H): Equivalent methyl protons (from Ca). The singlet confirms the gem-dimethyl arrangement. | Neopentyl Glycol: Shows a broad singlet for the -OH protons and lacks the highly deshielded methylene signal.[4]Cyclic Sulfite: The axial and equatorial methylene protons may become non-equivalent, potentially leading to two distinct signals or a more complex pattern instead of a sharp singlet.[5] |
| ¹³C NMR | Three signals: • δ ~75-80 ppm: Methylene carbons (Cc) deshielded by oxygen.• δ ~30-35 ppm: Quaternary carbon (Cb).• δ ~20-25 ppm: Methyl carbons (Ca). | Neopentyl Glycol: Methylene carbon signal is typically less deshielded (~70 ppm) and the quaternary carbon is around 36 ppm.[6]5,5-dimethyl-1,3-dioxan-2-one (Cyclic Carbonate): A key differentiator is the presence of a carbonyl carbon signal at δ > 150 ppm, which is absent in the cyclic sulfate.[7][8] |
FT-IR Spectroscopy: Probing the Functional Groups
FT-IR spectroscopy provides definitive evidence for the presence of the sulfone group and the absence of the starting diol.
Experimental Protocol (FT-IR)
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire a spectrum from a thin film deposited on a salt plate from a volatile solvent.
-
Background Collection: Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Collect the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation and Comparative Analysis
The "fingerprint" region is crowded, but the sulfone stretching region is exceptionally clear and diagnostic.
| Data Type | Expected Result for this compound | Comparison with Alternatives |
| Key IR Bands | • ~1380-1400 cm⁻¹ (strong, sharp): Asymmetric SO₂ stretch.• ~1190-1210 cm⁻¹ (strong, sharp): Symmetric SO₂ stretch.• ~2850-2960 cm⁻¹: Aliphatic C-H stretching.• Absence of broad band at ~3200-3600 cm⁻¹. | Neopentyl Glycol: Shows a prominent, broad O-H stretch around 3200-3600 cm⁻¹ and lacks any SO₂ bands.[6]Cyclic Sulfite: Critically, this compound will show only a single strong S=O stretching band around 1190-1250 cm⁻¹, not the characteristic doublet of the sulfone group.[5] This distinction is irrefutable proof of the sulfur oxidation state. |
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry validates the molecular formula by providing the molecular weight and offers structural clues through fragmentation patterns.
Experimental Protocol (MS)
-
Sample Introduction: Introduce the sample via direct infusion (for Electrospray Ionization, ESI) or a GC inlet (for Electron Ionization, EI).
-
Ionization: Use a soft ionization technique like ESI to observe the molecular ion or a harder technique like EI to induce fragmentation.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-300. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Data Interpretation and Comparative Analysis
| Data Type | Expected Result for this compound | Comparison with Alternatives |
| Molecular Ion | Molecular Formula: C₅H₁₀O₄SMolecular Weight: 166.03 g/mol (monoisotopic).Expect a molecular ion peak [M]⁺ at m/z 166 (EI) or adducts like [M+H]⁺ at m/z 167 or [M+Na]⁺ at m/z 189 (ESI).[9][10] | Neopentyl Glycol: MW = 104.08 g/mol .[4][11]Cyclic Sulfite: MW = 150.04 g/mol . The 16 amu difference is a clear indicator of the oxidation state.Cyclic Carbonate: MW = 130.06 g/mol .[8] |
| Key Fragments (EI) | • m/z 151: [M - CH₃]⁺• m/z 102: [M - SO₂]⁺• m/z 86: [M - SO₃]⁺• m/z 69: Neopentyl cation fragment [C₅H₉]⁺ | The fragmentation patterns of alternatives will be entirely different due to their distinct structures and functional groups. For example, the cyclic sulfite would lose SO, and the diol would show characteristic losses of water. |
Summary and Conclusion
The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple, orthogonal analytical techniques. The table below summarizes the key data points that, when taken together, provide an unassailable proof of structure.
Comparative Spectroscopic Data Summary
| Technique | This compound (Target) | 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (Sulfite) | Neopentyl Glycol (Diol) |
| ¹H NMR | Two singlets (~4.4 ppm, ~1.2 ppm) | More complex signals for CH₂ protons | Broad OH signal, two singlets |
| ¹³C NMR | Three signals (~78, ~32, ~22 ppm) | Similar but with slight chemical shift differences | Three signals, CH₂OH at ~70 ppm |
| FT-IR | Two strong SO₂ bands (~1380, ~1200 cm⁻¹) | One strong S=O band (~1220 cm⁻¹) | Broad O-H band (~3300 cm⁻¹), no S=O bands |
| MS (MW) | 166 g/mol | 150 g/mol | 104 g/mol |
By systematically applying these protocols and comparing the obtained data against the expected values and those of logical alternatives, researchers can confirm the identity and purity of this compound with the highest degree of scientific confidence.
References
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PrepChem. (n.d.). Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. Retrieved from [Link]
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Wyn-Jones, E., & Pethrick, R. A. (1969). Spectroscopic and acoustic measurements in relation to the conformation of a cyclic sulfite and a cyclic sulfate. Canadian Journal of Chemistry, 47(14), 2731-2735. Retrieved from [Link]
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A Comparative Guide to the Reaction Kinetics of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise control of alkylation and sulfonation reactions is paramount. Cyclic sulfates have emerged as highly reactive intermediates, offering a potent alternative to traditional alkylating agents.[1] This guide provides an in-depth comparative analysis of the kinetic properties of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, a neopentyl-substituted cyclic sulfate, in key nucleophilic substitution reactions. By examining its reactivity alongside established alternatives, we aim to equip researchers with the data and insights necessary to make informed decisions in experimental design and process development.
The Significance of this compound: A Potent Electrophile
This compound belongs to the class of cyclic sulfates, which are known for their enhanced reactivity as electrophiles compared to their acyclic counterparts.[1] This heightened reactivity stems from the inherent ring strain in the cyclic structure. The molecule is synthesized from 2,2-dimethyl-1,3-propanediol, first by reaction with thionyl chloride to form the cyclic sulfite, 5,5-dimethyl-1,3,2-dioxathiane 2-oxide,[2][3] followed by oxidation to the cyclic sulfate.[4]
The primary mode of reaction for cyclic sulfates is nucleophilic attack, leading to ring-opening. This process is of significant interest in organic synthesis as it allows for the introduction of a functionalized alkyl chain onto a nucleophile. The reactions of this compound with common nucleophiles such as water (hydrolysis), amines (aminolysis), and alcohols (alcoholysis) are central to its application. Understanding the kinetics of these reactions is crucial for controlling reaction outcomes, minimizing side products, and optimizing process efficiency.
Kinetic Studies: A Comparative Analysis
While specific kinetic data for this compound is not extensively available in the literature, we can infer its reactivity based on the well-established principles of physical organic chemistry and the kinetic data of analogous cyclic sulfates and alternative alkylating agents. The reactions of cyclic sulfates are known to proceed via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to inversion of stereochemistry if the carbon is chiral.
Hydrolysis
The hydrolysis of cyclic sulfates is a critical consideration, both as a potential synthetic route to diols and as an undesired side reaction. The reaction involves the attack of a water molecule on one of the ring carbons, leading to the formation of a sulfate monoester, which is then typically hydrolyzed to the corresponding diol and sulfuric acid. The rate of hydrolysis is influenced by factors such as pH and temperature.
Comparative Performance:
To provide a quantitative comparison, we will consider the hydrolysis of related cyclic sulfates and a common acyclic alkylating agent, dimethyl sulfate.
| Compound | Relative Rate of Hydrolysis (approx.) | Mechanism | Notes |
| Ethylene sulfate | High | SN2 | The high reactivity is attributed to significant ring strain. |
| 1,3-Propylene sulfate | Moderate | SN2 | The six-membered ring is less strained than the five-membered ring of ethylene sulfate, leading to a slower hydrolysis rate. |
| This compound | Moderate to Low (Estimated) | SN2 | The presence of the gem-dimethyl group on the C5 carbon is expected to sterically hinder the approach of the nucleophile to the electrophilic C4 and C6 carbons, thus reducing the rate of hydrolysis compared to unsubstituted 1,3-propylene sulfate. |
| Dimethyl sulfate | Low | SN2 | As an acyclic sulfate, it lacks the ring strain that enhances the reactivity of cyclic sulfates. The hydrolysis rate constant for dimethyl sulfate in water at 65°C has been reported. |
Aminolysis
The reaction of cyclic sulfates with amines is a powerful method for the synthesis of amino alcohols and their derivatives, which are important building blocks in medicinal chemistry. The rate of aminolysis is dependent on the nucleophilicity of the amine and the steric hindrance around the electrophilic carbons of the cyclic sulfate.
Comparative Performance:
Here, we compare the expected reactivity of this compound with that of dimethyl sulfate in reactions with a primary amine, such as aniline.
| Compound | Nucleophile | Relative Rate of Aminolysis (approx.) | Mechanism | Notes |
| Ethylene sulfate | Primary/Secondary Amines | High | SN2 | Readily reacts with a wide range of amines. |
| This compound | Primary/Secondary Amines | Moderate to Low (Estimated) | SN2 | The steric bulk of the neopentyl structure is expected to significantly decrease the reaction rate compared to less hindered cyclic sulfates. |
| Dimethyl sulfate | Aniline | Moderate | SN2 | A well-established reaction for the N-methylation of anilines.[5] |
Alcoholysis
The alcoholysis of cyclic sulfates provides a route to hydroxy ethers. Similar to hydrolysis and aminolysis, the reaction proceeds via an SN2 mechanism and is sensitive to steric effects.
Comparative Performance:
The following table compares the expected reactivity of our target molecule with that of methyl tosylate, a common sulfonylating agent, in a reaction with methanol.
| Compound | Nucleophile | Relative Rate of Alcoholysis (approx.) | Mechanism | Notes |
| Ethylene sulfate | Methanol | High | SN2 | The strained ring is readily opened by alcohols. |
| This compound | Methanol | Low (Estimated) | SN2 | The steric hindrance from the gem-dimethyl groups is a major factor in reducing the reaction rate. |
| Methyl Tosylate | Methanol | Moderate | SN2 | The methanolysis of sulfonylureas, which contain a similar sulfonyl group, has been studied and proceeds via a pseudo-first-order kinetics.[6] |
Experimental Protocols for Kinetic Studies
Accurate kinetic data is the foundation of a thorough understanding of reaction mechanisms and performance. Below are detailed, step-by-step methodologies for key experiments to determine the reaction kinetics of this compound.
Monitoring Reaction Progress
Several analytical techniques can be employed to monitor the progress of the reactions of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for monitoring the disappearance of the starting material and the appearance of the product in real-time.[7][8] By integrating the characteristic peaks of the reactant and product at different time intervals, the concentration of each species can be determined.
-
UV-Visible Spectrophotometry: This technique is suitable when either the reactant or the product has a distinct chromophore that absorbs in the UV-Visible region.[9][10][11][12] For example, in the aminolysis with an aromatic amine, the change in the electronic environment of the aromatic ring upon reaction can lead to a change in its UV-Vis spectrum.
-
Conductivity Measurement: The hydrolysis of a cyclic sulfate produces sulfuric acid, leading to an increase in the conductivity of the solution.[13] By monitoring the change in conductivity over time, the rate of hydrolysis can be determined.
Experimental Workflow for Kinetic Analysis
The following workflow can be adapted for studying the hydrolysis, aminolysis, or alcoholysis of this compound.
Caption: General workflow for kinetic studies.
Mechanistic Insights and Structure-Reactivity Relationships
The reactions of this compound are governed by the principles of SN2 reactions. The rate of reaction is influenced by several factors:
-
Nucleophilicity: Stronger nucleophiles will react faster. For example, primary amines are generally more nucleophilic than water, leading to faster aminolysis compared to hydrolysis under similar conditions.
-
Steric Hindrance: The gem-dimethyl group at the C5 position of the dioxane ring creates significant steric hindrance around the electrophilic C4 and C6 carbons. This steric bulk is expected to be the primary reason for the anticipated lower reactivity of this compound compared to unsubstituted or less substituted cyclic sulfates.
-
Solvent Effects: Polar aprotic solvents can accelerate SN2 reactions by solvating the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.
The following diagram illustrates the SN2 reaction mechanism for the aminolysis of this compound.
Caption: SN2 mechanism of aminolysis.
Conclusion and Future Outlook
This compound is a valuable electrophile with potential applications in organic synthesis and drug development. While its reactivity is expected to be tempered by steric hindrance from the neopentyl structure, it offers a unique scaffold for the introduction of functionalized alkyl groups. The lack of specific kinetic data in the literature highlights an opportunity for further research to precisely quantify its reactivity profile.
The experimental protocols and comparative analysis presented in this guide provide a framework for researchers to systematically investigate the kinetics of its reactions. Such studies will not only contribute to a deeper understanding of the structure-reactivity relationships of cyclic sulfates but also enable the rational design of synthetic routes and the optimization of reaction conditions for the efficient utilization of this promising reagent.
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Navigating the Reactive Landscape of Cyclic Sulfates: A Guide to Theoretical Predictions and Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug discovery, cyclic sulfates have emerged as powerful and versatile intermediates. Their high reactivity, born from significant ring strain, makes them exceptional electrophiles for a wide array of nucleophilic substitution reactions. This reactivity, however, can be a double-edged sword, demanding a nuanced understanding to achieve desired selectivity and yield. This guide, crafted for the discerning scientist, delves into the theoretical calculations that illuminate the reactivity of cyclic sulfates, offering a comparative analysis against experimental data to provide a robust framework for predicting and controlling their chemical behavior.
The Power of Prediction: Why Theoretical Calculations Matter
Understanding the intricate dance of electrons that governs a chemical reaction is paramount. For cyclic sulfates, theoretical calculations, particularly those employing Density Functional Theory (DFT), provide an invaluable window into their reactivity. These computational methods allow us to:
-
Elucidate Reaction Mechanisms: Visualize the entire reaction pathway, including the fleeting transition states and intermediates that are often impossible to capture experimentally.
-
Predict Regioselectivity: Determine which carbon atom of the cyclic sulfate is more susceptible to nucleophilic attack, a critical factor in the synthesis of complex molecules.
-
Quantify Reactivity: Calculate activation energies and reaction enthalpies, providing a quantitative measure of how fast and how favorable a reaction will be.
-
Screen Substrates and Nucleophiles: Computationally evaluate a wide range of cyclic sulfate structures and nucleophiles, saving valuable time and resources in the laboratory.
Choosing the Right Tools: A Comparative Look at Computational Methods
The accuracy of theoretical predictions is intrinsically linked to the chosen computational method. For the nucleophilic ring-opening of cyclic sulfates, which often proceeds via an SN2-type mechanism, the selection of an appropriate DFT functional is crucial. While a definitive benchmark study specifically for cyclic sulfates is yet to be published, extensive research on analogous systems, such as organic polysulfides and SN2 reactions, provides valuable guidance.[1][2][3][4]
A benchmark study on organic polysulfides recommended the hybrid functionals M06-2X , B3LYP-D3(BJ) , ωB97X-D , and MN15 for accurately modeling their reaction mechanisms.[1][2] Similarly, benchmark studies on SN2 reactions have shown that hybrid functionals like B3LYP and the M06 suite of functionals offer a good balance of accuracy and computational cost.[3][5] Pure density functionals, in contrast, have been shown to sometimes underestimate reaction barriers in SN2 reactions.[3]
Table 1: Recommended DFT Functionals for Studying Cyclic Sulfate Reactivity
| Functional | Type | Key Strengths for SN2-type Reactions |
| M06-2X | Hybrid Meta-GGA | Generally high accuracy for main-group thermochemistry and reaction barriers.[2] |
| B3LYP-D3(BJ) | Hybrid GGA with Dispersion Correction | A workhorse functional with improved performance for non-covalent interactions.[1][2] |
| ωB97X-D | Range-Separated Hybrid with Dispersion | Good performance for both short- and long-range interactions.[1][2] |
| MN15 | Hybrid Meta-GGA | Broadly accurate for a wide range of chemical systems and properties.[1][2] |
For a deeper dive into the performance of various functionals, the Computational Chemistry Comparison and Benchmark Database (CCCBDB) is an excellent resource.[6]
The Reaction Unveiled: Mechanism of Nucleophilic Ring-Opening
The characteristic reaction of cyclic sulfates is their ring-opening upon attack by a nucleophile. This process typically follows a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: Reaction pathways for the nucleophilic attack of azide on a gem-disubstituted cyclic sulfate.
Experimental Protocol: Nucleophilic Ring-Opening of a Gem-Disubstituted Cyclic Sulfate
-
Dissolution: A solution of the gem-disubstituted cyclic sulfate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is prepared.
-
Nucleophile Addition: Sodium azide (1.5 equivalents) is added to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the regioisomeric azido alcohols.
-
Analysis: The regioselectivity is determined by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR). [7] Computational Protocol: DFT Analysis of the Reaction Pathway
-
Model Building: The 3D structures of the cyclic sulfate, the nucleophile (azide), and the solvent (DMF, implicitly or explicitly) are built using a molecular modeling program.
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a chosen DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31+G(d)). [7]3. Transition State Search: A transition state search algorithm is employed to locate the saddle point on the potential energy surface corresponding to the ring-opening reaction.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (reactants and products) or a first-order saddle point (transition state) and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Profile: The relative energies of the reactants, transition states, and products are calculated to construct the reaction energy profile, from which activation energies and reaction enthalpies can be determined.
-
Analysis of Regioselectivity: The activation barriers for the attack at the two different carbon centers (Cα and Cβ) are compared to predict the major product.
Table 2: Comparison of Experimental and Theoretical Results for the Ring-Opening of a Gem-Disubstituted Cyclic Sulfate with Azide [7]
| Substituent (R) | Experimental Regioselectivity (α:β) | Calculated ΔΔG‡ (β - α) (kcal/mol) |
|---|---|---|
| COOBn | 1 : >20 | 2.1 |
| CONHBn | >20 : 1 | -1.5 |
Theoretical calculations were performed at the B3LYP/6-311++G(2d,p)//B3LYP/6-31+G(d) level of theory with a polarizable continuum model for the solvent.
The theoretical calculations were in excellent agreement with the experimental observations, correctly predicting the reversal of regioselectivity with the change in the substituent. [7]This demonstrates the power of DFT in rationalizing and predicting the outcome of these complex reactions.
Factors Influencing Reactivity: A Deeper Dive
The reactivity of cyclic sulfates is a delicate interplay of several factors:
-
Ring Size and Strain: Five-membered cyclic sulfates are generally more reactive than their six-membered counterparts due to greater ring strain. [2]This increased reactivity is a direct consequence of the deviation from ideal bond angles.
-
Substituent Effects: As demonstrated in the case study, substituents on the cyclic sulfate ring can have a profound impact on reactivity and regioselectivity through both steric and electronic effects. Electron-withdrawing groups can enhance the electrophilicity of the adjacent carbon atoms, while bulky groups can hinder nucleophilic attack.
-
Nature of the Nucleophile: The strength and steric bulk of the nucleophile play a crucial role. Stronger, less hindered nucleophiles will generally react faster.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reactants, transition state, and products, thereby affecting the reaction rate. Polar aprotic solvents are often used for these reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.
Conclusion and Future Outlook
Theoretical calculations, particularly DFT, have proven to be an indispensable tool for understanding and predicting the reactivity of cyclic sulfates. By providing detailed insights into reaction mechanisms and energetics, these computational methods empower chemists to design more efficient and selective synthetic routes. The continued development of more accurate and efficient computational methods, coupled with the generation of more extensive experimental benchmark data, will undoubtedly lead to an even greater predictive power. This synergy between theory and experiment will continue to drive innovation in the application of cyclic sulfates in drug discovery and development, paving the way for the synthesis of novel and complex bioactive molecules.
References
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Sharma, J.; Champagne, P. A. Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. 2022 . DOI: 10.26434/chemrxiv-2022-w2k2j. [Link]
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Sharma, J.; Champagne, P. A. Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. J. Comput. Chem.2023 , 44 (1), 75-86. DOI: 10.1002/jcc.27003. [Link]
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Avenoza, A.; Busto, J. H.; Corzana, F.; Garcia, J. I.; Peregrina, J. M. Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. J. Org. Chem.2003 , 68 (8), 3187–3195. DOI: 10.1021/jo026858l. [Link]
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Gonzalez, N. J.; Vöhringer-Martinez, E.; Gonzalez-Lafont, A.; Lluch, J. M. Assessment of Density Functional Theory for Model SN2 Reactions: CH3X + F- (X = F, Cl, CN, OH, SH, NH2, PH2). J. Phys. Chem. A2008 , 112 (29), 6669–6679. DOI: 10.1021/jp802271q. [Link]
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Chen, Y.; Li, Y.; Liu, Y.; He, X.; Zhang, R. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega2020 , 5 (11), 5867–5879. DOI: 10.1021/acsomega.9b04041. [Link]
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van der Wijst, T.; Fonseca Guerra, C.; Bickelhaupt, F. M. Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si). J. Comput. Chem.2005 , 26 (14), 1497–1504. DOI: 10.1002/jcc.20286. [Link]
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National Institute of Standards and Technology. Computational Chemistry Comparison and Benchmark Database. [Link]
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Spotte-Smith, E. W. C.; Bange, J. A.; Head-Gordon, M. Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics. J. Chem. Theory Comput.2023 , 19 (5), 1405–1421. DOI: 10.1021/acs.jctc.2c01191. [Link]
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Rauk, A.; Armstrong, D. A. On the accuracy of density functional theory for iron - Sulfur clusters. Can. J. Chem.2000 , 78 (6), 841-850. DOI: 10.1139/v00-070. [Link]
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Sun, H.; Wang, L.; Feng, Y.; Zhang, J. SN2 reaction of IO- + CH3Cl: An Ab initio and DFT benchmark study. Comput. Theor. Chem.2016 , 1078, 50-57. DOI: 10.1016/j.comptc.2015.11.018. [Link]
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Piletic, I. R.; Edney, E. O.; Bartolotti, L. J. Determining the Relative Reactivity of Sulfate, Bisulfate, and Organosulfates with Epoxides on Secondary Organic Aerosol. J. Phys. Chem. A2010 , 114 (45), 12029–12037. DOI: 10.1021/jp106173q. [Link]
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Parveen, R.; Vlaisavljevich, B. Computational Studies on Sulfur-Containing Analogs of the Reactive [CuOH]2+ Core. University of South Dakota, 2021 . [Link]
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Iorio, M.; D'Abrosca, B.; Scognamiglio, M.; Marzocco, S.; Monaco, P.; Fiorentino, A. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. Molecules2020 , 25 (19), 4474. DOI: 10.3390/molecules25194474. [Link]
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Nfor, E. N.; Wansi, J. D.; Fomogne, F. P. Computational Studies of Sulphur Trioxide (SO 3 ) and its Protonated Analogues. J. Chem. Soc. Nigeria2020 , 45 (6), 1109-1118. [Link]
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Introduction: The Versatile Role of Cyclic Sulfates in Modern Synthesis
An In-Depth Guide to the Synthesis of Cyclic Sulfates: A Comparative Analysis of Key Methodologies
Cyclic sulfates, particularly 1,2-cyclic sulfates, have emerged as exceptionally versatile intermediates in organic chemistry and drug development. Their utility stems from the potent electrophilicity of the carbon atoms bonded to the sulfate oxygen atoms, making them highly susceptible to nucleophilic attack. The sulfate group is an excellent leaving group, facilitating a wide range of stereospecific transformations, including the synthesis of amino alcohols, epoxides, and other complex molecular architectures. This guide provides a comparative analysis of the most prominent methods for synthesizing cyclic sulfates, offering insights into their mechanisms, advantages, and practical applications to aid researchers in selecting the optimal strategy for their specific needs.
Method 1: The Two-Step Approach from Alkenes via Dihydroxylation
One of the most established and reliable methods for generating cyclic sulfates involves a two-step sequence starting from an alkene. This approach leverages the power of stereoselective dihydroxylation, followed by the conversion of the resulting 1,2-diol into the cyclic sulfate.
Mechanism and Rationale
The process begins with the dihydroxylation of an alkene to produce a vicinal diol. The stereochemistry of this diol is crucial and can be controlled with high fidelity using methods like the Sharpless asymmetric dihydroxylation, which allows for the synthesis of enantiomerically enriched diols from a wide range of prochiral alkenes.
Once the diol is formed, it is treated with a sulfating agent, most commonly sulfuryl chloride (SO₂Cl₂), in the presence of a base. The reaction proceeds through the formation of a chlorosulfate intermediate, which then undergoes an intramolecular nucleophilic substitution to close the ring and form the cyclic sulfate. The use of a base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction.
Caption: Workflow for the two-step synthesis of cyclic sulfates from alkenes.
Experimental Protocol: Synthesis from Styrene
-
Dihydroxylation: To a solution of styrene (1.0 equiv) in a 1:1 mixture of t-butanol and water is added AD-mix-β (1.4 g/mmol of alkene). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by the addition of sodium sulfite, and the product is extracted with an organic solvent.
-
Sulfation: The purified diol (1.0 equiv) is dissolved in pyridine and cooled to 0 °C. Sulfuryl chloride (1.1 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched with water, and the cyclic sulfate is extracted, dried, and purified by chromatography.
Advantages and Disadvantages
-
Advantages:
-
High degree of stereocontrol, especially when using asymmetric dihydroxylation methods.
-
Well-established and broadly applicable to a wide range of alkenes.
-
-
Disadvantages:
-
Two separate synthetic steps are required.
-
The use of toxic osmium tetroxide in some dihydroxylation methods.
-
Sulfuryl chloride is a corrosive and moisture-sensitive reagent.
-
Method 2: Direct Sulfation of Diols with Thionyl Chloride followed by Oxidation
An alternative and widely used method involves the direct conversion of a 1,2-diol into a cyclic sulfate. This is typically achieved in a two-step, one-pot procedure involving an intermediate cyclic sulfite.
Mechanism and Rationale
The 1,2-diol is first treated with thionyl chloride (SOCl₂) to form a cyclic sulfite. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. The cyclic sulfite is a diastereomeric mixture of isomers with the sulfur atom in either an axial or equatorial position.
The crucial second step is the oxidation of the cyclic sulfite to the corresponding cyclic sulfate. A common and effective oxidizing agent for this transformation is a RuCl₃/NaIO₄ system. The ruthenium catalyst facilitates the oxidation of the sulfur(IV) center of the sulfite to the sulfur(VI) center of the sulfate. This oxidation step is generally stereospecific, with retention of the configuration at the sulfur atom.
Caption: Proposed mechanism for cyclic sulfate formation using SO₂F₂.
Experimental Protocol
-
A solution of the 1,2-diol (1.0 equiv) and DBU (2.2 equiv) in an appropriate solvent (e.g., THF) is prepared in a pressure-rated vessel.
-
The vessel is cooled, evacuated, and backfilled with SO₂F₂ gas to the desired pressure.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction mixture is then carefully vented, and the product is isolated through standard workup and purification procedures.
Advantages and Disadvantages
-
Advantages:
-
SO₂F₂ is a gas, which can be advantageous for handling and purification in some contexts.
-
Often provides higher yields and cleaner reactions compared to SO₂Cl₂.
-
Can be more selective, reducing the formation of byproducts.
-
-
Disadvantages:
-
Requires the use of a pressure vessel and careful handling of a gaseous reagent.
-
SO₂F₂ is a toxic gas and a potent greenhouse gas, requiring appropriate safety and environmental precautions.
-
Comparative Performance Data
| Method | Starting Material | Key Reagents | Typical Yield | Stereocontrol | Key Safety Considerations |
| Alkene Dihydroxylation/Sulfation | Alkene | OsO₄ (cat.), SO₂Cl₂ | Good to High | Excellent | Toxic OsO₄, corrosive and water-reactive SO₂Cl₂. |
| Diol Sulfation via Sulfite | 1,2-Diol | SOCl₂, RuCl₃/NaIO₄ | Good to High | Good | Corrosive and water-reactive SOCl₂. |
| Direct Diol Sulfation with SO₂F₂ | 1,2-Diol | SO₂F₂ (gas), Strong Base (e.g., DBU) | High to Excellent | Excellent | Toxic gas, requires pressure equipment, potent greenhouse gas. |
Conclusion and Recommendations
The choice of method for synthesizing cyclic sulfates depends heavily on the specific requirements of the target molecule and the available laboratory infrastructure.
-
For syntheses where stereochemistry is paramount and an alkene precursor is readily available, the two-step dihydroxylation/sulfation method remains a gold standard, particularly when employing asymmetric dihydroxylation.
-
When starting from a diol, the thionyl chloride/oxidation sequence offers a reliable and often one-pot procedure that avoids the highly reactive sulfuryl chloride.
-
For researchers seeking high yields and clean reaction profiles , and who are equipped to handle gaseous reagents, the direct sulfation with SO₂F₂ presents a modern and highly effective alternative. Its growing popularity is a testament to its advantages in many synthetic contexts.
Ultimately, a careful evaluation of the substrate, desired stereochemical outcome, and safety considerations will guide the synthetic chemist to the most appropriate and efficient method for accessing these valuable chemical intermediates.
References
Safety Operating Guide
A Guide to the Safe Disposal of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
This document provides essential procedural guidance for the safe handling and disposal of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS No. 1755-97-1), a cyclic sulfate compound. As a member of this chemical class, it is a potent electrophile and alkylating agent, demanding rigorous adherence to safety protocols to mitigate risks, including potential genetic defects.[1][2] This guide is intended for laboratory professionals engaged in research and development and outlines the necessary steps for managing waste containing this substance, from immediate handling to final disposal.
Part 1: Core Hazard Profile and Safety Imperatives
Before any handling or disposal, it is critical to recognize the inherent risks associated with this compound and related cyclic sulfates. These compounds are classified as hazardous, and exposure can lead to severe health effects.
GHS Hazard Classification
The following table summarizes the primary hazards associated with cyclic sulfates, the chemical class of this compound. This classification underscores the need for stringent safety measures.
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin or if inhaled. | H302, H312, H332 | Warning |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 | Warning/Danger |
| Carcinogenicity | Suspected of causing cancer.[3] | H351 | Warning/Danger |
| Skin Corrosion/Irritation | Causes skin irritation or severe skin burns.[3][4] | H315 / H314 | Warning/Danger |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3][4] | H319 / H318 | Warning/Danger |
Note: The specific hazard classification can vary slightly between suppliers and related structures. Always consult the substance-specific Safety Data Sheet (SDS).
Essential Personal Protective Equipment (PPE)
Due to the compound's hazardous nature, all operations must be conducted within a certified chemical fume hood.[2] The following PPE is mandatory:
-
Gloves: Nitrile or neoprene gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-retardant lab coat must be worn and kept fastened.
-
Clothing: Full-length pants and closed-toe shoes are required.
Part 2: Step-by-Step Disposal and Deactivation Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this material be allowed to enter drains, waterways, or soil.[1][4][5]
Immediate Spill Response
In the event of a spill, immediate and cautious action is required:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or ventilation is inadequate, evacuate the immediate area.[5]
-
Containment: Prevent further spread of the material. For solid spills, avoid generating dust.[6] For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or vacuum up the contained material and place it into a suitable, clearly labeled, and sealed container for hazardous waste.[4][6] Do not use air hoses for cleanup.[6]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: The collected spill waste must be disposed of as hazardous material, following the procedures outlined below.
Core Disposal Workflow
The appropriate disposal path depends on the quantity and nature of the waste. The diagram below illustrates the decision-making process, which always culminates in disposal via a licensed professional service.
Protocol for Small-Scale Laboratory Deactivation
For small quantities (e.g., residual amounts in reaction flasks), a chemical deactivation step can be performed by trained personnel to hydrolyze the reactive cyclic sulfate ester. This process converts it into a less reactive sulfate salt. Cyclic sulfates hydrolyze readily, and this process can be facilitated by a basic solution.[7]
Causality: The high reactivity of cyclic sulfates is due to the ring strain in the molecule. Nucleophilic attack, in this case by hydroxide ions (from NaOH), leads to ring-opening, which relieves this strain and forms a stable, less hazardous sulfate monoester.
Protocol:
-
Preparation: Perform all steps in a certified chemical fume hood while wearing all required PPE.
-
Deactivation Solution: Prepare a dilute solution of sodium hydroxide (e.g., 1 M NaOH) in a suitably sized beaker or flask equipped with a magnetic stirrer.
-
Cautious Addition: Slowly and carefully add the waste containing this compound to the stirring basic solution. Be mindful of any potential exothermic reaction.
-
Reaction: Allow the mixture to stir at room temperature until all solid material has dissolved and the hydrolysis is complete (a minimum of one hour is recommended).
-
Neutralization: Check the pH of the resulting solution. Carefully neutralize it to a pH between 6 and 8 by adding an acid (e.g., dilute hydrochloric acid).
-
Collection: Transfer the neutralized aqueous waste into a designated hazardous waste container. The container must be compatible with aqueous waste and clearly labeled with its contents.
Mandatory Procedure for Bulk Quantities and Contaminated Materials
For bulk quantities of the compound, empty containers, or heavily contaminated disposable materials (gloves, absorbent pads, etc.), chemical deactivation is not recommended. The primary and only acceptable disposal method is through a licensed professional waste disposal service.[2][4][8]
-
Packaging: Ensure the waste material is securely sealed in its original or a compatible container. The container must be in good condition, with no leaks.
-
Labeling: The container must be clearly labeled as hazardous waste, listing "this compound" and the relevant hazard symbols.
-
Storage: Store the sealed and labeled container in a designated, secure hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[2]
-
Disposal: Arrange for collection by your institution's environmental health and safety office or a contracted licensed hazardous waste disposal company. This may involve incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[1] Always comply with federal, state, and local regulations (e.g., US EPA 40 CFR Part 261).[1]
References
- TCI AMERICA. (2018-07-06). SAFETY DATA SHEET: 1,3,2-Dioxathiolane 2-Oxide.
- Fisher Scientific. (2009-09-30). SAFETY DATA SHEET: 1,3,2-Dioxathiolane 2,2-dioxide.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: (4S)-Methyl-[1][2][4]dioxathiolane 2,2-dioxide. Retrieved from AK Scientific, Inc. website.
- Apollo Scientific. (2023-03-12). Safety Data Sheet: 1,3,2-Dioxathiane 2,2-dioxide.
- TCI Chemicals. (2025-07-15). SAFETY DATA SHEET: 1,3,2-Dioxathiolane 2,2-Dioxide.
- Sigma-Aldrich. (2024-09-07). SAFETY DATA SHEET: 2,2-Dimethyl-1,3-dioxolane-4-methanol.
-
Graphene-Based Nanomaterials as Heterogeneous Acid Catalysts: A Comprehensive Perspective. (2012). ResearchGate. Retrieved from [Link]
- Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET: 1,3,2-Dioxathiolane 2,2-dioxide.
- Angene Chemical. (2021-05-01). Safety Data Sheet: (4S,5S)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
- Byun, H. S., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron.
- Lohray, B. B. (1992). Cyclic Sulfites and Cyclic Sulfates: Epoxide Equivalents of Broad Utility in Synthesis. Synthesis.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
In the landscape of drug development and scientific research, the safe handling of reactive chemical intermediates is paramount. This guide provides essential safety and logistical information for the handling of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS No. 1755-97-1), a cyclic sulfate.[1][2] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of closely related cyclic sulfates, particularly 1,3,2-dioxathiolane 2,2-dioxide, and established best practices for managing potent alkylating agents.
Cyclic sulfates are recognized for their reactivity as alkylating agents, a property that makes them useful in synthesis but also presents significant health risks. Alkylating agents can react with biological macromolecules, leading to potential mutagenic, carcinogenic, and cytotoxic effects. Therefore, a rigorous and cautious approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity.
Hazard Analysis: Understanding the Risk
The primary hazards associated with cyclic sulfates, extrapolated from analogs like 1,3,2-dioxathiolane 2,2-dioxide, necessitate a comprehensive PPE strategy.[3][4] These hazards are summarized below:
| Hazard Classification | Description of Potential Effects | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation upon contact. | [3][4] |
| Serious Eye Damage | Can cause irreversible eye damage. | [3][4] |
| Skin Sensitization | May cause an allergic skin reaction. | [4] |
| Carcinogenicity | Suspected of causing cancer. | [4] |
| Mutagenicity | May cause genetic defects. | [3] |
The causality behind these hazards lies in the strained ring structure and the electron-withdrawing nature of the sulfate group, which makes the molecule susceptible to nucleophilic attack, including by water, leading to the opening of the ring and alkylation of biological molecules. This reactivity underscores the need for an impermeable barrier between the chemical and the researcher.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The selection of PPE must be based on the specific task being performed and the potential for exposure.
Hand Protection: The First Line of Defense
Given the severe skin corrosivity of related compounds, robust hand protection is non-negotiable.
-
Glove Selection: Double-gloving is required. The inner glove should be a thin, powder-free nitrile glove. The outer glove must be a chemical-resistant glove. Butyl rubber or Viton™ gloves are recommended for handling highly reactive chemicals and alkylating agents. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Glove Technique: Use proper glove removal technique to avoid contaminating your skin.[5] Change outer gloves immediately if contamination is suspected, and change both pairs every 30 minutes or as recommended by the glove manufacturer for the specific chemical class.[6]
Body Protection: A Barrier Against Spills and Splashes
Full body protection is essential to prevent accidental skin contact.
-
Laboratory Coat: A standard cotton lab coat is insufficient. A chemically resistant, polyethylene-coated, disposable gown that is back-closing should be worn over normal laboratory attire.[6][7] This provides a liquid-tight barrier.
-
Apron: For tasks involving larger quantities or a higher risk of splashing, a chemically resistant apron should be worn over the protective gown.
-
Footwear: Fully enclosed, chemical-resistant footwear is required. Steel-toed boots are recommended, especially when transporting or handling large containers.[8] Shoe covers should be worn and disposed of upon exiting the work area to prevent the spread of contamination.[9]
Eye and Face Protection: Shielding from Corrosive Damage
Due to the risk of severe and irreversible eye damage, comprehensive eye and face protection is mandatory.
-
Safety Goggles: Indirectly vented, chemical splash goggles that comply with ANSI Z87.1 standards are required at all times.
-
Face Shield: A full-face shield must be worn over the safety goggles whenever there is a risk of splashes or aerosol generation, such as when opening a container, making solutions, or performing a reaction quench.[9]
Respiratory Protection: Preventing Inhalation Exposure
While this compound is a solid, it may be handled in ways that generate dust or aerosols. As a suspected carcinogen and potential respiratory irritant, respiratory protection is a critical component of the PPE ensemble.[10]
-
Engineering Controls: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Respirator: For any procedures that could generate dust or aerosols (e.g., weighing, transferring solids, cleaning spills), a fit-tested NIOSH-approved N95 respirator is the minimum requirement.[6][9] For larger spills or situations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) with a particulate filter should be used.[6]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. This compound - CAS:1755-97-1 - Abovchem [abovchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. gerpac.eu [gerpac.eu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. halyardhealth.com [halyardhealth.com]
- 10. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
